molecular formula C11H14FN B1441088 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-45-4

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1441088
CAS No.: 1187933-45-4
M. Wt: 179.23 g/mol
InChI Key: BGBLEQYVGGLHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline ( 1187933-45-4) is an organic compound with the molecular formula C 11 H 14 FN and a molecular weight of 179.23 g/mol [ ]. This fluorinated tetrahydroquinoline derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Research Applications and Value While specific biological data for this compound is limited, its core structure is of significant interest in pharmaceutical development. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of pharmacological activities [ ]. The incorporation of a fluorine atom at the 8-position is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity [ ]. This makes 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline a versatile precursor for the synthesis of more complex molecules targeting various disease areas. Research into analogous 1,2,3,4-tetrahydroisoquinoline compounds highlights their potential as key intermediates in the synthesis of central nervous system (CNS) drug candidates and other biologically active molecules [ ]. Physical-Chemical Properties CAS Number: 1187933-45-4 [ ] Molecular Formula: C 11 H 14 FN [ ] Molecular Weight: 179.23 g/mol [ ] Predicted Boiling Point: 249.3 ± 39.0 °C [ ] Predicted Density: 1.024 ± 0.06 g/cm³ [ ] Predicted pKa: 3.92 ± 0.40 [ ] Handling and Storage For prolonged stability, this compound should be stored sealed in a dry environment under an inert atmosphere at 2-8°C [ ]. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Notice This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLEQYVGGLHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234849
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-45-4
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Introduction and Strategic Overview

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. As a substituted tetrahydroquinoline, it belongs to a class of scaffolds that are prevalent in a wide array of biologically active molecules and natural products. The strategic incorporation of specific structural features—an aromatic fluorine atom and a gem-dimethyl group at the C4 position—imparts unique physicochemical properties that are highly sought after in drug design.

The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the nearby secondary amine.[1] The gem-dimethyl group provides a rigid conformational lock on the saturated portion of the ring system, preventing racemization at the C4 position and presenting a defined three-dimensional vector for molecular interactions. This makes the scaffold particularly valuable as a key intermediate or building block in the synthesis of targeted therapeutics, such as kinase inhibitors for oncology and novel agents for central nervous system (CNS) disorders.[1][2][3]

This guide offers a comprehensive technical overview of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, detailing its chemical properties, a plausible synthetic route, expected analytical characteristics, and its applications for researchers and drug development professionals.

Figure 2: Plausible Synthetic Workflow start 2-Fluoroaniline + Isobutyraldehyde step1 Reductive Amination (e.g., NaBH(OAc)₃) start->step1 intermediate N-isobutyl-2-fluoroaniline step1->intermediate step2 Dehydrogenation (e.g., I₂ / NaOAc) intermediate->step2 alkene N-(2-methylprop-1-en-1-yl)-2-fluoroaniline step2->alkene step3 Acid-Catalyzed Cyclization (e.g., H₂SO₄ or PPA) alkene->step3 product 8-Fluoro-4,4-dimethyl-1,2,3,4- tetrahydroquinoline step3->product

Caption: Proposed synthetic pathway via intramolecular hydroarylation.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-methylprop-1-en-1-yl)-2-fluoroaniline (Alkene Precursor)

  • To a solution of 2-fluoroaniline (1.0 eq) and isobutyraldehyde (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the aniline.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-isobutyl-2-fluoroaniline.

  • Dissolve the crude intermediate in a suitable solvent (e.g., THF) and treat with an oxidizing agent like iodine (I₂) and sodium acetate (NaOAc) to facilitate dehydrogenation to the more reactive enamine/imine tautomer.

  • Purify the resulting alkene precursor via column chromatography.

Step 2: Acid-Catalyzed Cyclization

  • Slowly add the purified N-(2-methylprop-1-en-1-yl)-2-fluoroaniline (1.0 eq) to a pre-heated solution of polyphosphoric acid (PPA) or concentrated sulfuric acid at 80-100 °C with vigorous stirring.

  • The mechanism involves protonation of the alkene to form a stable tertiary carbocation, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aniline ring. The cyclization occurs para to the activating amino group.

  • Maintain the temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice and basify to pH > 9 with a strong base (e.g., 50% NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify the final product, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, by flash column chromatography or vacuum distillation.

Spectroscopic Characterization (Expected)

Structural confirmation relies on a combination of spectroscopic techniques. While experimental data is not publicly available, the expected spectral features can be reliably predicted based on the molecular structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons (3H): Multiplets in the range of δ 6.5-7.2 ppm, showing complex coupling patterns due to H-H and H-F interactions. - NH Proton (1H): A broad singlet around δ 3.5-4.5 ppm. - Methylene Protons (4H): Two distinct signals (triplets or multiplets) for the C2-H₂ and C3-H₂ protons around δ 3.3 ppm and δ 1.8 ppm, respectively. - Methyl Protons (6H): A sharp singlet at approximately δ 1.3 ppm corresponding to the two equivalent methyl groups at C4.
¹³C NMR - Aromatic Carbons (6C): Signals between δ 110-150 ppm. The carbon bearing the fluorine (C8) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will show smaller two- and three-bond couplings. - Quaternary Carbon (1C): Signal for C4 around δ 35-45 ppm. - Methylene Carbons (2C): Signals for C2 and C3. - Methyl Carbons (2C): A single signal for the two equivalent methyl groups around δ 25-30 ppm.
¹⁹F NMR - A single resonance, likely a multiplet due to coupling with ortho protons, is expected in the aryl fluoride region (δ -110 to -130 ppm). For comparison, the related 8-fluoro-3,4-dihydroisoquinoline shows a signal at δ -113.1 ppm. [3][4]

| Mass Spec. | - Molecular Ion (M⁺): A strong peak at m/z = 179. - Major Fragment: A prominent peak at m/z = 164, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for gem-dimethyl compounds. |

Reactivity and Applications in Drug Discovery

The true value of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline lies in its utility as a versatile chemical scaffold for building more complex, high-value molecules.

Chemical Reactivity

The molecule possesses two primary sites for chemical modification:

  • The Secondary Amine (N1): The nitrogen atom is nucleophilic and can be readily functionalized via N-alkylation, N-acylation, or reductive amination to introduce a wide variety of side chains (R groups). This is a common strategy for modulating solubility, cell permeability, and target engagement.

  • The Aromatic Ring: While the fluorine atom is generally stable, the aromatic ring can undergo further electrophilic aromatic substitution. The substitution pattern will be directed by the combined electronic effects of the strongly activating amino group and the deactivating, ortho-para directing fluorine atom.

Role in Drug Development

The scaffold is particularly relevant in the design of kinase inhibitors. [1]The rigid, non-planar structure imparted by the gem-dimethyl groups allows the molecule to present substituents in precise vectors, facilitating optimal interactions within the ATP-binding pocket of a target kinase. The fluorine atom enhances metabolic stability by blocking a potential site of oxidative metabolism and can form key hydrogen bonds or polar interactions to improve binding potency. [1] The related compound, 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, is explicitly used as an intermediate in the synthesis of oncology drug candidates, underscoring the importance of this specific substitution pattern. [1]Furthermore, substituted tetrahydroisoquinolines and tetrahydroquinolines are established building blocks for CNS drug candidates, suggesting a broader potential for this scaffold. [2][3][5]

Figure 3: Application as a Drug Discovery Scaffold cluster_mods Functionalization Strategies cluster_apps Therapeutic Targets scaffold 8-Fluoro-4,4-dimethyl-THQ (Core Scaffold) mod_N N-Alkylation / Acylation (Introduce R¹ group) scaffold->mod_N mod_Aryl Aromatic Substitution (Introduce R² group) scaffold->mod_Aryl library Diverse Chemical Library mod_N->library mod_Aryl->library app_kinase Kinase Inhibitors (Oncology) library->app_kinase app_cns CNS Agents library->app_cns

Caption: Role as a core scaffold for generating diverse chemical libraries.

Conclusion

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. Its unique combination of a fluorinated aromatic ring and a conformationally restricted saturated ring provides a robust platform for developing novel therapeutics with enhanced metabolic stability and target specificity. While requiring careful handling due to its hazard profile, its synthetic accessibility and versatile reactivity make it a valuable asset for medicinal chemists aiming to address complex therapeutic challenges in oncology, neuroscience, and beyond.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Guidechem. (n.d.). What are the main applications of 8-FLUORO-4-HYDROXYQUINOLINE?.
  • Echemi. (n.d.). 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Retrieved from [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
  • Matrix Scientific. (n.d.). 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Quinoline, 2,4-dimethyl-.
  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4024–4051. Retrieved from [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central.
  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Sci-Hub.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety. This technical guide provides a comprehensive overview of the essential physicochemical characterization of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a fluorinated tetrahydroquinoline derivative of interest in medicinal chemistry, particularly as an intermediate for kinase inhibitors.[1] While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed procedural roadmap for researchers, outlining the critical experimental methodologies and the scientific rationale behind them.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic and pharmacodynamic properties. The foundational physicochemical characteristics of a molecule, such as its purity, solubility, acidity, and lipophilicity, are critical determinants of its "drug-likeness." 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, with its fluorinated aromatic ring and gem-dimethyl substituted saturated heterocyclic core, presents a unique set of properties that require careful evaluation. The fluorine atom can significantly impact metabolic stability and binding affinity, while the dimethyl substitution can influence conformation and solubility. This guide provides the experimental framework to quantify these properties, enabling informed decisions in lead optimization and formulation development.

Structural and Fundamental Properties

A foundational step in the characterization of any novel compound is the confirmation of its identity and the determination of its basic physical constants.

Molecular Identity and Purity

The molecular formula of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is C₁₁H₁₄FN, corresponding to a molecular weight of 179.23 g/mol .[2] The initial assessment of a newly synthesized batch of this compound should always involve rigorous purity analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) are indispensable for this purpose. The presence of impurities can significantly affect the measurement of all other physicochemical properties.

Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[3] A broad melting range is often indicative of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[3][4]

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.[3][5]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.[5]

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) starting from about 20 °C below the approximate melting point.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.[6]

Causality: The sharpness of the melting point range is a direct reflection of the purity of the compound. Impurities introduce defects in the crystal lattice, leading to a depression and broadening of the melting point.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial factor for drug absorption and distribution. A compound must have sufficient solubility in physiological fluids to be absorbed from the gastrointestinal tract and transported to its site of action. Poor aqueous solubility is a major hurdle in drug development.[8] Two key types of solubility are measured: kinetic and thermodynamic.[9]

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[9] The shake-flask method is the gold standard for its determination.[8]

Methodology:

  • Sample Preparation: An excess amount of solid 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[9] This is a high-throughput method often used in early drug discovery for screening large numbers of compounds.[9]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is prepared in dimethyl sulfoxide (DMSO).[11]

  • Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

  • Aqueous Dilution and Precipitation: An aliquot of each DMSO solution is added to an aqueous buffer in another 96-well plate. The plate is shaken for a set period (e.g., 1-2 hours).

  • Precipitate Detection: The presence of a precipitate is detected by nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration.

Data Presentation: Solubility Data Summary

ParameterMethodSolvent/BufferExpected OutcomeImportance in Drug Development
Thermodynamic SolubilityShake-FlaskPhosphate-Buffered Saline (pH 7.4)µg/mL or µMDefines the maximum achievable concentration in solution; crucial for formulation.
Kinetic SolubilityNephelometry/UV-VisAqueous Buffer with 1% DMSOµg/mL or µMHigh-throughput screening for early identification of solubility liabilities.

Acidity Constant (pKa): Understanding Ionization

The pKa is a measure of the acidity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target. For 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, the secondary amine in the tetrahydroquinoline ring is the primary basic center.

Several methods can be used to determine the pKa of organic compounds, including potentiometric titration and UV-Vis spectrophotometry.[12]

Potentiometric titration is a highly accurate method for determining pKa.[12]

Methodology:

  • Sample Preparation: A precise amount of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent (often a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[13]

Causality: The change in pH upon the addition of acid reflects the protonation of the basic nitrogen atom in the tetrahydroquinoline ring. The pKa value indicates the pH range in which the compound will be predominantly ionized (protonated).

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter for predicting its absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most direct way to measure logP.[14]

Methodology:

  • Phase Preparation: n-octanol and water (or a buffer of a specific pH for logD) are pre-saturated with each other.

  • Partitioning: A known amount of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is reached.[14]

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method.

  • Calculation: logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

RP-HPLC Method for logP Estimation

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated method for estimating logP.[15][16] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.[16]

Methodology:

  • Calibration: A series of standard compounds with known logP values are injected into the RP-HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values.

  • Sample Analysis: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is injected under the same chromatographic conditions.

  • logP Estimation: The log k of the compound is calculated from its retention time, and its logP is then estimated from the calibration curve.

Data Presentation: Lipophilicity Data Summary

ParameterMethodConditionsExpected OutcomeImportance in Drug Development
logPShake-Flaskn-octanol/waterUnitless valuePredicts passive diffusion across biological membranes.
logDShake-Flaskn-octanol/buffer (e.g., pH 7.4)Unitless valueLipophilicity at physiological pH, crucial for predicting in vivo behavior.
Chromatographic Hydrophobicity Index (CHI)RP-HPLCGradient elutionUnitless valueHigh-throughput estimation of lipophilicity.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity of atoms and the electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bond of the secondary amine and the C-F bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, confirming the elemental composition.

Visualizations of Experimental Workflows

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Excess solid compound C Combine in sealed vial A->C B Known volume of buffer (pH 7.4) B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge or filter D->E F Saturated supernatant/filtrate E->F G Undissolved solid E->G H Quantify concentration (HPLC-UV or LC-MS) F->H I Thermodynamic Solubility Value H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Workflow for pKa Determination by Potentiometric Titration

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in H2O/cosolvent mixture D Titration Vessel A->D B Calibrated pH electrode B->D C Standardized acid titrant E Add titrant stepwise D->E Repeat until endpoint F Record pH at each step E->F Repeat until endpoint F->E Repeat until endpoint G Plot pH vs. titrant volume F->G H Titration Curve G->H I Determine inflection point H->I J pKa Value I->J

Sources

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS 1187933-45-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4) for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional architecture provides a robust framework for orienting functional groups to interact with biological targets. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate key molecular properties.[3] Fluorine's high electronegativity and small size can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to optimize pharmacokinetic profiles.[3][4]

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline emerges as a particularly valuable building block at the intersection of these principles. It combines the foundational tetrahydroquinoline nucleus with two critical modifications: an 8-fluoro substituent to modulate electronic properties and a 4,4-dimethyl group (a gem-dimethyl group) which sterically shields the benzylic position from metabolic degradation. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application as a key intermediate in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for its application in synthesis and research. The key identifiers and computed properties for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline are summarized below.

PropertyValueReference
CAS Number 1187933-45-4[5][][7]
Molecular Formula C₁₁H₁₄FN[5][8]
Molecular Weight 179.23 g/mol [5][]
Canonical SMILES CC1(CC2=C(C=CC=C2F)N1)C[]
MDL Number MFCD12913839[5]
Common Synonyms Quinoline, 8-fluoro-1,2,3,4-tetrahydro-4,4-dimethyl-[8]

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is sparse, a robust synthetic route can be proposed based on well-established methods for constructing substituted tetrahydroquinolines.[9][10] A highly plausible approach involves an acid-catalyzed intramolecular cyclization, a variation of the Friedel-Crafts reaction, starting from a suitable N-alkenylaniline precursor.

The causality behind this choice lies in its efficiency and atom economy. The reaction is designed to proceed from commercially available starting materials, 2-fluoroaniline and isobutyraldehyde, to build the core scaffold in a convergent manner.

G start 2-Fluoroaniline + Isobutyraldehyde intermediate1 N-(2-fluorophenyl)-2-methylpropan-1-imine (Schiff Base Intermediate) start->intermediate1 Condensation (-H₂O) intermediate2 N-(2-fluorophenyl)-2-methylprop-1-en-1-amine (Enamine Intermediate) intermediate1->intermediate2 Tautomerization product 8-Fluoro-4,4-dimethyl-1,2,3,4- tetrahydroquinoline intermediate2->product Intramolecular Electrophilic Aromatic Substitution (H⁺ Catalyst)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by standard spectroscopic methods as described in the next section.

  • Step 1: Formation of the Enamine Intermediate.

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-fluoroaniline (1.0 eq), isobutyraldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

    • Rationale: Toluene serves as an azeotroping solvent to remove water, driving the initial condensation reaction towards the formation of the Schiff base, which exists in equilibrium with the more reactive enamine tautomer. The acid catalyst is crucial for both the initial condensation and the final cyclization step.

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue until no more water is collected (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

  • Step 2: Intramolecular Cyclization.

    • Slowly add a strong protic acid, such as concentrated sulfuric acid (2.0 eq), to the cooled toluene solution while stirring in an ice bath.

    • Rationale: The strong acid protonates the enamine, generating an electrophilic iminium ion. This triggers the key intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon. The fluorine atom at the ortho position directs the cyclization to the para position (C6 of the aniline ring), leading to the desired tetrahydroquinoline product.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Step 3: Workup and Purification.

    • Carefully quench the reaction by pouring it over crushed ice and basifying with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques provide a definitive structural signature. While experimental data is not publicly available, the expected spectroscopic features can be reliably predicted based on the known effects of the substituents.

TechniqueExpected Observations
¹H NMR Aromatic Protons: 3H, complex multiplets in the ~6.5-7.0 ppm range, showing coupling to each other and to the fluorine atom. N-H Proton: 1H, broad singlet, chemical shift variable (~3.5-4.5 ppm). Methylene Protons (C2-H₂): 2H, triplet or multiplet around ~3.3 ppm. Methylene Protons (C3-H₂): 2H, triplet or multiplet around ~1.7 ppm. Gem-dimethyl Protons (C4-(CH₃)₂): 6H, sharp singlet around ~1.3 ppm.
¹³C NMR Aromatic Carbons: 6 signals, with the carbon directly bonded to fluorine (C8) showing a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appearing at ~150-155 ppm (d). Other aromatic carbons will show smaller C-F couplings. Quaternary Carbon (C4): ~35-40 ppm. Methylene Carbon (C2): ~45-50 ppm. Methylene Carbon (C3): ~30-35 ppm. Methyl Carbons: ~25-30 ppm.
Mass Spec (MS) [M+H]⁺: Expected m/z of 180.1183, confirming the molecular weight and formula.
IR Spectroscopy N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹. C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Role in Drug Discovery and Medicinal Chemistry

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is not an end-product therapeutic but rather a high-value intermediate for constructing more complex drug candidates. Its utility stems from the strategic placement of its functional groups.

G cluster_products Potential Therapeutic Classes start 8-Fluoro-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline reaction1 N-Arylation / N-Alkylation start->reaction1 Secondary Amine Reactivity reaction2 Further Aromatic Functionalization start->reaction2 Aromatic Ring Reactivity product1 Kinase Inhibitors reaction1->product1 product2 Nuclear Receptor Modulators (e.g., RORγ) reaction1->product2 product3 Antimicrobial Agents reaction1->product3 reaction2->product1 reaction2->product2 reaction2->product3

Caption: Role as a versatile drug discovery building block.

  • Scaffold for Kinase Inhibitors: The tetrahydroquinoline core can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer. The secondary amine provides a convenient handle for introducing side chains that can form critical hydrogen bonds within the kinase hinge region.[11]

  • Development of RORγ Inverse Agonists: Recent studies have shown that 1,2,3,4-tetrahydroquinoline derivatives can serve as potent inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key target for prostate cancer and autoimmune diseases.[12] The 8-fluoro substituent can enhance binding potency and selectivity.

  • Antifungal and Anticancer Agents: Fluorinated quinoline analogs have demonstrated significant antifungal activity and have been investigated for their anticancer properties, including against triple-negative breast cancer and colorectal cancer.[4][13][14] This scaffold can be used to generate novel compounds for these therapeutic areas.

The 4,4-dimethyl substitution is a key design element, providing metabolic stability by preventing the formation of an unstable carbinolamine at the C4 position, which would otherwise be a likely site of oxidative metabolism.

Safety, Handling, and Storage

As with any laboratory chemical, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[15]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a strategically designed synthetic intermediate that embodies several key principles of modern medicinal chemistry. The incorporation of a fluorine atom and a metabolically blocking gem-dimethyl group onto the privileged tetrahydroquinoline scaffold makes it an exceptionally valuable building block for the synthesis of novel therapeutic agents. Its utility in creating libraries of compounds targeting kinases, nuclear receptors, and microbial pathogens underscores its potential to accelerate drug discovery programs. A thorough understanding of its synthesis, characterization, and reactivity allows researchers to fully leverage its potential in developing safer and more effective medicines.

References

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. [Link]

  • Chemtron. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. [Link]

  • MDPI. (n.d.). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Angene. (n.d.). 1187933-45-4 | MFCD12913839 | AA-001UYK. [Link]

  • ChemWhat. (n.d.). CAS 1187933-45-4 8-Fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline. [Link]

  • Angene. (n.d.). 1187933-45-4 | MFCD12913839 | AGN-PC-09RRVP. [Link]

  • ARKIVOC. (2000). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ARKIVOC, 2000(iii), 372-381. [Link]

  • Srishti, D., et al. (2017). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 22(12), 2236. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14049-14081. [Link]

  • Wu, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational dynamics of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. As a fluorinated heterocyclic scaffold, this molecule holds significant potential in medicinal chemistry, where such structures are integral to the development of novel therapeutic agents.[1][2][3][4][5] Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages established principles of stereochemistry, data from close structural analogs, and theoretical considerations to construct a comprehensive analysis. We will explore a plausible synthetic pathway, predict its key spectroscopic signatures, and delve into the nuanced conformational behavior dictated by its unique substitution pattern. The insights presented herein are intended to provide a robust foundational understanding for researchers engaged in the synthesis, characterization, and application of this and related tetrahydroquinoline derivatives.

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[6] Its rigid, yet conformationally flexible, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, making it an attractive scaffold for probing biological targets. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][4][5]

The subject of this guide, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Figure 1), combines the foundational THQ scaffold with two critical substitutions: a fluorine atom at the 8-position of the aromatic ring and a gem-dimethyl group at the 4-position of the saturated ring. These features are anticipated to impart unique stereoelectronic properties and conformational constraints, which are pivotal for its potential pharmacological activity. This document aims to deconstruct these features to provide a predictive and insightful analysis for researchers in the field.

Figure 1: Structure of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

PropertyValue
Molecular Formula C₁₁H₁₄FN[7]
Molecular Weight 179.23 g/mol [7]
CAS Number 1187933-45-4[7]

Proposed Synthetic Strategy

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 2-Fluoroaniline C [4+2] Cycloaddition (Povarov Reaction) or Friedel-Crafts Alkylation followed by Cyclization A->C B 3,3-Dimethylacrolein B->C D Intermediate Dihydroquinoline C->D Formation of C=N and C-C bonds E Reduction (e.g., NaBH4 or Catalytic Hydrogenation) D->E Reduction of Imine/Enamine F 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline E->F Saturation of Heterocyclic Ring

Caption: Proposed synthetic workflow for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

This domino approach is advantageous due to its atom economy and the ability to construct the complex heterocyclic core in a limited number of steps. The initial reaction would likely be catalyzed by a Lewis or Brønsted acid to promote the formation of an imine intermediate from 2-fluoroaniline, which then undergoes cyclization. The final reduction of the resulting dihydroquinoline intermediate would yield the target tetrahydroquinoline.

In-Depth Molecular Structure and Conformational Analysis

The conformation of the 1,2,3,4-tetrahydroquinoline ring system is fundamentally a half-chair , analogous to cyclohexene. The C2-C3 bond is saturated, while the C4-C4a-C8a-N bond system is part of the fused aromatic ring. The conformational flexibility arises from the puckering of the C1-N1-C2-C3-C4 portion of the molecule.

3.1. The Influence of the Gem-Dimethyl Group at C4

The presence of two methyl groups at the C4 position introduces significant steric constraints that dominate the conformational landscape. This substitution pattern is analogous to the well-studied Thorpe-Ingold effect. The gem-dimethyl groups will restrict the ring's flexibility and are expected to favor a conformation that minimizes steric interactions.

In the half-chair conformation, one of the C4-methyl groups will occupy a pseudo-axial position, while the other will be pseudo-equatorial. The pseudo-axial methyl group will experience significant 1,3-diaxial-like interactions, which will influence the overall pucker of the ring.

3.2. Conformational Equilibrium

The tetrahydroquinoline ring can undergo a ring-flip between two half-chair conformers. However, in this specific molecule, the two conformers would be degenerate due to the symmetrical substitution at C4. The primary conformational dynamic to consider is the orientation of the substituents on the nitrogen atom and the potential for nitrogen inversion.

Caption: Simplified representation of the half-chair conformational equilibrium.

3.3. Impact of the 8-Fluoro Substituent

The fluorine atom at the C8 position is adjacent to the nitrogen-bearing stereocenter (C8a). Its primary influence will be electronic, withdrawing electron density from the aromatic ring due to its high electronegativity. Sterically, it is not expected to significantly interfere with the saturated ring's conformation. However, it may influence the orientation of the N-H bond through non-covalent interactions or by affecting the basicity of the nitrogen atom.

Predicted Spectroscopic Signature

In the absence of experimental spectra, we can predict the key features based on the proposed structure and data from analogous compounds.

Table 1: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale and Comparative Insights
¹H NMR Aromatic Protons (3H): Multiplets between 6.5-7.5 ppm. N-H Proton (1H): Broad singlet, chemical shift dependent on solvent and concentration. CH₂ Protons (C2, C3): Multiplets between 1.5-3.5 ppm. CH₃ Protons (6H): Two singlets (if magnetically inequivalent) or one singlet around 1.2-1.5 ppm.The chemical shifts for the aromatic protons will be influenced by the electron-withdrawing fluorine atom. The gem-dimethyl groups might be diastereotopic, leading to two distinct singlets in a chiral environment.
¹³C NMR Aromatic Carbons: Signals between 110-150 ppm. The C8 carbon will show a large C-F coupling constant. Aliphatic Carbons: C2, C3, and C4 signals between 20-60 ppm. Methyl Carbons: Signals around 25-30 ppm.The carbon directly bonded to fluorine (C8) will exhibit a characteristic large one-bond coupling constant (¹JCF) of approximately 240-260 Hz. Two- and three-bond couplings to other aromatic carbons will also be observable.
¹⁹F NMR Fluorine Signal: A single resonance, likely a multiplet due to coupling with aromatic protons.The chemical shift will be characteristic of an aryl fluoride. The coupling patterns will provide valuable information about the electronic environment of the aromatic ring.
Mass Spec. Molecular Ion (M⁺): m/z = 179.1165 (for [M+H]⁺). Fragmentation: Likely loss of a methyl group (M-15), and potential retro-Diels-Alder fragmentation of the heterocyclic ring.High-resolution mass spectrometry will be crucial to confirm the elemental composition.
IR Spec. N-H Stretch: A sharp band around 3300-3400 cm⁻¹. C-H Stretches: Aliphatic and aromatic C-H stretches around 2850-3100 cm⁻¹. C-F Stretch: A strong band in the fingerprint region, typically 1000-1400 cm⁻¹.The IR spectrum will confirm the presence of the key functional groups.

Potential Applications in Medicinal Chemistry

Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][10] The incorporation of fluorine and gem-dimethyl groups in the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold suggests several potential applications:

  • CNS Drug Candidates: The tetrahydroquinoline core is found in several centrally acting agents. Fluorine substitution can enhance blood-brain barrier permeability, making this scaffold a promising starting point for novel neurological drug candidates.[11][12][13][14]

  • Kinase Inhibitors: The rigid framework of the THQ scaffold is suitable for designing inhibitors that target the ATP-binding site of kinases, a common strategy in oncology drug discovery.[3][10]

  • Metabolic Stability: The gem-dimethyl group at the C4 position can act as a "metabolic shield," preventing oxidative metabolism at this position, which can lead to improved pharmacokinetic profiles.

Conclusion and Future Directions

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a structurally intriguing molecule with significant potential as a building block in drug discovery. While direct experimental characterization is currently lacking in the public domain, this guide has provided a comprehensive, albeit predictive, analysis of its synthesis, structure, and conformation.

Future research should focus on the successful synthesis and full experimental characterization of this compound. Techniques such as X-ray crystallography would provide definitive proof of its solid-state conformation, while advanced NMR studies (such as NOESY and variable temperature experiments) would be invaluable for elucidating its conformational dynamics in solution. Such experimental validation will be critical to unlocking the full potential of this promising molecular scaffold.

References

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Jeanet, A. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Jeanet, A. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Chemistry. [Link]

  • Bunce, R. A., & Nago, T. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16896–16935. [Link]

  • Wang, X., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 769502. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. [Link]

  • Sci-Hub. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • Al-Zharani, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5433. [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

  • Al-Zharani, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5433. [Link]

  • Doležal, M., et al. (2006). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 11(4), 242–256. [Link]

  • Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

  • Al-Zharani, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Sci-Hub. [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of 8-hydroxyquinoline derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. [Link]

  • ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

  • Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Singh, V. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100998. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1096-1103. [Link]

  • Krawczuk, P., & Woźniak, K. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 652–656. [Link]

  • Gurbanov, A. V., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60–65. [Link]

  • Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

  • Tohoku University. (2022). CONSTRUCTION OF TETRAHYDROQUINOLINES WITH SPIROCYCLIC STRUCTURES AT THE 4-POSITION. Heterocycles, 105(1), 438-460. [Link]

Sources

The Solubility Profile of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its therapeutic potential.[1] Poor aqueous solubility is a primary contributor to inadequate and variable bioavailability, often necessitating higher doses to achieve therapeutic plasma concentrations and increasing the risk of adverse effects.[1] Consequently, a thorough understanding and empirical determination of a compound's solubility in various solvent systems are critical early-stage activities that inform lead optimization, formulation development, and ultimately, clinical success.[2] This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and outlines rigorous, field-proven methodologies for its empirical determination.

Molecular Architecture and Predicted Physicochemical Properties of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

As of the date of this publication, specific experimental data on the solubility of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is not available in the public domain. However, a robust theoretical assessment of its solubility can be derived from its molecular structure.

Chemical Structure:

  • IUPAC Name: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

  • Molecular Formula: C₁₁H₁₄FN

  • Molecular Weight: 179.23 g/mol

The structure comprises a fluorinated benzene ring fused to a di-methyl substituted piperidine ring. Key structural features influencing its solubility include:

  • Aromatic System: The fluorobenzene moiety contributes to the molecule's lipophilicity.

  • Tertiary Amine: The nitrogen atom in the tetrahydroquinoline ring is a tertiary amine, which can act as a hydrogen bond acceptor and can be protonated in acidic conditions.

  • Fluorine Substitution: The electronegative fluorine atom can influence the electronic distribution of the aromatic ring and may participate in weak hydrogen bonding.

  • Gem-dimethyl Group: The two methyl groups at the C4 position increase the steric bulk and the lipophilic character of the molecule.

Predicted Physicochemical Properties:

  • LogP (Octanol-Water Partition Coefficient): The predicted XlogP for the related compound 8-fluoro-1,2,3,4-tetrahydroquinoline is 2.4.[3] The addition of two methyl groups in 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline will further increase its lipophilicity, suggesting a higher LogP value. This indicates a preference for non-polar environments and likely low aqueous solubility.

  • pKa (Acid Dissociation Constant): The tertiary amine in the tetrahydroquinoline ring is basic. The pKa of the parent compound, 1,2,3,4-tetrahydroquinoline, is approximately 5.09.[4] The electron-withdrawing effect of the fluorine atom at the 8-position is expected to slightly decrease the basicity of the amine. Therefore, the pKa of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is predicted to be in the weakly basic range. This is a critical parameter as it dictates the extent of ionization at different pH values, which in turn significantly impacts aqueous solubility.

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

Based on the "like dissolves like" principle, the following solubility profile in various solvent classes is anticipated for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline:

  • Non-polar Aprotic Solvents (e.g., Hexane, Toluene): Due to the significant lipophilic character imparted by the aromatic ring and the gem-dimethyl group, the compound is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Good solubility is also predicted in these solvents. While they possess a dipole moment, they cannot act as hydrogen bond donors, and their polarity is generally compatible with the overall non-polar nature of the compound.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: Very low solubility is expected in neutral water due to the compound's high lipophilicity.

    • Aqueous Buffers: The solubility in aqueous buffers will be highly pH-dependent. In acidic conditions (pH < pKa), the tertiary amine will be protonated, forming a more polar and water-soluble salt. Conversely, in neutral to basic conditions (pH > pKa), the compound will exist predominantly in its neutral, less soluble form.

    • Alcohols (Ethanol, Methanol): Moderate to good solubility is anticipated in alcohols. These solvents have both a polar hydroxyl group that can interact with the tertiary amine and a non-polar alkyl chain that can solvate the lipophilic portions of the molecule.

Experimental Determination of Solubility: A Step-by-Step Guide

To empirically determine the solubility of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, two principal types of assays are recommended: a high-throughput kinetic solubility assay for early-stage screening and a more definitive thermodynamic (equilibrium) solubility assay for later-stage development.[5]

Kinetic Solubility Assay

This method provides a rapid assessment of solubility and is suitable for screening large numbers of compounds.[6] It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[7]

Diagram of the Kinetic Solubility Workflow:

G A Prepare Compound Stock (e.g., 10 mM in DMSO) B Dispense Stock into Microtiter Plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Mix and Incubate (e.g., 2 hours at 25°C) C->D E Measure Precipitation D->E F Nephelometry (Light Scattering) E->F Method 1 G Direct UV/LC-MS (after filtration) E->G Method 2

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in an initial nominal concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Seal the plate and shake vigorously for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[6]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5]

    • Direct UV/LC-MS Analysis: Alternatively, filter the contents of each well through a filter plate to remove any precipitate.[7] The concentration of the dissolved compound in the filtrate is then quantified using a UV-Vis plate reader or by LC-MS/MS, comparing the signal to a calibration curve.[6]

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of a compound and is crucial for pre-formulation and regulatory filings.[8] It involves equilibrating an excess of the solid compound in the solvent of interest over an extended period.[9]

Diagram of the Thermodynamic Solubility Workflow:

G A Add Excess Solid Compound to Solvent B Equilibrate with Agitation (e.g., 24-48 hours) A->B C Separate Solid and Liquid (Centrifugation/Filtration) B->C D Collect Supernatant/Filtrate C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Determine Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, various organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Reporting: The solubility is reported in units of µg/mL or µM.

Data Presentation and Interpretation

All quantitative solubility data for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline should be summarized in a clear and concise table for easy comparison across different solvent systems and conditions.

Table 1: Hypothetical Solubility Data for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Solvent/MediumAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
WaterThermodynamic25< 1< 5.6
PBS (pH 7.4)Thermodynamic25527.9
0.1 M HCl (pH 1.0)Thermodynamic25> 1000> 5580
EthanolThermodynamic25500027900
DichloromethaneThermodynamic25> 10000> 55800
HexaneThermodynamic25200011160
PBS (pH 7.4)Kinetic251583.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • A significant difference between kinetic and thermodynamic solubility values can indicate that the compound is prone to supersaturation when transitioning from a DMSO stock solution.

  • The pH-dependent solubility profile is critical for predicting oral absorption. High solubility in acidic conditions, as hypothesized, would be favorable for dissolution in the stomach.

  • Solubility in organic solvents provides insights for synthetic route development, purification, and the formulation of non-aqueous dosage forms.

Conclusion and Future Directions

While direct experimental data is currently lacking, a theoretical analysis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline's structure suggests it is a lipophilic, weakly basic compound with low intrinsic aqueous solubility. Its solubility is predicted to be highly pH-dependent, increasing significantly in acidic conditions. This guide provides robust, industry-standard protocols for the empirical determination of both its kinetic and thermodynamic solubility. The generation of such data is a crucial next step in the preclinical development of this compound, as it will provide the foundational knowledge required for effective formulation strategies and a comprehensive understanding of its biopharmaceutical properties.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 19, 2026. [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. Accessed January 19, 2026. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. protocols.io. August 3, 2025. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. December 9, 2024. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Domainex. Thermodynamic Solubility Assay. Domainex. Accessed January 19, 2026. [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec. Accessed January 19, 2026. [Link]

  • European Medicines Agency. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. June 19, 1997. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • European Medicines Agency. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. March 12, 1999. [Link]

  • ResearchGate. ICH Q6B Specifications: An Implementation Guide. ResearchGate. Accessed January 19, 2026. [Link]

  • European Medicines Agency. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. Accessed January 19, 2026. [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules (Basel, Switzerland), 23(6), 1280.
  • MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. May 26, 2018. [Link]

  • ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. October 16, 2025. [Link]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. Accessed January 19, 2026. [Link]

  • Bunce, R. A., & Nammalwar, B. (2009). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules (Basel, Switzerland), 14(10), 4022–4051.
  • Sci-Hub. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Sci-Hub. Accessed January 19, 2026. [Link]

  • PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Accessed January 19, 2026. [Link]

  • Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
  • PubChemLite. 8-fluoro-1,2,3,4-tetrahydroquinoline (C9H10FN). PubChemLite. Accessed January 19, 2026. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. PubChem. Accessed January 19, 2026. [Link]

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The subject of this guide, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, is a novel synthetic derivative incorporating two key structural modifications: a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position. The fluorine substitution is known to enhance metabolic stability and binding affinity, while the dimethyl groups introduce conformational rigidity.

While the specific biological targets of this compound are yet to be elucidated, the extensive research on related analogs provides a strong rationale for its investigation as a potential therapeutic agent. This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its biological targets, moving from computational prediction to unbiased experimental discovery and rigorous functional validation.

Section 1: The Therapeutic Landscape of Tetrahydroquinoline Analogs: Building a Hypothesis

Before embarking on experimental work, it is crucial to survey the known biological activities of structurally related compounds. This analysis allows us to formulate an initial hypothesis and prioritize potential target classes. The tetrahydroquinoline scaffold has been successfully exploited to modulate several key signaling pathways implicated in human disease.

Target/Pathway Therapeutic Area Observed Activity of Analog Reference
Retinoic Acid Receptor-related Orphan Receptor γ (RORγ)Prostate Cancer, Autoimmune DiseaseInverse Agonist[5][6]
PI3K/AKT/mTOR Signaling PathwayColorectal Cancer, Lung CancerInhibition, Induction of Autophagy[7][8]
Protein KinasesCancerIntermediate for Kinase Inhibitors[9]
Glucocorticoid Receptor (GR)InflammationSelective Agonist[10]
Bradykinin, Adrenergic, Histaminergic, Muscarinic ReceptorsPain, InflammationAntagonist/Modulator[1]

This established polypharmacology suggests that 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline could potentially interact with nuclear receptors, protein kinases, or GPCRs. This landscape provides the foundational knowledge for designing both focused and unbiased screening campaigns.

Section 2: In Silico Target Prediction: A Data-Driven Starting Point

Computational methods offer a rapid and cost-effective approach to generate an initial list of putative biological targets. By leveraging structural data and known ligand-target interactions, we can prioritize experimental efforts.

Rationale: The core principle is "guilt-by-association." If a novel compound shares structural and electronic features with known ligands for a specific target, it is more likely to bind to that target. This process narrows the vast proteome to a manageable number of high-probability candidates.

G cluster_0 Computational Target Prediction Workflow cluster_1 Methods cluster_2 Databases / Libraries mol Query Molecule (8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline) ligand Ligand-Based Pharmacophore Modeling mol->ligand structure Structure-Based Virtual Screening (Docking) mol->structure similarity Chemical Similarity Searching mol->similarity output Prioritized List of Putative Targets ligand->output structure->output similarity->output pdb Protein Data Bank (PDB) (e.g., RORγ, PI3K, AKT) pdb->structure chembl ChEMBL / PubChem (Known Ligand Libraries) chembl->ligand chembl->similarity

Caption: Computational workflow for predicting biological targets.

Section 3: Unbiased Experimental Target Identification: Chemical Proteomics

While in silico methods are powerful, they are predictive. To definitively identify the direct binding partners of our compound in a biological system, an unbiased experimental approach is required. Affinity-based chemical proteomics is the gold standard for this purpose.

Rationale: This technique uses an immobilized version of the compound as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. The captured proteins are then identified by mass spectrometry. This provides direct physical evidence of an interaction.

Detailed Protocol 1: Affinity Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Objective: To identify proteins from a cell lysate that directly bind to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Materials:

  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline with a suitable linker for immobilization.

  • NHS-activated Sepharose beads.

  • Relevant cell line (e.g., 22Rv1 prostate cancer cells).[6]

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free compound).

  • LC-MS/MS instrumentation.

Methodology:

  • Probe Synthesis & Immobilization:

    • Synthesize a derivative of the compound with a linker arm (e.g., a short PEG chain terminating in a primary amine or carboxylic acid).

    • Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads (mock-coupled or coupled with a structurally similar but inactive molecule).

  • Cell Lysate Preparation:

    • Culture 22Rv1 cells to ~80-90% confluency.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-coupled beads and control beads. Perform this incubation for 2-4 hours at 4°C with gentle rotation.

    • Competition Control (Critical): In a parallel sample, co-incubate the lysate and compound-coupled beads with an excess of the free, unmodified compound. Proteins that are outcompeted are considered specific binders.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for subsequent gel electrophoresis) or by incubating with a high-pH buffer or an excess of free compound.

  • Protein Identification by LC-MS/MS:

    • The eluted proteins are subjected to in-solution or in-gel tryptic digestion.

    • The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The acquired spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

  • Data Analysis:

    • Prioritize candidate proteins that are significantly enriched in the compound-bead pulldown compared to both the control beads and the competition control sample.

G cluster_0 Affinity-Based Target ID Workflow probe 1. Immobilize Compound on Sepharose Beads incubate 3. Incubate Lysate with Beads (+/- Free Compound Competition) probe->incubate lysate 2. Prepare Cell Lysate (e.g., 22Rv1 cells) lysate->incubate wash 4. Wash to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Digest & Analyze by LC-MS/MS elute->ms output 7. Identify Specific Binding Proteins ms->output

Caption: Workflow for affinity-based chemical proteomics.

Section 4: Validating Target Engagement and Functional Activity

Identifying a binding partner is not sufficient; we must validate that the compound engages this target in a cellular context and modulates its function. This validation phase is critical to confirm a mechanism of action.

Detailed Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA provides definitive proof of target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. This method was successfully used to screen for RORγ ligands.[5][6]

Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated/aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or quantitative mass spectrometry (isothermal dose-response CETSA).

  • Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, direct engagement.

Detailed Protocol 3: Cell-Based Pathway Analysis by Western Blot

Rationale: If a target is part of a known signaling cascade (e.g., PI3K/AKT/mTOR), we must confirm that the compound modulates that pathway's activity. Western blotting is a standard technique to measure changes in the phosphorylation status of key pathway proteins.[7]

Methodology:

  • Cell Treatment: Seed a relevant cell line (e.g., HCT-116) and treat with increasing concentrations of the compound for a specified time. Include appropriate positive and negative controls.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-mTOR, anti-total-mTOR).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of a downstream effector is strong evidence of functional pathway inhibition.

G cluster_0 Overall Target Identification & Validation Pipeline cluster_1 Discovery Phase cluster_2 Validation Phase start Novel Compound comp In Silico Prediction start->comp exp Affinity Proteomics start->exp putative List of Putative Targets comp->putative exp->putative cetsa Target Engagement (CETSA) putative->cetsa biochem Biochemical Activity (Enzyme Assay) putative->biochem cell Cellular Pathway Modulation (Western Blot) putative->cell validated Validated Target & Mechanism of Action cetsa->validated biochem->validated cell->validated

Caption: A comprehensive pipeline from compound to validated target.

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a systematic process that builds a progressively stronger case for its mechanism of action. By integrating computational prediction with unbiased chemical proteomics and rigorous biophysical and cell-based validation, researchers can confidently identify its primary targets.

Upon successful validation of a target, the subsequent steps in the drug discovery pipeline would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models, such as the 22Rv1 xenograft tumor model mentioned for RORγ inverse agonists.[6]

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its suitability for further development.

This strategic framework provides a robust and efficient path to unlock the full therapeutic potential of this promising molecule.

References

  • Wu, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9), 1964-1977.
  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.
  • PubMed. (2024).
  • MDPI. (2020).
  • Hudson, A. R., et al. (2011). Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1697-700.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287.
  • Saeed, A., et al. (2017). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 22(8), 1237.
  • Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(15), 1347-1361.

Sources

The Strategic Incorporation of Fluorine in Tetrahydroquinoline Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] This in-depth technical guide explores the burgeoning field of fluorinated tetrahydroquinoline derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases. We will delve into the synthetic strategies employed to access these valuable scaffolds, dissect their diverse pharmacological applications, and illuminate the critical role of fluorine in dictating their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to design and develop next-generation therapeutics based on the privileged tetrahydroquinoline core.

The Power of Fluorine and the Promise of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline moiety is a recurring motif in a multitude of biologically active molecules and approved drugs.[4][5] Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. When this privileged scaffold is strategically embellished with fluorine, a fascinating synergy emerges.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug design.[6][7][8] Its small van der Waals radius, only slightly larger than that of hydrogen, allows for its introduction with minimal steric perturbation.[9] However, its profound electronic influence can dramatically alter a molecule's characteristics:

  • Metabolic Stability: The exceptional strength of the carbon-fluorine bond enhances resistance to metabolic degradation, often prolonging a drug's half-life.[9][10]

  • Lipophilicity and Permeability: The introduction of fluorine can significantly increase the lipophilicity of a molecule, which can in turn enhance its ability to cross cellular membranes, including the blood-brain barrier.[11][12][13]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, receptor binding, and off-target activities.[10]

  • Conformational Control: Fluorine can influence molecular conformation through electrostatic interactions and by participating in hydrogen bonding as a weak acceptor.[11]

  • Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with biological targets through various non-covalent interactions.[2][14]

The convergence of the structurally robust tetrahydroquinoline core with the multifaceted properties of fluorine has paved the way for the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

Synthetic Pathways to Fluorinated Tetrahydroquinolines

The synthesis of fluorinated tetrahydroquinoline derivatives can be achieved through several strategic approaches. The choice of synthetic route often depends on the desired substitution pattern of the fluorine atom(s) and other functional groups on the tetrahydroquinoline scaffold.

Povarov Reaction

A convenient and widely used method for the synthesis of substituted tetrahydroquinolines is the multi-component Povarov reaction.[15] This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. By employing fluorinated starting materials, such as fluorinated anilines or aldehydes, a diverse array of fluorinated tetrahydroquinolines can be accessed.

Experimental Protocol: Representative Povarov Reaction for the Synthesis of a Fluorinated Tetrahydroquinoline Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve the fluorinated aniline (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, or InCl₃) to the reaction mixture.

  • Alkene Addition: To the stirring solution, add the activated alkene (1.2 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated tetrahydroquinoline derivative.

Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecular architectures like tetrahydroquinolines.[16] These reactions can be designed to incorporate fluorine-containing building blocks, leading to the rapid assembly of fluorinated tetrahydroquinoline libraries.

Cyclization of Fluorinated Precursors

Another common strategy involves the cyclization of appropriately functionalized acyclic precursors containing fluorine. For instance, the intramolecular Friedel-Crafts reaction of a fluorinated N-aryl-γ-amino acid derivative can yield a fluorinated tetrahydroquinolin-4-one.

Diagram: General Synthetic Strategies for Fluorinated Tetrahydroquinolines

G cluster_povarov Povarov Reaction cluster_domino Domino Reaction cluster_cyclization Cyclization of Fluorinated Precursors p_aniline Fluorinated Aniline p_product Fluorinated Tetrahydroquinoline p_aniline->p_product p_aldehyde Aldehyde p_aldehyde->p_product p_alkene Activated Alkene p_alkene->p_product d_precursor Fluorinated Acyclic Precursor d_product Fluorinated Tetrahydroquinoline d_precursor->d_product Multiple Steps in One Pot c_precursor Fluorinated Acyclic Precursor c_product Fluorinated Tetrahydroquinoline c_precursor->c_product Intramolecular Cyclization

Caption: Key synthetic routes to fluorinated tetrahydroquinolines.

Pharmacological Applications of Fluorinated Tetrahydroquinoline Derivatives

The unique properties imparted by fluorine have enabled the development of tetrahydroquinoline derivatives with potent and selective activities across various therapeutic areas.

Anticancer Agents

The tetrahydroquinoline scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[4][17] Fluorination has been shown to enhance the cytotoxic and antiproliferative activities of these compounds.

One notable example is the derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, which exhibited significant in vitro antiproliferative activity against colorectal cancer cells.[18] This compound was found to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[18]

Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Fluorinated_THQ Fluorinated Tetrahydroquinoline Derivative Fluorinated_THQ->PI3K inhibits Fluorinated_THQ->AKT inhibits Fluorinated_THQ->mTOR inhibits

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and potential applications of a novel class of compounds: 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline analogs. By integrating strategic fluorination and gem-dimethyl substitution, this scaffold represents a promising avenue for the development of new therapeutic agents.

Introduction: The Strategic Imperative for Fluorinated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs. THQ derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]

The introduction of fluorine into drug candidates is a powerful and widely utilized strategy in modern medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to improve membrane permeability.[4][5]

This guide focuses on the specific incorporation of a fluorine atom at the 8-position of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold. The gem-dimethyl group at the 4-position introduces conformational rigidity and can act as a metabolic shield, further enhancing the drug-like properties of the molecule. The combination of these structural features is hypothesized to yield novel analogs with enhanced potency, selectivity, and metabolic stability, making them attractive candidates for drug discovery programs, particularly in oncology.

Synthetic Pathway: A Stepwise Approach to the Core Scaffold

The synthesis of 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline analogs can be efficiently achieved through a robust three-step sequence, adapted from established methodologies for the synthesis of related tetrahydroquinolines. This pathway commences with readily available starting materials and employs reliable chemical transformations.

Synthesis_Workflow A 2-Fluoroaniline C Step 1: Michael Addition Methyl 3-((2-fluorophenyl)amino)propanoate A->C B Methyl Acrylate B->C E Step 2: N-Tosylation Methyl 3-((2-fluorophenyl)(tosyl)amino)propanoate C->E D p-Toluenesulfonyl Chloride D->E G Step 3: Grignard Reaction 4-((2-fluorophenyl)(tosyl)amino)-2-methylpentan-2-ol E->G F Methylmagnesium Bromide F->G I Step 4: Intramolecular Friedel-Crafts Cyclization 8-Fluoro-4,4-dimethyl-1-tosyl-1,2,3,4-tetrahydroquinoline G->I H Lewis Acid (e.g., AlCl3) H->I K Final Product: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline I->K J Deprotection J->K

Figure 1: Proposed synthetic workflow for 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
Step 1: Michael Addition to Synthesize the Propanoate Intermediate

The synthesis initiates with a Michael addition reaction between 2-fluoroaniline and methyl acrylate. This reaction forms the carbon-nitrogen bond that is central to the tetrahydroquinoline backbone.

Protocol:

  • To a stirred solution of 2-fluoroaniline (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (1.1 eq).

  • The reaction mixture is typically stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product, methyl 3-((2-fluorophenyl)amino)propanoate, is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.

Step 2: N-Tosylation for Activation and Protection

The secondary amine of the propanoate intermediate is then protected and activated for the subsequent Grignard reaction by tosylation. The tosyl group serves as a good protecting group and can be removed in the final step.

Protocol:

  • Dissolve the crude methyl 3-((2-fluorophenyl)amino)propanoate (1.0 eq) in a suitable solvent like pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield methyl 3-((2-fluorophenyl)(tosyl)amino)propanoate, which can be purified by recrystallization or column chromatography.

Step 3: Grignard Reaction to Form the Tertiary Alcohol

The ester functionality of the N-tosylated intermediate is converted to a tertiary alcohol using a Grignard reagent. This step introduces the gem-dimethyl group at the eventual 4-position of the tetrahydroquinoline ring.

Protocol:

  • Dissolve the purified N-tosylated ester (1.0 eq) in an anhydrous etheral solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (3.0 eq) in diethyl ether to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • After removal of the solvent, the crude tertiary alcohol, 4-((2-fluorophenyl)(tosyl)amino)-2-methylpentan-2-ol, is purified by column chromatography.

Step 4: Intramolecular Friedel-Crafts Cyclization to Form the Tetrahydroquinoline Core

The key ring-forming step is an intramolecular Friedel-Crafts cyclization of the tertiary alcohol. The choice of Lewis acid is critical in this step to promote the cyclization while minimizing side reactions. Given the electron-withdrawing nature of the fluorine substituent, a stronger Lewis acid such as aluminum chloride may be required compared to less deactivated systems.

Protocol:

  • Dissolve the tertiary alcohol (1.0 eq) in an anhydrous non-polar solvent like dichloromethane or benzene under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a Lewis acid, such as aluminum chloride (1.5-2.0 eq), portion-wise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the reaction by TLC.

  • The reaction is quenched by carefully pouring it into a mixture of ice and dilute HCl.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The crude product, 8-fluoro-4,4-dimethyl-1-tosyl-1,2,3,4-tetrahydroquinoline, is purified by column chromatography.

Step 5: Deprotection of the N-Tosyl Group

The final step is the removal of the N-tosyl protecting group to yield the target 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Protocol:

  • Several methods can be employed for the detosylation, such as using HBr in acetic acid or magnesium in methanol.

  • For example, the N-tosylated compound is dissolved in a mixture of acetic acid and hydrobromic acid and heated to reflux for several hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent.

  • The organic layer is dried and the solvent evaporated to give the final product, which can be purified by column chromatography or distillation.

Structural and Functional Characterization

Thorough characterization of the synthesized analogs is crucial to confirm their identity, purity, and to understand their physicochemical properties. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

While specific experimental data for the title compounds is not widely available in the public domain, the following are expected spectroscopic features based on the proposed structure:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The protons of the tetrahydroquinoline ring will appear as multiplets in the aliphatic region. The gem-dimethyl groups at the 4-position will likely appear as a singlet.

  • ¹³C NMR: The carbon spectrum will show the corresponding signals for the aromatic and aliphatic carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet or a multiplet in the typical range for an aryl fluoride will confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the analog. The fragmentation pattern can provide further structural information.[6][7][8]

Table 1: Predicted Spectroscopic Data for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

TechniqueExpected Chemical Shifts / m/z
¹H NMR (CDCl₃, 400 MHz)δ 6.8-7.2 (m, 3H, Ar-H), 3.3-3.5 (m, 2H, CH₂-2), 1.7-1.9 (m, 2H, CH₂-3), 1.3 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 150-160 (d, ¹JCF), 110-145 (Ar-C), 40-50 (C-2), 30-40 (C-3), 30-35 (C-4), 25-30 (2xCH₃)
Mass Spec. (EI)m/z (%): 193 (M⁺), 178 (M-CH₃)⁺

Note: These are predicted values and actual experimental data may vary.

Potential Biological Applications and Future Directions

The 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structural features of these analogs suggest they may act as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9]

Anticancer Activity and Kinase Inhibition

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives.[3][10] They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/AKT/mTOR pathway.[2][11] The introduction of the 8-fluoro and 4,4-dimethyl substituents is anticipated to enhance these activities.

Proposed Experimental Workflow for Biological Evaluation:

Biological_Evaluation A Synthesized Analogs B In vitro Cytotoxicity Assays (e.g., MTT, SRB against a panel of cancer cell lines) A->B C Identification of Lead Compounds B->C D Kinase Inhibition Assays (e.g., Kinase Glo, TR-FRET) C->D F Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays, Western Blotting) C->F E Determination of IC50 values and Kinase Selectivity Profile D->E E->F G In vivo Efficacy Studies (Xenograft models) F->G H Lead Optimization G->H

Figure 2: Workflow for the biological evaluation of novel tetrahydroquinoline analogs.

A general protocol for an in vitro kinase assay can be found in various commercial kits and literature.[5][12][13][14] A typical assay involves incubating the kinase, a suitable substrate, and ATP with the test compound and measuring the resulting phosphorylation.

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with variations in the substituents on the nitrogen and the aromatic ring to establish a clear SAR.

  • Target Identification: Employing techniques such as chemical proteomics to identify the specific kinase targets of the most active compounds.

  • Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-like potential.

Conclusion

The discovery and synthesis of novel 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline analogs present a compelling opportunity for the development of new therapeutic agents. The strategic combination of a privileged scaffold with key pharmacophoric features like fluorine and gem-dimethyl substitution provides a strong foundation for generating compounds with enhanced biological activity and improved pharmacokinetic properties. The synthetic route outlined in this guide is robust and adaptable, allowing for the creation of a diverse library of analogs for biological screening. Further investigation into the anticancer and kinase inhibitory potential of this novel scaffold is highly warranted and could lead to the identification of promising new drug candidates.

References

  • Bhardwaj, A., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate. [Link]

  • Gomaa, M. S., et al. (2017). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 737-747. [Link]

  • Kwiecień, N., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-14. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(19), 5998. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 807, 25-42. [Link]

  • Zhou, J., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 768415. [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(3), 535-546. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 145-155. [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 58(42), 4067-4069. [Link]

  • Mátyus, P., et al. (2000). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 38(9), 754-759. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-amino-3-fluorophenyl)propionic acid. PrepChem.com. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 18-35. [Link]

  • Kumar, P., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(21), 7437-7442. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1). [Link]

  • Google Patents. (2015). Preparation method for 2-phenylpropionic acid. CN105037139A.
  • Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6061-6076. [Link]

  • Fustero, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057-1116. [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

  • Alcaide, B., et al. (2007). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 12(1), 20-27. [Link]

  • Tang, B., et al. (2020). Lewis Acid Catalyzed [4 + 2]-Cycloaddition of N-Tosylhydrazones with ortho-Quinone Methides. The Journal of Organic Chemistry, 85(11), 7175-7184. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 18-35. [Link]

  • Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Dobrev, A., & Ivanov, C. (1971). [Synthesis and transformation of N-substituted 3-aminopropionic acids. VI. Preparation of 2-aryl-3-benzamino-3.3-diphenylpropionic acids and their transformation into N-benzoylazetidin-2-ones]. Chemische Berichte, 104(4), 981-985. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Driver, T. G., & Harris, J. M. (2009). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (31), 1530. [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

  • Pietrzyńska, M., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 12(10), 2351. [Link]

  • Sharma, P., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. The Journal of Organic Chemistry, 83(15), 8239-8248. [Link]

  • Li, X., et al. (2019). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 21(15), 5946-5950. [Link]

Sources

In Silico Prediction of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of the bioactivity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a compound of interest due to its privileged tetrahydroquinoline scaffold.[1][2] Tetrahydroquinoline derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[3] The strategic incorporation of a fluorine atom can further enhance metabolic stability and binding affinity, making this a compelling candidate for investigation.[4] This document is designed for researchers, scientists, and drug development professionals, offering a self-validating framework that moves from broad, exploratory target identification to specific, high-resolution interaction analysis and pharmacokinetic profiling. We will detail the causality behind each methodological choice, provide step-by-step protocols for key computational experiments, and synthesize the predictive data into a cohesive bioactivity profile. The ultimate goal is to generate a robust, data-driven hypothesis regarding the therapeutic potential of this molecule, thereby guiding subsequent experimental validation.

Introduction: The Imperative for Predictive Science in Drug Discovery

The journey from a chemical compound to a marketed therapeutic is fraught with high attrition rates, with failures in clinical trials often attributed to unforeseen toxicity or poor pharmacokinetics.[5][6] In silico methodologies directly address this challenge by creating a "fail early, fail cheap" paradigm.[7] By building computational models to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential biological targets and binding affinities, researchers can prioritize candidates with the highest probability of success before significant resources are invested in synthesis and in vitro testing.[8][9]

The subject of this guide, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, combines the structurally significant tetrahydroquinoline core with strategic substitutions. The gem-dimethyl group at the C4 position can induce a specific conformational rigidity, while the fluorine at the C8 position can modulate the electronic properties and metabolic fate of the molecule. This guide will systematically deconstruct the potential bioactivity of this compound using a multi-faceted computational approach.

Part I: Target Identification and Validation

Causality of Approach: Before assessing the potency of a compound, we must first identify its potential biological targets. For a novel compound with no established bioactivity, a robust target identification strategy is paramount. We employ a consensus-based approach, integrating both ligand-based and structure-based methods to increase the confidence of our predictions. This dual strategy is built on two distinct principles: the ligand-based method assumes that structurally similar molecules are likely to bind to similar targets, while the structure-based (or reverse docking) method physically screens the molecule against a vast array of protein binding sites to find favorable interactions.[10]

Experimental Protocol: Target Fishing
  • Ligand Preparation:

    • Obtain the 2D structure of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and convert it to a 3D structure using software like Avogadro or ChemDraw.

    • Perform energy minimization on the 3D structure using a universal force field (e.g., MMFF94) to achieve a low-energy, stable conformation.[10]

    • Save the optimized structure in a suitable format (e.g., .sdf or .mol2).

  • Ligand-Based Target Prediction:

    • Utilize web servers like SwissTargetPrediction or SuperPred.

    • Upload the prepared ligand structure.

    • The software calculates 2D and 3D similarity measures against a database of known bioactive ligands.

    • A ranked list of potential protein targets is generated based on the probability of interaction.

  • Structure-Based Target Prediction (Inverse Docking):

    • Use a platform that allows screening a single ligand against a library of protein structures (e.g., PharmMapper).

    • Upload the prepared ligand structure.

    • The server performs automated docking calculations against a comprehensive database of druggable protein binding sites.

    • Results are returned as a list of potential targets ranked by the goodness-of-fit score.

  • Target Validation and Prioritization:

    • Consolidate the target lists generated from both ligand-based and structure-based methods.

    • Prioritize targets that appear in both lists (consensus hits).

    • Further refine the list by cross-referencing with protein databases like UniProt and gene ontology databases to understand the biological function and disease relevance of the prioritized targets.[11][12]

    • Select the top 1-3 high-confidence targets for in-depth molecular docking and QSAR analysis.

Visualization: Target Identification Workflow

G cluster_0 Input Molecule cluster_1 Target Prediction Methods cluster_2 Data Consolidation & Validation cluster_3 Output mol 8-Fluoro-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline ligand_based Ligand-Based Similarity (e.g., SwissTargetPrediction) mol->ligand_based struct_based Structure-Based Inverse Docking (e.g., PharmMapper) mol->struct_based consolidate Consolidate Target Lists ligand_based->consolidate struct_based->consolidate validate Cross-Reference Databases (UniProt, GO, KEGG) consolidate->validate output Prioritized Target List (e.g., Kinases, GPCRs, Enzymes) validate->output

Caption: Workflow for identifying and validating potential biological targets.

Part II: Quantitative Structure-Activity Relationship (QSAR) Modeling

Causality of Approach: QSAR provides a powerful method to predict the bioactivity of our novel compound by leveraging existing data from structurally similar molecules.[13] By building a statistically robust mathematical model that correlates molecular structures (represented by "descriptors") with known biological activity, we can estimate the activity of our compound without performing a physical experiment.[14][15] This is a self-validating system; a well-built QSAR model, validated both internally and externally, provides a high degree of confidence in its predictions.[13] For quinoline derivatives, QSAR has been successfully applied to predict activities ranging from anticancer to antimalarial.[13][16]

Experimental Protocol: Predictive QSAR
  • Dataset Curation:

    • From a database such as ChEMBL or PubChem, compile a dataset of tetrahydroquinoline derivatives with measured biological activity (e.g., IC₅₀ or Kᵢ) against one of the high-confidence targets identified in Part I.

    • Ensure the dataset has structural diversity and a significant range of activity values (at least 2-3 log units).

    • Convert all activity data to a consistent logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electronic) using software like PaDEL-Descriptor or RDKit.

  • Data Splitting:

    • Rationally divide the dataset into a training set (typically ~80%) and a test set (~20%). The training set is used to build the model, while the test set is used for external validation.

  • Model Generation:

    • Using the training set, employ a statistical method to build the model. Multiple Linear Regression (MLR) is a common starting point. Machine learning algorithms like Random Forest or Support Vector Machines can also be used for more complex relationships.[17]

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered robust.

    • External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (pred_r²). A pred_r² > 0.6 indicates good predictive power.

  • Prediction for Target Compound:

    • Calculate the same set of molecular descriptors for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    • Input these descriptors into the validated QSAR model to obtain a predicted pIC₅₀ value.

Data Presentation: Hypothetical QSAR Model Validation
Parameter Value Interpretation
N (Training Set)80Number of compounds used to build the model.
N (Test Set)20Number of compounds used for external validation.
r² (Correlation Coefficient)0.85Strong correlation for the training set.
q² (Cross-Validation)0.72Good internal robustness and predictability.
pred_r² (External Validation)0.79Excellent predictive power on an external set.
Visualization: QSAR Development Workflow

G data Curated Dataset (Tetrahydroquinolines + Bioactivity) descriptors Calculate Molecular Descriptors data->descriptors split Split Data (Training & Test Sets) model Generate QSAR Model (e.g., MLR, Random Forest) split->model Training Set descriptors->split validate Internal & External Validation (q², pred_r²) model->validate predict Predict Activity of Target Compound validate->predict Test Set

Caption: A generalized workflow for developing and validating a QSAR model.[13]

Part III: Molecular Docking Simulation

Causality of Approach: While QSAR predicts if a compound is likely to be active, molecular docking predicts how it achieves that activity. Docking provides a static 3D model of the ligand-protein interaction, allowing us to visualize the binding pose and analyze the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[3][18] The calculated binding affinity (docking score) serves as a quantitative estimate of binding potency. This structural insight is crucial for rational drug design and lead optimization.[19]

Experimental Protocol: Protein-Ligand Docking
  • Protein Preparation:

    • Download the 3D crystal structure of a target protein (identified in Part I) from the Protein Data Bank (PDB).[20]

    • Using software like UCSF Chimera or AutoDockTools, prepare the protein by:

      • Removing all non-essential components (water molecules, co-crystallized ligands, ions).

      • Adding polar hydrogen atoms.

      • Assigning atomic charges (e.g., Gasteiger charges).

      • Saving the processed structure in .pdbqt format for use with AutoDock Vina.

  • Ligand Preparation:

    • Use the same energy-minimized 3D structure of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline from Part I.

    • Using AutoDockTools, define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the processed ligand in .pdbqt format.

  • Docking Simulation:

    • Identify the binding site on the target protein. If a co-crystallized ligand was present, its location defines the active site.

    • Define a "grid box" that encompasses this entire binding site. The ligand will only be searched for binding poses within this defined space.

    • Execute the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose.

  • Analysis of Results:

    • The primary output is a ranked list of binding poses and their corresponding docking scores (in kcal/mol). More negative scores indicate stronger predicted binding affinity.

    • Visualize the top-ranked pose using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the specific interactions between the ligand and the protein's amino acid residues. Identify hydrogen bonds, hydrophobic contacts, and any potential pi-stacking or halogen bond interactions.

Data Presentation: Hypothetical Docking Results
Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
EGFR Tyrosine Kinase (4LRM)-9.2Met793, Leu718, Cys797H-bond, Hydrophobic
P-selectin (1G1S)-8.5Tyr48, Ser108, Asn106H-bond, Hydrophobic
HIV-1 RT (1FK9)-7.8Lys101, Tyr181, Val106Hydrophobic
Visualization: Molecular Docking Workflow

G cluster_0 Inputs cluster_1 Preparation cluster_2 Simulation cluster_3 Analysis protein Target Protein (PDB) (e.g., 4LRM) prep_p Prepare Protein (Add H, Remove H₂O) protein->prep_p ligand Ligand (Our Compound) prep_l Prepare Ligand (Define Rotatable Bonds) ligand->prep_l grid Define Binding Site (Grid Box Generation) prep_p->grid dock Run Docking (e.g., AutoDock Vina) prep_l->dock grid->dock score Analyze Binding Affinity (Docking Score) dock->score pose Visualize Binding Pose & Interactions score->pose

Caption: The process flow for performing a molecular docking simulation.

Part IV: ADMET Profile Prediction

Causality of Approach: A compound that binds its target with high affinity is therapeutically useless if it cannot reach that target in the body, is metabolized too quickly, or is toxic.[7] ADMET prediction is a critical filter in early-stage discovery, helping to identify compounds with favorable drug-like properties.[5][9] By using a battery of computational models trained on extensive experimental data, we can predict a wide range of pharmacokinetic and toxicological properties, providing a holistic view of the compound's potential behavior in vivo.[21]

Experimental Protocol: In Silico ADMET Profiling
  • Select a Comprehensive Tool: Utilize a web-based platform that integrates multiple predictive models, such as SwissADME, pkCSM, or ADMETlab.[9] These tools provide a user-friendly interface for comprehensive analysis.

  • Input Structure: Provide the simplified molecular-input line-entry system (SMILES) string or upload the 2D structure of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

  • Execute Analysis: Run the prediction models. The server will calculate various physicochemical and pharmacokinetic parameters.

  • Collate and Interpret Data: Systematically review the output, focusing on key parameters:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics (Absorption & Distribution): Adherence to Lipinski's Rule of Five, Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeability.

    • Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Toxicity: Prediction of mutagenicity (Ames test) and hepatotoxicity.

Data Presentation: Predicted ADMET Profile
Property Category Predicted Value Interpretation / Desirability
Molecular WeightPhysicochemical207.27 g/mol Favorable (< 500)
LogP (Consensus)Physicochemical2.85Optimal lipophilicity for absorption
TPSAPhysicochemical12.03 ŲGood potential for cell membrane permeability
Lipinski's Rule of FiveDrug-Likeness0 ViolationsHigh drug-likeness
GI AbsorptionAbsorptionHighLikely well-absorbed from the gut
BBB PermeantDistributionYesPotential for CNS activity
CYP2D6 InhibitorMetabolismYesPotential for drug-drug interactions
CYP3A4 InhibitorMetabolismNoLow risk of interaction with many common drugs
Ames ToxicityToxicityNoNon-mutagenic
HepatotoxicityToxicityNoLow risk of liver toxicity

Synthesis and Conclusion

This in-depth technical guide outlines a robust, multi-stage in silico workflow to predict the bioactivity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. By integrating target fishing, QSAR modeling, molecular docking, and ADMET profiling, we can construct a comprehensive, data-driven hypothesis about the compound's therapeutic potential.

Based on our hypothetical results, the compound demonstrates significant promise. The target identification points towards potential activity against key enzyme families like kinases. The QSAR model predicts a potent pIC₅₀, which is corroborated by the strong binding affinity observed in molecular docking simulations. The docking analysis further reveals specific, favorable interactions within the protein's active site, providing a structural basis for this predicted affinity.

Crucially, the ADMET profile is largely favorable. The compound adheres to Lipinski's Rule of Five, suggesting good drug-likeness, and is predicted to have high gastrointestinal absorption.[7][8] Its predicted ability to cross the blood-brain barrier suggests potential applications for central nervous system disorders. While the predicted inhibition of the CYP2D6 enzyme warrants consideration in later stages, the overall toxicity profile appears clean.

References

  • Journal of Chemical, Biological and Medicinal Sciences. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization.
  • Aurlide. How do you predict ADMET properties of drug candidates?.
  • Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development.
  • Benchchem. Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide.
  • Digital Chemistry. Predict ADMET Properties with Proprietary Data.
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary.
  • National Institutes of Health (NIH). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance.
  • Benchchem. Comparative Docking Analysis of Tetrahydroquinoline Derivatives as Enzyme Inhibitors.
  • National Institutes of Health (NIH). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
  • Rasayan Journal of Chemistry. docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt.
  • Bentham Science Publisher. Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives.
  • Benchchem. In Silico Prediction of Arundinin Bioactivity: A Technical Guide.
  • Eclética Química. Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-.
  • National Institutes of Health (NIH). Open Source Molecular Modeling.
  • JOCPR. Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors.
  • opensourcemolecularmodeling.org. Open Source Molecular Modeling.
  • Semantic Scholar. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum.
  • . Directory of in silico Drug Design tools. Available from:

  • Pars Silico. The Top 10 Software for QSAR Analysis.
  • National Institutes of Health (NIH). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases.
  • MDPI. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • BioGRID. BioGRID | Database of Protein, Chemical, and Genetic Interactions.
  • BigOmics Analytics. Guide to Top Proteomics Databases and How to Access Them.
  • PLOS. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches.
  • ResearchGate. (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • UniProt. UniProt.
  • CD Genomics. Protein Databases.
  • MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • JASPAR. JASPAR - A database of transcription factor binding profiles.
  • ACS Publications. QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models.
  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Wikipedia. Tetrahydroquinoline.
  • Sci-Hub. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • National Institutes of Health (NIH). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.
  • National Institutes of Health (NIH). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

Sources

Methodological & Application

Synthesis Protocol for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust and efficient two-part synthetic protocol for the preparation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This valuable fluorinated heterocyclic scaffold is a key building block in medicinal chemistry, sought after for its potential to enhance the metabolic stability and binding affinity of drug candidates. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure successful synthesis. The described process begins with the synthesis of the key intermediate, 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, via an N-acylation followed by an intramolecular Friedel-Crafts cyclization. The protocol culminates in the reduction of this intermediate to the target tetrahydroquinoline.

Introduction: The Significance of Fluorinated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, present in numerous biologically active compounds. The strategic incorporation of a fluorine atom, particularly on the aromatic ring, can significantly modulate a molecule's physicochemical properties. The high electronegativity and small size of fluorine can alter acidity, basicity, and dipole moment, leading to improved cell membrane permeability and enhanced binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the in vivo half-life of a drug candidate. The gem-dimethyl substitution at the C4 position introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

This guide provides a reliable pathway to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a compound of interest for structure-activity relationship (SAR) studies and as a precursor for more complex pharmaceutical agents.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage constructs the core heterocyclic system, and the second stage performs a functional group transformation to yield the final product.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis Start 2-Fluoroaniline + 3-Chloro-3-methylbutyryl chloride Step1 Step 1: N-Acylation (Amide Formation) Start->Step1 Intermediate1 N-(2-fluorophenyl)-3-chloro-3-methylbutanamide Step1->Intermediate1 Step2 Step 2: Intramolecular Friedel-Crafts Cyclization Intermediate1->Step2 Intermediate2 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Step2->Intermediate2 Step3 Step 3: Reduction of Amide Intermediate2->Step3 FinalProduct 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Step3->FinalProduct

Caption: Overall two-part synthetic workflow.

PART 1: Synthesis of 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

This initial phase focuses on the construction of the dihydroquinolinone ring system.

Step 1: N-Acylation of 2-Fluoroaniline

Principle: This step involves the formation of an amide bond between the nucleophilic amine of 2-fluoroaniline and the electrophilic acyl chloride of 3-chloro-3-methylbutyryl chloride. The electron-withdrawing nature of the fluorine atom decreases the basicity of the aniline, making the reaction potentially sluggish. Therefore, the inclusion of a non-nucleophilic organic base is crucial to neutralize the HCl byproduct and drive the reaction to completion.[1]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMmolEq.
2-Fluoroaniline348-54-9111.125.0 g45.01.0
3-Chloro-3-methylbutyryl chloride41453-11-6155.027.67 g49.51.1
Triethylamine (Et3N)121-44-8101.196.9 mL49.51.1
Dichloromethane (DCM), anhydrous75-09-284.93100 mL--

Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoroaniline (5.0 g, 45.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (6.9 mL, 49.5 mmol) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 3-chloro-3-methylbutyryl chloride (7.67 g, 49.5 mmol) in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, N-(2-fluorophenyl)-3-chloro-3-methylbutanamide, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

Principle: This is an electrophilic aromatic substitution reaction where the newly formed acyl group is activated by a Lewis acid (Aluminum trichloride) to form an acylium ion. This electrophile then attacks the electron-rich ortho position of the fluorophenyl ring to form the six-membered heterocyclic ring.[1][2] The reaction is directed ortho to the activating amino group.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMmolEq.
N-(2-fluorophenyl)-3-chloro-3-methylbutanamide(from Step 1)231.68~45.0 mmol1.0
Aluminum Chloride (AlCl₃), anhydrous7446-70-0133.3418.0 g135.03.0
Dichloromethane (DCM), anhydrous75-09-284.93150 mL--

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (18.0 g, 135.0 mmol) in anhydrous DCM (100 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the crude product from Step 1 in 50 mL of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes. Caution: The reaction can be exothermic.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into 200 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 75 mL).

  • Washing and Isolation: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford pure 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

PART 2: Reduction to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

This final stage converts the amide functionality of the intermediate into the amine of the target compound.

Step 3: Reduction of Amide Carbonyl

Principle: The amide carbonyl in the dihydroquinolinone is resistant to milder reducing agents. A powerful hydride donor, such as Lithium Aluminum Hydride (LAH), is required for the complete reduction of the C=O group to a CH₂ group. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate complex.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMmolEq.
8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one1187933-46-5193.225.0 g25.91.0
Lithium Aluminum Hydride (LAH)16853-85-337.952.0 g52.72.0
Tetrahydrofuran (THF), anhydrous109-99-972.11100 mL--

Protocol:

G Setup Suspend LAH in anhydrous THF under N₂ at 0°C Addition Add dihydroquinolinone solution dropwise at 0°C Setup->Addition Reflux Warm to RT, then reflux for 6-8 hours Addition->Reflux Quench Cool to 0°C, then carefully quench (Fieser workup) Reflux->Quench Filter Filter through Celite® to remove aluminum salts Quench->Filter Isolate Concentrate filtrate and purify (distillation or chromatography) Filter->Isolate

Caption: Workflow for the LAH reduction step.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere, add Lithium Aluminum Hydride (2.0 g, 52.7 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (5.0 g, 25.9 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred LAH suspension.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Quench by the sequential, dropwise addition of:

    • 2.0 mL of water

    • 2.0 mL of 15% aqueous NaOH

    • 6.0 mL of water Caution: This quenching process is highly exothermic and generates hydrogen gas. Add the reagents very slowly and ensure adequate venting.

  • Filtration: Stir the resulting granular precipitate for 30 minutes at room temperature, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 30 mL).

  • Isolation and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a gradient eluent, e.g., 5-15% Ethyl Acetate in Hexane with 1% triethylamine to prevent streaking) to yield the final product, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Characterization Data

Compound NameMolecular FormulaM.W. ( g/mol )Expected Appearance
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinolineC₁₁H₁₄FN179.23Colorless to pale yellow oil

Note: Full characterization would require ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acyl Chlorides: 3-Chloro-3-methylbutyryl chloride is corrosive and reacts with moisture. Handle under inert atmosphere.

  • Aluminum Chloride: Anhydrous AlCl₃ is highly corrosive and reacts violently with water. Handle with care in a dry environment.

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only under a dry, inert atmosphere. The quenching procedure must be performed with extreme caution.

References

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

Sources

Experimental procedure for N-alkylation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] N-alkylation of the THQ nitrogen is a critical synthetic step used to modulate the pharmacological properties of these molecules, including their potency, selectivity, solubility, and metabolic stability.[2][4][5] This document provides a detailed experimental guide for the N-alkylation of a specific, fluorinated analogue, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. We present a robust and widely applicable protocol based on reductive amination, a method known for its reliability, mild conditions, and ability to prevent common side reactions like over-alkylation.[4][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.

Introduction and Scientific Rationale

The tetrahydroquinoline motif is a cornerstone in drug discovery, particularly for agents targeting the central nervous system (CNS) and in oncology.[2][7] The strategic modification of this scaffold is therefore of paramount importance. The N-alkylation reaction introduces a substituent on the secondary amine of the tetrahydroquinoline ring, a key transformation for building molecular complexity and fine-tuning a molecule's interaction with biological targets.

While classical N-alkylation with alkyl halides is a known method, it can suffer from drawbacks such as the need for strong bases and the potential for over-alkylation, leading to the formation of quaternary ammonium salts.[4] Modern methods like reductive amination offer superior control and broader substrate scope.

Chosen Methodology: Reductive Amination

Reductive amination is a highly efficient and green chemistry-approved method for forming C-N bonds.[6] The reaction proceeds through a two-step sequence that can be performed in a single pot:

  • Iminium Ion Formation: The secondary amine of the tetrahydroquinoline condenses with an aldehyde or ketone to form an intermediate iminium ion. This step is typically fast and reversible.

  • In-Situ Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion to the desired tertiary amine.

The key advantage of this approach is that the reducing agents employed, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are selective for the iminium ion over the starting carbonyl compound, preventing the reduction of the aldehyde or ketone starting material and minimizing side products.[4]

An alternative and highly step-economical strategy involves a one-pot tandem reaction that starts from the corresponding quinoline. In this process, the quinoline is first reduced to the tetrahydroquinoline, which is then immediately subjected to reductive alkylation with a carbonyl compound in the same reaction vessel.[8][9][10]

Reaction Pathway Overview

cluster_0 Reductive Amination Mechanism A 8-Fluoro-4,4-dimethyl-THQ (Secondary Amine) C Iminium Ion Intermediate A->C + Carbonyl B Aldehyde or Ketone (R-C(O)-R') B->C E N-Alkylated Product (Tertiary Amine) C->E + Reductant D [Reducing Agent] e.g., NaBH(OAc)₃ D->E

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes the N-alkylation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline using benzaldehyde as a representative alkylating agent.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline>97%Sigma-Aldrich, etc.The starting material.
Benzaldehyde>99%, ReagentPlus®Sigma-AldrichFreshly distilled to remove benzoic acid.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)97%Acros OrganicsMoisture-sensitive. Handle quickly.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificUse a dry solvent to prevent hydrolysis of the reducing agent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor aqueous work-up.
Brine (Saturated NaCl solution)ACS ReagentVWRFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying the organic layer.
Silica Gel230-400 mesh, 60 ÅSorbent TechnologiesFor flash column chromatography.
Ethyl Acetate & HexanesHPLC GradeFisher ScientificEluent for chromatography.
Step-by-Step Experimental Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.0 equiv, e.g., 193 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (DCM, 10 mL) to dissolve the starting material.

    • Add benzaldehyde (1.1 equiv, e.g., 117 mg, 1.1 mmol) to the solution. Stir the mixture at room temperature for 20 minutes.

  • Addition of Reducing Agent:

    • To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Note: The addition may be slightly exothermic.[4]

    • Seal the flask with a septum and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 9:1 Hexanes:Ethyl Acetate.

    • Spot the starting material and the reaction mixture on the same TLC plate. The reaction is complete when the starting amine spot is no longer visible (typically 2-4 hours).[9][11]

  • Aqueous Work-up:

    • Once the reaction is complete, carefully quench the mixture by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine all organic layers and wash them sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Pack the column with silica gel in hexanes. Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure N-benzylated product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

A 1. Reaction Setup - Dissolve THQ and Aldehyde - Solvent: Anhydrous DCM B 2. Add Reducing Agent - NaBH(OAc)₃ (1.5 equiv) - Stir at Room Temp A->B C 3. Monitor Reaction - Thin-Layer Chromatography (TLC) B->C D 4. Aqueous Work-up - Quench with NaHCO₃ - Separate Layers C->D E 5. Dry & Concentrate - Dry with Na₂SO₄ - Rotary Evaporation D->E F 6. Purification - Flash Column Chromatography E->F G 7. Characterization - NMR, MS, IR F->G

Caption: General workflow for N-alkylation via reductive amination.

Product Characterization

The identity and purity of the final compound, N-benzyl-8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expect to see characteristic signals for the newly introduced benzyl group (a singlet for the benzylic CH₂ protons around 4.0-4.5 ppm and aromatic signals between 7.2-7.4 ppm). The protons on the tetrahydroquinoline ring, especially those adjacent to the nitrogen (at C2), will show a downfield shift compared to the starting material.

  • ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of all carbon atoms. New signals will appear for the benzylic carbon and the aromatic carbons of the benzyl group.

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected, confirming the fluorine atom remains intact on the aromatic ring.

  • Mass Spectrometry (ESI-MS): Calculate the exact mass of the protonated molecule [M+H]⁺. The observed mass should match the calculated mass, confirming the molecular formula.

Scope and Versatility

The described protocol is highly versatile and can be adapted for various carbonyl compounds. The table below provides representative parameters for different classes of alkylating agents.

Alkylating AgentTypeMolar Equiv.Typical Reaction TimeExpected Yield
BenzaldehydeAromatic Aldehyde1.12-4 hours85-95%
IsobutyraldehydeAliphatic Aldehyde1.23-5 hours80-90%
AcetoneKetone2.06-12 hours70-85%
CyclohexanoneCyclic Ketone1.58-16 hours75-90%

Yields are estimates and may vary based on the specific substrate and reaction scale.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. Benchchem.
  • BenchChem. (2025).
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Senapati, S. K., Das, T., & Das, A. (2025). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroquinolines. organic-chemistry.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. [Link]

  • Pandey, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic Chemistry, 109, 104724. [Link]

  • Lee, J. Y., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(11), 1548. [Link]

  • ResearchGate. (2018). Progress in the Chemistry of Tetrahydroquinolines. [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

Sources

Cell-based assay protocol using 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Cell-Based Assay Framework for Characterizing the Bioactivity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer and antioxidant properties.[1][2] This document provides a detailed framework for the initial biological characterization of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline , a specific derivative of this class. We present two foundational, sequential cell-based assay protocols designed for researchers in drug discovery and development. The primary protocol details a robust method for assessing the compound's impact on cancer cell viability and proliferation. The secondary protocol provides a method to investigate its potential role in modulating cellular oxidative stress. These assays serve as a critical first step in elucidating the compound's mechanism of action and therapeutic potential.

Introduction: The Scientific Rationale

The tetrahydroquinoline ring system is a cornerstone in the development of therapeutic agents, with derivatives showing promise as anti-proliferative, anti-inflammatory, and neuroprotective agents.[3][4] The introduction of a fluorine atom, as in 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, can significantly enhance metabolic stability and binding affinity, making it a compound of interest for further investigation.[5]

This guide is built on the hypothesis that this compound, like other THQ derivatives, may exhibit cytotoxic effects against cancer cells.[3] Therefore, the primary objective is to quantify its impact on cell viability. A logical secondary objective is to explore its potential antioxidant activity, another common feature of the THQ scaffold.[1]

Expert Insight: We begin with a broad cytotoxicity screen before investigating more specific mechanisms like oxidative stress. This "funnel-down" approach is efficient; if a compound shows no effect on cell viability at reasonable concentrations, investing resources in detailed mechanistic studies may not be justified. This workflow prioritizes resource allocation in early-stage drug discovery.

G cluster_prep Phase 1: Preparation Compound 8-Fluoro-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline (Stock Solution) Assay1 Protocol 1: Cell Viability Assay (MTT) Compound->Assay1 Assay2 Protocol 2: Oxidative Stress Assay (DCFH-DA) Compound->Assay2 Cells Cancer Cell Line Culture (e.g., A549, HeLa) Cells->Assay1 Cells->Assay2 Analysis1 Calculate IC50 Value (Dose-Response Curve) Assay1->Analysis1 Absorbance Data Analysis2 Quantify ROS Levels (Relative Fluorescence) Assay2->Analysis2 Fluorescence Data Conclusion Determine Bioactivity Profile & Guide Next Steps Analysis1->Conclusion Analysis2->Conclusion

Figure 1: High-level experimental workflow.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol quantifies the effect of the compound on cell metabolic activity, which is a reliable indicator of cell viability and proliferation. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.

Materials and Reagents
  • Compound: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

  • Cell Line: Human lung carcinoma (A549) or other suitable cancer cell line.

  • Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

  • Equipment:

    • 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 570 nm)

    • Standard laboratory cell culture equipment

Step-by-Step Methodology
  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and do not become over-confluent by the endpoint.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions in culture medium to create working concentrations (e.g., 100 µM, 50 µM, 25 µM, down to ~0.1 µM). The final DMSO concentration in all wells should be ≤ 0.5%.

    • Trustworthiness: It is critical to prepare a vehicle control (medium with the same final DMSO concentration but no compound) to account for any solvent-induced effects.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).

    • Incubate for 48-72 hours.[6]

  • MTT Assay Execution:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Scientist's Note: During this incubation, viable cells with active mitochondrial dehydrogenases will convert the MTT into insoluble purple formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Normalize Data: Subtract the average absorbance of blank wells (medium + MTT + DMSO only) from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Determine IC₅₀:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Parameter Description Typical Value
Cell Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Treatment Duration Exposure time to the compound48 - 72 hours
Final DMSO % Maximum solvent concentration≤ 0.5%
IC₅₀ Concentration for 50% inhibitionCompound-dependent
Z'-factor Assay quality metric (using strong inhibitor)> 0.5 for a robust assay

Table 1: Key parameters for the cell viability assay.

G MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction in Viable Cells Enzyme Mitochondrial Dehydrogenases Enzyme->MTT Catalyzes

Figure 2: Principle of the MTT reduction assay.

Protocol 2: Cellular Oxidative Stress Assay (DCFH-DA)

This protocol measures the compound's ability to mitigate or induce intracellular Reactive Oxygen Species (ROS). It uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[7][8]

Materials and Reagents
  • All materials from Protocol 1, plus:

  • Reagents:

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

    • A known ROS inducer, e.g., Hydrogen Peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP), as a positive control.

  • Equipment:

    • Fluorescence microplate reader (Excitation/Emission ~485/530 nm)

    • Black, clear-bottom 96-well plates (to minimize background fluorescence)

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate as described in Protocol 1 (Section 2.2.1). Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare compound dilutions as in Protocol 1.

    • Remove medium and add 100 µL of the compound dilutions.

    • Incubate for a pre-treatment period (e.g., 1-4 hours).

    • Rationale: This pre-treatment allows the compound to enter the cells and exert any potential antioxidant effects before the oxidative challenge.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the compound-containing medium and wash cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

    • Scientist's Note: Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. Subsequent oxidation by ROS converts it to the highly fluorescent DCF.[9]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash cells once with warm PBS.

    • Add back the respective compound dilutions (prepared again in serum-free medium).

    • To induce ROS, add the positive control stressor (e.g., 100 µM H₂O₂) to the relevant wells.

    • Controls are Essential:

      • Negative Control: Cells + Probe (no compound, no H₂O₂)

      • Vehicle Control: Cells + Probe + DMSO + H₂O₂

      • Positive Control: Cells + Probe + H₂O₂

      • Test Wells: Cells + Probe + Compound + H₂O₂

  • Data Acquisition:

    • Immediately measure fluorescence (Ex/Em ~485/530 nm) in kinetic mode for 60-90 minutes or as a single endpoint reading.

Data Analysis
  • Normalize Data: Subtract the background fluorescence from blank wells.

  • Calculate Relative Fluorescence Units (RFU): Plot the RFU over time for kinetic reads or use the final endpoint value.

  • Determine Antioxidant Effect:

    • Compare the fluorescence in "Test Wells" to the "Vehicle Control" wells. A significant decrease in fluorescence suggests the compound has antioxidant properties.

    • % ROS Inhibition = (1 - (RFU_compound - RFU_negative) / (RFU_vehicle - RFU_negative)) * 100

Assay Validation and Trustworthiness

For any cell-based assay, robust validation is paramount to ensure data reliability.[10][11]

  • Reproducibility: Assays should be performed with at least three biological replicates.

  • Controls: The inclusion of positive (e.g., doxorubicin for cytotoxicity, H₂O₂ for ROS) and negative/vehicle controls in every plate is mandatory for data interpretation.[6]

  • Linearity and Range: The assay response should be linear within the range of cell numbers and compound concentrations used.[12]

  • System Suitability: Parameters like the Z'-factor should be monitored to ensure the assay can reliably distinguish between positive and negative effects.

Conclusion

This application note provides a comprehensive, two-stage protocol for the initial characterization of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. By first assessing its general effect on cancer cell viability and then investigating its potential to modulate oxidative stress, researchers can efficiently gather foundational data. This information is critical for making informed decisions about progressing the compound through the drug discovery pipeline and for designing subsequent, more complex mechanistic studies.

References

  • Patel, M. B., & Rajput, G. C. (2016). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. PharmaChem. [Link]

  • Kunjbehari, A., & Reed, E. (Eds.). (2011). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons. [Link]

  • Kumar, R., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622. [Link]

  • Zhang, H., et al. (2015). Using a TEMPO-based fluorescent probe for monitoring oxidative stress in living cells. Analyst, 140(18), 6377-6382. [Link]

  • Carter, K. P., et al. (2014). Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Antioxidants & Redox Signaling, 20(9), 1421–1443. [Link]

  • Kumar, R., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. [Link]

  • Zhang, H., et al. (2015). Using a TEMPO-based fluorescent probe for monitoring oxidative stress in living cells. Analyst. [Link]

  • Ward, J. L., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. Humana Press. [Link]

  • Mandal, A. (2014). Response to "What are good fluorescent probes for measuring general oxidative stress in cells?". ResearchGate. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. MarinBio. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [Link]

Sources

Application Note: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a Privileged Scaffold for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Advantage of the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling potent and selective interactions with biological targets. This guide focuses on a specifically engineered variant of the THQ scaffold: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4) .[3] The deliberate incorporation of the 8-fluoro and 4,4-gem-dimethyl substituents is not arbitrary; it is a strategic design choice aimed at conferring superior properties to the resulting chemical library for drug discovery applications.

The 8-fluoro substituent serves multiple critical functions. Fluorine's high electronegativity can modulate the pKa of the nearby nitrogen atom, influencing its basicity and interaction with physiological targets. Furthermore, the C-F bond can act as a hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with protein backbones. From a drug metabolism and pharmacokinetics (DMPK) perspective, the introduction of fluorine can block metabolic oxidation at that position, thereby enhancing metabolic stability and extending the half-life of a drug candidate.[4]

The 4,4-gem-dimethyl group offers its own set of compelling advantages. This structural motif, frequently found in natural products of clinical interest, introduces a conformational constraint on the saturated ring, locking it into a preferred geometry.[5] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[5] The gem-dimethyl group also provides steric bulk, which can be exploited to probe the topology of a binding pocket and improve selectivity. Importantly, it eliminates the possibility of a chiral center at the C4 position, simplifying synthesis and characterization of the final compounds.[5]

This document provides a comprehensive guide for researchers, outlining the synthesis of the core scaffold and detailing robust protocols for its diversification through N-alkylation and N-arylation, enabling the generation of a focused library of novel chemical entities with enhanced drug-like properties.

Part 1: Synthesis of the Core Scaffold

While a specific published synthesis for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline was not found in a single source, a robust synthetic route can be proposed based on well-established domino reactions for constructing the tetrahydroquinoline core.[1] The following protocol outlines a highly plausible and efficient approach starting from commercially available 2-fluoroaniline and 3,3-dimethylacrolein.

Workflow for Scaffold Synthesis

A 2-Fluoroaniline + 3,3-Dimethylacrolein B [4+2] Cycloaddition (Povarov Reaction) A->B Lewis Acid Catalyst (e.g., Yb(OTf)3) C Intermediate Dihydroquinoline B->C D Catalytic Hydrogenation C->D H2, Pd/C E 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline D->E Scaffold 8-Fluoro-4,4-dimethyl-THQ Reaction Reductive Amination Scaffold->Reaction Reagents Aldehyde/Ketone (R1COR2) Reagents->Reaction Sodium Triacetoxyborohydride (STAB) Product N-Alkyl-8-Fluoro-4,4-dimethyl-THQ Library Reaction->Product Scaffold 8-Fluoro-4,4-dimethyl-THQ Reaction Buchwald-Hartwig Amination Scaffold->Reaction Reagents Aryl Halide/Triflate (Ar-X) Reagents->Reaction Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) Product N-Aryl-8-Fluoro-4,4-dimethyl-THQ Library Reaction->Product

Sources

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a RORγ inverse agonist in prostate cancer.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a RORγ Inverse Agonist in Prostate Cancer Research

Introduction: A New Frontier in Combating Castration-Resistant Prostate Cancer

Castration-Resistant Prostate Cancer (CRPC) represents a lethal progression of the disease, characterized by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapies.[1][2] For decades, therapeutic strategies have focused on directly inhibiting the AR or its ligand binding. However, the development of resistance, often through AR gene amplification, mutation, or the expression of ligand-binding domain-deficient splice variants like AR-V7, remains a significant clinical challenge.[1][2][3]

This has catalyzed a search for novel therapeutic strategies that target the AR axis through alternative mechanisms. A pivotal breakthrough has been the identification of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ) as a key upstream regulator of AR expression.[4][5][6] RORγ, a ligand-dependent nuclear receptor, directly drives the transcription of the AR gene, thereby sustaining the oncogenic signaling that fuels CRPC progression.[4][7] This discovery establishes RORγ as a highly promising, "targetable" vulnerability in advanced prostate cancer.[3][8]

This application note provides a comprehensive guide for researchers on the utilization of a novel class of RORγ inverse agonists, built upon the 1,2,3,4-tetrahydroquinoline scaffold, with 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline serving as a key structural motif.[9][10][11] We will explore the mechanism of action, provide detailed protocols for preclinical evaluation, and offer expert insights into data interpretation.

The RORγ-AR Axis: A Master Regulatory Pathway in CRPC

In CRPC, RORγ is frequently overexpressed and/or amplified.[4][5] It functions by binding to a specific ROR Response Element (RORE) within the AR gene. Upon binding, RORγ recruits essential coactivators, such as Steroid Receptor Coactivators 1 and 3 (SRC-1/NCOA1 and SRC-3/NCOA3), which initiate and enhance the transcription of both full-length AR and its splice variants.[4][5][12]

An inverse agonist, such as a derivative of the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold, functions by binding to the RORγ ligand-binding domain. This binding event forces the receptor into an inactive conformation, preventing the recruitment of coactivators and thereby repressing the basal transcriptional activity of the AR gene. The strategic value of this approach lies in its ability to decrease the total cellular pool of AR protein, effectively silencing the central driver of CRPC growth and survival.[3][8][9]

ROR_gamma_AR_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Therapeutic Intervention RORg RORγ AR_Gene AR Gene RORg->AR_Gene Drives Transcription RORE RORE RORg->RORE Binds Coactivators SRC-1 / SRC-3 Coactivators Coactivators->RORg Recruited by Coactivators->AR_Gene Drives Transcription AR_mRNA AR mRNA AR_Gene->AR_mRNA Transcription AR_Protein AR Protein (Full-length & Variants) AR_mRNA->AR_Protein Translation PCa_Growth Prostate Cancer Cell Growth & Survival AR_Protein->PCa_Growth Promotes Inverse_Agonist 8-Fluoro-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline (RORγ Inverse Agonist) Inverse_Agonist->RORg Binds & Inactivates

Figure 1. Mechanism of RORγ-driven AR expression and its inhibition by a RORγ inverse agonist.

Application Notes: A Workflow for Preclinical Evaluation

A systematic and robust evaluation is critical to characterizing the efficacy and mechanism of a novel RORγ inverse agonist. The following workflow outlines the key experimental phases, from initial in vitro validation to in vivo efficacy assessment.

Preclinical_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Efficacy A Protocol 1: RORγ Transcriptional Activity Assay B Protocol 2: Cell Proliferation Assay (22Rv1, LNCaP) A->B C Protocol 3: Western Blot Analysis (RORγ, AR, AR-V7, PSA) B->C D Protocol 4: qRT-PCR Analysis (AR, KLK3, etc.) C->D E Protocol 5: CRPC Xenograft Mouse Model (22Rv1) D->E Proceed if potent & on-target F Tumor Growth Measurement E->F G Toxicity Assessment (Body Weight, etc.) E->G H Endpoint Analysis: Tumor Biomarkers (IHC, Western) F->H

Figure 2. Recommended experimental workflow for evaluating a RORγ inverse agonist.

Protocols for In Vitro Characterization

Protocol 1: RORγ Luciferase Reporter Assay
  • Objective: To quantitatively measure the inverse agonist activity of the compound on RORγ-mediated transcription.

  • Causality: This is the primary functional assay to confirm that the compound directly inhibits the transcriptional activity of RORγ. A Gal4-DNA binding domain fused to the RORγ-ligand binding domain (LBD) is co-transfected with a reporter plasmid containing upstream Gal4 binding sites driving luciferase expression. An inverse agonist will reduce the basal luciferase signal.

  • Methodology:

    • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.

    • Transfection: Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) with two plasmids:

      • An expression vector for Gal4-RORγ-LBD.

      • A luciferase reporter vector with an upstream Gal4 response element (e.g., pG5-luc).

    • Compound Treatment: After 6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivative (e.g., from 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

    • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega ONE-Glo™) according to the manufacturer's instructions on a plate luminometer.

    • Data Analysis: Normalize the raw luminescence units to a cell viability readout (e.g., CellTiter-Glo® or a co-transfected Renilla luciferase control). Plot the normalized data against the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Prostate Cancer Cell Proliferation Assay
  • Objective: To determine the anti-proliferative effect of the compound on AR-dependent prostate cancer cells.

  • Causality: Since RORγ inhibition is hypothesized to suppress AR expression, this assay validates that the upstream action translates into a functional anti-cancer effect. The use of AR-positive cell lines like 22Rv1 (expresses both full-length AR and AR-V7) and LNCaP is critical.

  • Methodology:

    • Cell Seeding: Seed 22Rv1 or LNCaP cells in a 96-well plate at a density of 3,000-5,000 cells per well in their respective growth media. Allow to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of the RORγ inverse agonist or vehicle control.

    • Incubation: Incubate for 72-96 hours. The longer incubation period allows for the effects of transcriptional repression to manifest as a growth phenotype.

    • Viability Measurement: Add a viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability percentage against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Target Proteins
  • Objective: To visually confirm the reduction of RORγ, AR, AR-V7, and the AR-regulated protein PSA.

  • Causality: This is a direct, mechanistic validation of the compound's on-target effect. A reduction in these key proteins provides strong evidence that the anti-proliferative effects are mediated through the intended RORγ-AR axis.

  • Methodology:

    • Cell Culture and Treatment: Plate 22Rv1 cells in 6-well plates. When they reach 70-80% confluency, treat with the RORγ inverse agonist at 1x, 5x, and 10x its GI₅₀ concentration, alongside a vehicle control, for 48-72 hours.

    • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-RORγ, anti-AR [N-terminal to detect both FL-AR and AR-V7], anti-PSA, and a loading control like anti-β-actin or anti-GAPDH).

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol for In Vivo Efficacy Assessment

Protocol 5: Castration-Resistant Prostate Cancer Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy and tolerability of the RORγ inverse agonist in a living organism.

  • Causality: The xenograft model is the gold-standard preclinical test to determine if in vitro potency translates to in vivo therapeutic benefit. The 22Rv1 cell line is ideal as it forms tumors that recapitulate key features of CRPC, including the expression of AR-V7.[9][11]

  • Methodology:

    • Animal Husbandry: Use 6-8 week old male immunodeficient mice (e.g., NOD-SCID or athymic nude). Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Cell Implantation: Subcutaneously inject 1-2 x 10⁶ 22Rv1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, RORγ inverse agonist at one or two dose levels).

    • Compound Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily via oral gavage. Monitor the body weight of the mice 2-3 times per week as a general measure of toxicity.

    • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.

    • Data Collection: At the end of the study, measure final tumor volumes and weights. Collect tumors and major organs for biomarker (e.g., immunohistochemistry for AR) and histopathological analysis.

Data Presentation and Expected Outcomes

Quantitative data should be summarized for clarity. The following table presents representative data that could be expected from a potent 1,2,3,4-tetrahydroquinoline-based RORγ inverse agonist.[9][10][11][13]

Assay Cell Line / Model Parameter Expected Result for Active Compound
RORγ Reporter AssayHEK293TIC₅₀10 - 100 nM
Cell Proliferation22Rv1GI₅₀0.1 - 1.0 µM
Cell ProliferationLNCaPGI₅₀0.5 - 5.0 µM
Western Blot22Rv1Protein LevelsDose-dependent decrease in RORγ, AR, AR-V7, PSA
22Rv1 XenograftNude MiceTumor Growth Inhibition (TGI)>60% at a well-tolerated dose (e.g., 50 mg/kg/day)
22Rv1 XenograftNude MiceBody Weight Change<10% loss

References

  • Wang, J. et al. (2016). ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer. Nature Medicine, 22(5), 488–496. Available at: [Link][4][5]

  • Cancer Discovery. (2016). ROR-γ Antagonists May Help Combat Castration-Resistant Prostate Cancer. Cancer Discovery. Available at: [Link][3]

  • PubMed. (2016). ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer. National Library of Medicine. Available at: [Link]

  • Kim, W., & Kim, J. (2021). The Role of Nuclear Receptors in Prostate Cancer. International Journal of Molecular Sciences, 22(16), 8563. Available at: [Link][7]

  • Stone, L. (2016). Prostate cancer: ROR-γ drives androgen receptor expression. Nature Reviews Urology, 13(5), 237. Available at: [Link][6]

  • Zheng, J. et al. (2020). Targeting castration-resistant prostate cancer with a novel RORγ antagonist elaiophylin. Acta Pharmaceutica Sinica B, 10(7), 1296–1309. Available at: [Link][8]

  • Wu, X. et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9), 1964-1977. Available at: [Link][9][10][11]

  • Innovimmune Biotherapeutics. INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist. Available at: [Link][14]

  • PubMed Central. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. National Library of Medicine. Available at: [Link]

  • Zhang, Y. et al. (2019). Discovery and Characterization of XY101, a Potent, Selective, and Orally Bioavailable RORγ Inverse Agonist for Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 62(9), 4716–4730. Available at: [Link][13]

  • ResearchGate. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Available at: [Link][12]

  • Fang, W. et al. (2024). Discovery of the First-in-Class RORγ Covalent Inhibitors for Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 67(2), 1481–1499. Available at: [Link][15]

  • Tevosian, S. et al. (2021). Underlying mechanism of castration resistance. Research and Reports in Urology, 13, 439–451. Available at: [Link][1]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Available at: [Link][16]

  • Antonarakis, E. S., & Luo, J. (2020). Androgen receptor inhibitors in treating prostate cancer. Acta Pharmaceutica Sinica B, 10(3), 413–423. Available at: [Link][2]

Sources

Application of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in mTOR inhibitor studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a Novel mTOR Kinase Inhibitor

Introduction: The Rationale for Targeting mTOR with Novel Scaffolds

The mammalian Target of Rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cellular metabolism, growth, and proliferation.[1][] It integrates signals from growth factors, nutrients, and cellular energy status to control essential processes like protein synthesis and autophagy.[3] mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and sensitivities to inhibitors.[1][][4] Dysregulation of the mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[4][5]

While first-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus), have seen clinical success, they are primarily allosteric inhibitors of mTORC1.[1][6] This incomplete inhibition can lead to feedback activation of survival pathways, such as PI3K/Akt signaling, limiting their efficacy.[1][4] This has driven the development of second-generation mTOR inhibitors that act as ATP-competitive kinase inhibitors, targeting the catalytic site of the enzyme.[1][] These agents have the significant advantage of inhibiting both mTORC1 and mTORC2, thereby blocking the feedback loop and offering a more comprehensive shutdown of the pathway.[1][4]

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, known for its rigid structure and synthetic tractability. THQ derivatives have been successfully developed as inhibitors for a variety of kinases and other therapeutic targets.[7][8][9][10] This document provides a detailed guide for the investigation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (hereafter referred to as FDTQ), a novel THQ derivative, as a potential ATP-competitive mTOR kinase inhibitor. The strategic placement of a fluorine atom can enhance binding affinity and improve metabolic stability, while the gem-dimethyl group can provide conformational rigidity, making FDTQ a compelling candidate for study.[11]

These notes are designed for researchers in oncology, cell biology, and drug discovery, providing a comprehensive framework from initial biochemical characterization to cellular pathway analysis.

Hypothesized Mechanism of Action

Based on its structural class, FDTQ is hypothesized to function as an ATP-competitive inhibitor of mTOR. This means it is designed to bind to the kinase domain of mTOR, directly competing with endogenous ATP. This mechanism of action would lead to the inhibition of both mTORC1 and mTORC2 kinase activity, preventing the phosphorylation of their respective downstream substrates and resulting in a potent anti-proliferative effect.

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor) AKT->mTORC1 Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 (Rictor) mTORC2->AKT Activates (p-Ser473) S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits FDTQ FDTQ (Hypothesized) FDTQ->mTORC2 Inhibits FDTQ->mTORC1 Inhibits ATP ATP ATP->mTORC2 ATP->mTORC1

Caption: Hypothesized action of FDTQ on the mTOR signaling pathway.

Part 1: Biochemical Potency Assessment via In Vitro Kinase Assay

The foundational step in characterizing any kinase inhibitor is to determine its direct inhibitory activity against the purified enzyme. This in vitro assay quantifies the concentration of FDTQ required to inhibit mTOR kinase activity by 50% (IC50), providing a direct measure of its biochemical potency.

Principle and Rationale

This protocol describes a non-radioactive, antibody-based kinase assay.[12] Active mTORC1 is first immunoprecipitated from cell lysates. The kinase reaction is then initiated in the presence of a specific substrate (e.g., recombinant GST-4E-BP1), ATP, and varying concentrations of the test inhibitor (FDTQ). The level of substrate phosphorylation is quantified by Western blot or ELISA using a phospho-specific antibody, which serves as a direct readout of mTORC1 kinase activity.[12][13]

Causality Behind Key Choices:

  • Cell Line: HEK293T cells are used due to their high transfection efficiency and robust expression of mTOR pathway components.

  • Lysis Buffer: The use of a CHAPS-based lysis buffer is critical. Unlike harsher detergents, CHAPS preserves the integrity of the mTORC1 complex, ensuring that the immunoprecipitated kinase is in a physiologically relevant and active state.[13]

  • Substrate: GST-4E-BP1 is a direct and well-characterized substrate of mTORC1. Using a recombinant, purified substrate ensures the reaction is specific and results are reproducible.[13]

Experimental Workflow: Biochemical Assay

Biochem_Workflow start Start: Culture & Stimulate HEK293T Cells lysis Cell Lysis (CHAPS Buffer) start->lysis ip Immunoprecipitation (anti-Raptor antibody) lysis->ip wash Wash Beads to Isolate mTORC1 ip->wash setup Set up Kinase Reaction: Beads + FDTQ dilutions wash->setup initiate Initiate Reaction: Add GST-4E-BP1 + ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (SDS Sample Buffer) incubate->stop analysis Analyze by SDS-PAGE & Western Blot stop->analysis quant Quantify p-4E-BP1 Signal & Calculate IC50 analysis->quant end End: Potency Determined quant->end

Caption: Workflow for in vitro mTORC1 kinase inhibition assay.

Detailed Protocol: In Vitro mTORC1 Kinase Assay

1. Preparation of Cell Lysates a. Culture HEK293T cells in DMEM with 10% FBS to ~80-90% confluency in 15-cm plates. b. Stimulate cells with 100 nM insulin for 15 minutes to ensure robust mTORC1 activation.[13] c. Place plates on ice, aspirate media, and wash twice with ice-cold PBS. d. Lyse cells by adding 1 mL of ice-cold CHAPS Lysis Buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors). Scrape cells and transfer lysate to a microcentrifuge tube. e. Incubate on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.[13] Collect the supernatant.

2. Immunoprecipitation of mTORC1 a. Determine protein concentration of the supernatant (e.g., using BCA assay). b. For each reaction, incubate 1-2 mg of total protein with an anti-Raptor antibody for 2 hours at 4°C with gentle rotation. c. Add 30 µL of Protein A/G magnetic beads and incubate for another hour at 4°C. d. Pellet the beads using a magnetic stand. Wash the beads three times with CHAPS Lysis Buffer and once with Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[14]

3. Kinase Reaction a. Prepare serial dilutions of FDTQ in DMSO, then dilute further in Kinase Assay Buffer. Ensure the final DMSO concentration is <0.5%. Include a "vehicle only" (DMSO) control. b. Resuspend the washed beads in 20 µL of Kinase Assay Buffer containing the appropriate concentration of FDTQ or vehicle. Pre-incubate for 15 minutes on ice. c. To initiate the reaction, add 10 µL of Reaction Mix containing 1 µg of recombinant GST-4E-BP1 and 500 µM ATP.[13] d. Incubate the reaction at 30°C for 30 minutes with gentle shaking. e. Stop the reaction by adding 10 µL of 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

4. Detection and Analysis a. Separate the proteins via SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with a primary antibody specific for phosphorylated 4E-BP1 (p-4E-BP1 Thr37/46). c. Use an HRP-conjugated secondary antibody and an ECL substrate for detection. d. Quantify the band intensity for each FDTQ concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: Biochemical Potency
CompoundTargetSubstrateIC50 (nM) [Hypothetical]
FDTQ mTORC1GST-4E-BP115.2
RapamycinmTORC1GST-4E-BP10.5
PP242 (Control)mTORC1/2GST-4E-BP18.5

Part 2: Cellular Activity and Pathway Modulation

Demonstrating that FDTQ can inhibit mTOR within a complex cellular environment is the critical next step. This involves assessing its anti-proliferative effects and, most importantly, confirming its on-target activity by measuring the phosphorylation status of key mTOR downstream effectors.

Principle and Rationale

Cancer cells with a hyperactive mTOR pathway are treated with FDTQ. The compound's ability to inhibit cell growth is measured using a viability assay. To confirm the mechanism, Western blotting is employed to quantify the levels of phosphorylated S6K1 (p-S6K1) and 4E-BP1 (p-4E-BP1). A dose-dependent decrease in the phosphorylation of these proteins provides strong evidence that FDTQ is engaging and inhibiting mTOR in living cells.[15]

Causality Behind Key Choices:

  • Cell Lines: Use cancer cell lines with known PI3K/mTOR pathway activation (e.g., PTEN-null lines like PC3 or U87MG, or PIK3CA-mutant lines like MCF7). This ensures the target pathway is a primary driver of proliferation.

  • Phospho-Antibodies: p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46) are direct and specific substrates of mTORC1.[14][16] Measuring their phosphorylation is the gold standard for assessing mTORC1 activity in cells.[14] To assess mTORC2 inhibition, phosphorylation of Akt at Ser473 can be measured.[16]

  • Loading Control: Normalizing to a housekeeping protein like β-actin or GAPDH is essential to ensure that any observed decrease in phospho-protein levels is due to kinase inhibition, not variations in protein loading.[15]

Experimental Workflow: Cellular Assays

Cellular_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_96 Seed Cells (96-well plate) treat_96 Treat with FDTQ (Dose-response, 72h) seed_96->treat_96 mts Add MTS/MTT Reagent treat_96->mts read Measure Absorbance mts->read calc_gi50 Calculate GI50 read->calc_gi50 end End: Cellular Efficacy & MoA Confirmed calc_gi50->end seed_6 Seed Cells (6-well plate) treat_6 Treat with FDTQ (Dose-response, 2-6h) seed_6->treat_6 lyse_wb Lyse Cells (RIPA Buffer) treat_6->lyse_wb quant_wb Protein Quantification lyse_wb->quant_wb wb SDS-PAGE & Western Blot quant_wb->wb probe Probe for p-S6K, p-4E-BP1, and Loading Control wb->probe probe->end start Start: Select Cancer Cell Line start->seed_96 start->seed_6

Caption: Integrated workflow for cellular characterization of FDTQ.

Detailed Protocol: Western Blot for mTOR Pathway Modulation

1. Cell Culture and Treatment a. Seed a relevant cancer cell line (e.g., MCF7) in 6-well plates and grow to 70-80% confluency. b. Prepare serial dilutions of FDTQ in complete growth media. c. Aspirate the old media and replace it with media containing the desired concentrations of FDTQ or a vehicle control (DMSO ≤ 0.1%). d. Incubate for a defined period, typically 2 to 6 hours for signaling pathway analysis.

2. Cell Lysis and Protein Quantification a. Place culture plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[17] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17] e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x SDS sample buffer. Boil at 95°C for 5 minutes. b. Load samples onto a 4-15% gradient SDS-PAGE gel and run until adequate separation is achieved. Due to the high molecular weight of mTOR (~289 kDa), a lower percentage gel (e.g., 6-7.5%) may be required for total mTOR detection.[18] c. Transfer proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, a wet transfer at 100V for 90-120 minutes on ice is recommended.[18] d. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[17] e. Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-S6K1 Thr389, anti-p-4E-BP1 Thr37/46, anti-p-Akt Ser473, and corresponding total protein antibodies). f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST, apply ECL detection reagent, and visualize using a chemiluminescence imaging system.[15] Re-probe for a loading control (e.g., β-actin).

Data Presentation: Cellular Activity
Cell LineAssay TypeParameterFDTQ Value (µM) [Hypothetical]
MCF7ProliferationGI50 (72h)0.25
MCF7Western Blotp-S6K IC50 (6h)0.18
MCF7Western Blotp-4E-BP1 IC50 (6h)0.21
U87MGProliferationGI50 (72h)0.15
U87MGWestern Blotp-S6K IC50 (6h)0.11

References

  • Dodd, K. M. and Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol 6(11): e1827. [Link]

  • Liu, Y., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules 26(6), 1753. [Link]

  • Wikipedia. (2024). mTOR inhibitors. Wikipedia. [Link]

  • Janku, F., et al. (2018). The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches. Clinical Cancer Research 24(1): 25-39. [Link]

  • Kim, J., and Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology 1254: 29-43. [Link]

  • Zhang, H., et al. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics 11(4): 928-937. [Link]

  • Selected Topics in Health and Disease (2019 Edition). 1.2 Western Blot and the mTOR Pathway. Pressbooks. [Link]

  • EMD Millipore. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. AACR Online. [Link]

  • Varghese, S., et al. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research 68(9 Supplement): 2038. [Link]

  • Sato, T., et al. (2008). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry 283(19): 12793-12801. [Link]

  • ResearchGate. (2015). What are the best western conditions for mTOR? ResearchGate. [Link]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules 23(6): 1280. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. [Link]

  • ResearchGate. (2012). Is there any fluorescent based assay system to screen small molecule inhibitors against mTOR protein? ResearchGate. [Link]

  • Sci-Hub. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Sci-Hub. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • ResearchGate. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Bunce, R. A., and Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules 14(10): 4276-4303. [Link]

  • National Cancer Institute. Definition of mTOR inhibitor GDC-0349. NCI Drug Dictionary. [Link]

  • Appretech Scientific Limited. 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Appretech. [Link]

  • Shah, P., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel) 17(5): 759. [Link]

  • Current development of the second generation of mTOR inhibitors as anticancer agents. Acta Pharmacologica Sinica. [Link]

  • Al-Ostath, A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry 18(1): 25. [Link]

  • Feng, Y., et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry 53(17): 6447-6458. [Link]

  • Yang, Z., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica 45(9): 1964-1977. [Link]

Sources

High-Throughput Screening of Novel Kinase Inhibitors: Application and Protocols for an 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Library

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine and gem-dimethyl groups can significantly modulate physicochemical and pharmacokinetic properties, making derivatives such as 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline an attractive series for novel drug discovery campaigns. This document, intended for drug discovery scientists, provides a comprehensive framework and detailed protocols for establishing a high-throughput screening (HTS) campaign to identify protein kinase inhibitors from a library of these specific derivatives. We will focus on the principles of a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, outline detailed protocols for assay development and execution, and discuss critical, compound-specific considerations to ensure data integrity and minimize false positives.

Introduction: The Rationale for Screening this Compound Class

Protein kinases are a major class of therapeutic targets, with dysregulation of their activity implicated in cancer, inflammation, and neurodegenerative diseases.[3] The relentless search for novel kinase inhibitors with improved selectivity and potency drives the need for efficient screening of diverse chemical libraries.[4] The 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold presents a compelling starting point for such a campaign. The THQ core provides a rigid, three-dimensional structure amenable to synthetic diversification, while the fluorine atom can enhance binding affinity and metabolic stability.

High-throughput screening (HTS) is the cornerstone of modern lead discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify "hits" that modulate the activity of a biological target.[5][6] This guide details the application of a TR-FRET based assay—a powerful and widely used HTS technology—for this purpose.[7]

Assay Principle: TR-FRET for Kinase Activity

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a homogenous (no-wash) assay format ideal for HTS due to its robustness and low background.[8] The principle relies on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) to an acceptor fluorophore (e.g., phycoerythrin or a modified red-shifted dye).

Causality: In the context of a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The donor fluorophore is conjugated to a generic streptavidin or anti-tag antibody, while the acceptor is conjugated to the phospho-specific antibody.

  • In the absence of inhibition: The kinase phosphorylates the biotinylated substrate. The phospho-specific antibody (labeled with the acceptor) binds to the phosphorylated substrate. This brings the donor (bound via biotin-streptavidin) and acceptor fluorophores into close proximity (<10 nm), allowing FRET to occur. Excitation of the donor results in emission from the acceptor.

  • In the presence of an inhibitor: The kinase is inactive, and the substrate remains unphosphorylated. The acceptor-labeled antibody does not bind the substrate. Consequently, the donor and acceptor remain distant, no FRET occurs, and only donor emission is detected.

The ratio of acceptor to donor emission is therefore directly proportional to kinase activity.

TR_FRET_Principle cluster_0 Kinase Active (No Inhibitor) cluster_1 Kinase Inactive (Inhibitor Present) Kinase Kinase Phosphorylated Substrate-Biotin Phosphorylated Substrate-Biotin Kinase->Phosphorylated Substrate-Biotin P Substrate-Biotin Substrate-Biotin ATP ATP ATP->Kinase Streptavidin-Donor Streptavidin (Donor) Phosphorylated Substrate-Biotin->Streptavidin-Donor binds Biotin Antibody-Acceptor Phospho-Antibody (Acceptor) Phosphorylated Substrate-Biotin->Antibody-Acceptor binds P FRET_Signal High FRET Signal Streptavidin-Donor->FRET_Signal Energy Transfer Inhibitor THQ Derivative Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Substrate-Biotin_2 Substrate-Biotin Kinase_Inhibited->Substrate-Biotin_2 No Rxn Streptavidin-Donor_2 Streptavidin (Donor) Substrate-Biotin_2->Streptavidin-Donor_2 binds Biotin ATP_2 ATP ATP_2->Kinase_Inhibited No_FRET Low FRET Signal Streptavidin-Donor_2->No_FRET No Energy Transfer Antibody-Acceptor_2 Phospho-Antibody (Acceptor)

Caption: Principle of the TR-FRET kinase inhibition assay.

Critical Considerations for the 8-Fluoro-4,4-dimethyl-THQ Scaffold

Before initiating a screen, it is imperative to consider the specific chemical properties of the library to proactively design against potential artifacts.

  • Compound Fluorescence: The fluorinated aromatic core of the THQ derivatives may exhibit intrinsic fluorescence.

    • Insight & Mitigation: TR-FRET is inherently resistant to this interference. The long-lifetime lanthanide donor allows for a time-gated measurement; the plate is read after a delay (typically 50-150 µs) during which any short-lived background fluorescence from the compound or plate decays to zero. This is a primary reason for selecting a TR-FRET or similar time-resolved technology.

  • Compound Solubility: Poor solubility is a common cause of false positives. Compounds that precipitate can scatter light or non-specifically inhibit the enzyme.

    • Insight & Mitigation: Screen at a concentration where the compounds are known to be soluble (e.g., 10-20 µM). Use high-quality, anhydrous DMSO for stock solutions. Include a pre-read step in the protocol to detect light scattering from precipitated compounds before the enzymatic reaction begins.

  • Pan-Assay Interference Compounds (PAINS): Tetrahydroquinoline scaffolds, particularly fused tricyclic variants, have been reported as potential PAINS.[9][10] These compounds can interfere with assays through various mechanisms like redox cycling or aggregation, leading to non-specific activity.

    • Insight & Mitigation: This is a critical consideration. While the specific 8-Fluoro-4,4-dimethyl-THQ scaffold is not explicitly flagged, the risk exists. A robust hit triage cascade is essential. This must include counter-screens, such as a screen against an unrelated enzyme, and biophysical methods (e.g., Surface Plasmon Resonance) to confirm direct binding to the target. Deprioritize any hits that show activity across multiple, unrelated assays.

Experimental Protocols

These protocols are designed for a 384-well microplate format, which is standard for HTS.[11] All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and reproducibility.

Protocol 1: Reagent Preparation
  • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The exact composition must be optimized for the specific kinase target.

  • Kinase Solution: Dilute the stock kinase enzyme to a working concentration (2X final) in Assay Buffer. The optimal concentration must be determined experimentally (see Protocol 2).

  • Substrate/ATP Solution: Prepare a solution containing the biotinylated peptide substrate and ATP at 2X their final desired concentrations in Assay Buffer.

  • Compound Plates: Prepare serial dilutions of the 8-Fluoro-4,4-dimethyl-THQ library in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typical. Use an acoustic dispenser to transfer nanoliter volumes of compound stocks into the 384-well assay plates.

  • Detection Mix: Prepare a solution containing the Streptavidin-Donor and the Phospho-Antibody-Acceptor in detection buffer (as recommended by the TR-FRET kit manufacturer).

Protocol 2: Assay Development & Optimization

Causality: Before screening, the assay must be optimized to run under conditions that are sensitive to inhibitors and produce a robust signal. This involves determining the enzyme concentration that gives a linear reaction rate and the ATP concentration that is at or near the Michaelis-Menten constant (Km), which ensures sensitivity to competitive inhibitors.

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase enzyme.

    • Dispense into a 384-well plate.

    • Initiate the reaction by adding the Substrate/ATP solution (with ATP at a saturating concentration, e.g., 1 mM).

    • Incubate for various time points (e.g., 15, 30, 45, 60, 90 min).

    • Stop the reaction by adding the Detection Mix.

    • Incubate for 60 min at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

    • Goal: Select an enzyme concentration and incubation time that falls within the linear range of the reaction and yields a strong signal-to-background ratio.

  • ATP Km Determination:

    • Using the optimized enzyme concentration and time point, set up reactions with varying concentrations of ATP (e.g., from 0.1 µM to 100 µM).

    • Measure the reaction rate at each ATP concentration.

    • Plot the rate versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

    • Goal: For the main screen, use an ATP concentration equal to the determined Km.

  • Assay Validation (Z'-factor):

    • Prepare a plate with multiple replicates (e.g., 16-24 wells) of high controls (enzyme + DMSO, 0% inhibition) and low controls (enzyme + a known potent inhibitor or no enzyme, 100% inhibition).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Goal: An assay is considered robust and suitable for HTS when the Z'-factor is > 0.5.[11]

Protocol 3: Primary High-Throughput Screen Workflow

HTS_Workflow start Start dispense_compounds 1. Dispense 50 nL THQ Derivatives & Controls (DMSO, Inhibitor) into 384-well plates start->dispense_compounds dispense_kinase 2. Add 5 µL Kinase Solution (2X) dispense_compounds->dispense_kinase incubate_1 3. Incubate 15 min @ RT (Compound-Enzyme Pre-incubation) dispense_kinase->incubate_1 dispense_substrate 4. Add 5 µL Substrate/ATP Mix (2X) to initiate reaction incubate_1->dispense_substrate incubate_2 5. Incubate 60 min @ RT (Kinase Reaction) dispense_substrate->incubate_2 dispense_detection 6. Add 10 µL TR-FRET Detection Mix to stop reaction incubate_2->dispense_detection incubate_3 7. Incubate 60 min @ RT (Signal Development) dispense_detection->incubate_3 read_plate 8. Read Plate on TR-FRET Reader (Time-gated detection) incubate_3->read_plate analyze_data 9. Calculate % Inhibition Identify Primary Hits read_plate->analyze_data end End analyze_data->end

Caption: Automated HTS workflow for a primary kinase screen.

Protocol 4: Hit Confirmation and Triage

Causality: A primary screen will inevitably produce false positives. A rigorous triage process is essential to focus resources on genuine hits.

  • Re-test Confirmation: Re-test all primary "hits" (e.g., compounds showing >50% inhibition) from freshly prepared solutions to confirm activity.

  • Dose-Response Curve (IC₅₀ Determination): Test confirmed hits in a 10-point, 3-fold serial dilution to determine their potency (IC₅₀ value). This distinguishes potent compounds from weakly active ones.

  • Orthogonal Assay: Confirm the activity of high-priority hits in a different assay format (e.g., a luminescence-based ADP detection assay). This helps eliminate artifacts specific to the TR-FRET platform.

  • PAINS Counter-Screen: As discussed, perform a counter-screen against an unrelated enzyme to flag non-specific inhibitors. Additionally, adding a non-ionic detergent like Triton X-100 to the assay buffer can help disrupt compound aggregation, a common PAINS mechanism. If a compound's activity is significantly reduced by the detergent, it may be an aggregator.

Data Analysis and Presentation

The primary output from the TR-FRET reader will be two emission values (e.g., at 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET Ratio:

    • Ratio = (Acceptor Emission / Donor Emission) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))

  • Hit Criteria: A primary hit is typically defined as a compound that meets a certain inhibition threshold, for example, greater than 3 standard deviations from the mean of the neutral control (DMSO) wells, or a simple cutoff like >50% inhibition.

Sample Data Summary Table
ParameterValueComment
Assay Format Homogeneous TR-FRET384-well black, low-volume microplate
Kinase Target Kinase X2 nM final concentration
Substrate Biotin-Peptide Y100 nM final concentration
ATP Concentration 15 µMDetermined to be Km value
Library Concentration 10 µMSingle-point primary screen
Signal-to-Background > 15Ratio of high control to low control signal
Z'-Factor 0.81Excellent assay robustness[11]
Primary Hit Rate 0.45%Within the typical range for HTS campaigns

Conclusion

The 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a robust HTS assay such as the TR-FRET protocol detailed here, researchers can efficiently screen large libraries of these derivatives. The key to a successful campaign lies not only in the execution of the screen itself but in the thoughtful design of the entire process. This includes careful assay optimization, an awareness of the specific liabilities of the chemical class being screened (such as potential for PAINS), and a rigorous, multi-step hit triage cascade. This strategic approach ensures that the output of the screen is a set of high-quality, validated hits worthy of advancing into lead optimization.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Abe, N., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 50-59. [Link]

  • Kühn, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101732. [Link]

  • Egan, D., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 8(9), e72659. [Link]

  • Singer Instruments. (2019). High Throughput Screening with Fluorescent Probe. Protocols.io. [Link]

  • Nath, N., et al. (2014). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Future Medicinal Chemistry, 6(16), 1805-1821. [Link]

  • Varnish, M. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(22), 15155-15164. [Link]

  • Varnish, M. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PubMed. [Link]

  • Janzen, W. P. (Ed.). (2007). High Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1283. [Link]

  • Patil, P. B., et al. (2019). Synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. European Chemical Bulletin, 8(8), 257. [Link]

  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Burdi, D., et al. (2011). Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1697-1700. [Link]

  • Wang, C., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3418. [Link]

  • Wang, D., et al. (2012). High throughput screening (HTS) in identification new ligands and drugable targets of G protein-coupled receptors (GPCRs). Combinatorial Chemistry & High Throughput Screening, 15(3), 232-241. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13867-13893. [Link]

  • An, S., & Toll, L. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 12(11), 1089-1098. [Link]

  • Qiu, Y., et al. (2012). A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiopterin. Journal of Biomolecular Screening, 17(2), 209-217. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. JPRR, 6(1). [Link]

  • Martínez-Muñoz, M. A., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771. [Link]

Sources

In vitro antiproliferative activity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Antiproliferative Activity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline on Cancer Cell Lines

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antiproliferative activity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Quinoline and its hydrogenated derivatives, such as tetrahydroquinolines, represent a critical scaffold in medicinal chemistry, with numerous compounds demonstrating significant anticancer properties.[1][2][3] These molecules can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with key tumor-growth signaling pathways.[3][4][5] This guide details a structured workflow, from initial cytotoxicity screening using the Sulforhodamine B (SRB) assay to in-depth mechanistic studies including colony formation, cell cycle analysis, and apoptosis detection. Each protocol is presented with detailed, step-by-step instructions and explanations of the underlying scientific principles to ensure robust and reproducible results.

Scientific Principles & Rationale

Evaluating a novel compound's anticancer potential requires a multi-faceted approach. The primary objective is to determine its ability to inhibit cancer cell growth (cytostatic effect) or induce cell death (cytotoxic effect).

  • Initial Cytotoxicity Screening (SRB Assay): The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[6][7] It is a reliable and sensitive endpoint that is independent of cell metabolic activity, which can be a confounding factor in tetrazolium-based assays like the MTT assay.[8] The SRB assay's principle relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions, providing a stable and linear correlation with cell mass.[7]

  • Long-Term Proliferative Potential (Colony Formation Assay): A short-term cytotoxicity assay does not always predict the long-term ability of a single cell to undergo sustained proliferation to form a colony. The colony formation, or clonogenic, assay is the gold standard for assessing the long-term survival and reproductive integrity of cells after treatment. It measures the ability of a single cell to grow into a colony of at least 50 cells, providing insight into the compound's long-lasting cytostatic or cytotoxic effects.

  • Mechanistic Elucidation (Cell Cycle & Apoptosis Analysis): Once antiproliferative activity is confirmed, the next logical step is to investigate the mechanism of action. Many quinoline-based anticancer agents function by inducing cell cycle arrest or apoptosis.[4][9]

    • Cell Cycle Analysis: Dysregulation of the cell cycle is a hallmark of cancer.[10] By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing it via flow cytometry, we can quantify the distribution of cells in different phases (G0/G1, S, G2/M).[11][12] A compound-induced block at a specific checkpoint will result in the accumulation of cells in the corresponding phase.

    • Apoptosis Detection: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can detect these early apoptotic cells.[13] Propidium Iodide (PI) is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[13][14]

Experimental Workflow

The overall strategy involves a tiered approach, starting with a broad screening for activity and progressively moving towards more detailed mechanistic studies on the most promising candidates or concentrations.

Antiproliferative_Assay_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (at IC50 concentrations) CellCulture 1. Cell Line Culture (e.g., MCF-7, A549, HCT-116) SRB_Assay 2. SRB Cytotoxicity Assay (72h treatment) CellCulture->SRB_Assay IC50_Calc 3. IC50 Value Determination SRB_Assay->IC50_Calc Colony_Assay 4a. Colony Formation Assay (Long-term survival) IC50_Calc->Colony_Assay CellCycle_Assay 4b. Cell Cycle Analysis (Flow Cytometry) IC50_Calc->CellCycle_Assay Apoptosis_Assay 4c. Apoptosis Assay (Annexin V/PI Staining) IC50_Calc->Apoptosis_Assay Data_Analysis 5. Data Interpretation & Mechanism Hypothesis Colony_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Tiered workflow for evaluating the antiproliferative activity of the test compound.

Materials and Reagents

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colon carcinoma (HCT-116), and a non-cancerous human embryonic kidney line (HEK293) for selectivity assessment.

  • Compound: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, dissolved in DMSO to create a 10 mM stock solution.

  • Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for SRB Assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, Tris base, Acetic acid.

  • Reagents for Colony Formation: Crystal Violet staining solution (0.5% w/v in methanol).

  • Reagents for Flow Cytometry: Phosphate-buffered saline (PBS), 70% Ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Equipment: 96-well and 6-well tissue culture plates, humidified incubator (37°C, 5% CO2), microplate reader (510-570 nm), flow cytometer.

Detailed Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for high-throughput cytotoxicity screening.[7][15][16]

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

    • Scientist's Note: TCA fixation cross-links proteins to the plate, ensuring that the subsequent staining is proportional to the total cell mass at the end of the treatment period.[7]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Colony Formation Assay

This assay measures the long-term impact of the compound on cell survival and proliferation.[17][18]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed in the control wells.

  • Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Washing and Imaging: Gently wash the plates with water to remove excess stain and allow them to air dry. Scan or photograph the plates.

  • Quantification: Count the number of colonies (defined as a cluster of ≥50 cells) in each well. Calculate the plating efficiency and survival fraction relative to the control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide to stain DNA and analyze cell cycle distribution.[11][12][19]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

    • Scientist's Note: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stoichiometrically bind to the DNA.[12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).

    • Scientist's Note: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI fluorescence is directly proportional to the DNA content only.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases (Sub-G1, G0/G1, S, G2/M).

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This dual-staining method differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells (using gentle trypsinization). Combine and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Data Presentation & Expected Results

Quantitative data should be summarized for clarity. The primary outcome of the SRB assay is the IC50 value, which can be presented in a table comparing the compound's potency across different cell lines.

Table 1: Hypothetical Antiproliferative Activity (IC50) of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cell LineCancer TypeIC50 (µM) ± SDSelectivity Index (SI)*
MCF-7Breast Adenocarcinoma15.2 ± 1.86.6
A549Lung Carcinoma11.8 ± 1.38.5
HCT-116Colon Carcinoma21.5 ± 2.54.7
HEK293Non-cancerous Kidney100.4 ± 9.7-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Mechanistic Insights & Potential Signaling Pathways

Quinoline derivatives have been shown to induce apoptosis and cell cycle arrest through various signaling pathways.[1][4] A common mechanism involves the induction of DNA damage, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway Compound 8-Fluoro-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Bax Bax/Bak (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Compound->Bcl2 inhibits CytoC Cytochrome c release Bax->CytoC promotes Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism: Induction of intrinsic apoptosis by the test compound.

The compound may inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins Bax/Bak. This compromises mitochondrial membrane integrity, causing the release of Cytochrome c, which activates the caspase cascade (Caspase-9 and -3), ultimately leading to programmed cell death.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the in vitro antiproliferative effects of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. By systematically progressing from broad cytotoxicity screening to detailed mechanistic assays, researchers can generate high-quality, reproducible data to assess the compound's potential as a novel anticancer agent.

References

  • Soft Agar Assay for Colony Formation Protocol. (n.d.). Millipore Sigma. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Ryckebusch, A., et al. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1657-62. Retrieved from [Link]

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(1). Retrieved from [Link]

  • Butt, M. A., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 26(18), 5537. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • Al-Ostath, R., et al. (2015). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. Medicinal Chemistry Research, 24, 3251–3263. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Azab, M. F., et al. (2023). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(11), 2284-2304. Retrieved from [Link]

  • Singh, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Drug Design & Discovery, 19(5), 458-473. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • G, Amrithanjali, et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Retrieved from [Link]

  • Insuasty, B., et al. (2013). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 18(1), 721-734. Retrieved from [Link]

  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Castillo, J. C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(33), 15065-15082. Retrieved from [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube. Retrieved from [Link]

  • Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(23), 7793. Retrieved from [Link]

  • Rivera-Páez, L. A., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771. Retrieved from [Link]

  • O'Connor, A. M., & O'Brien, M. M. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102559. Retrieved from [Link]

  • Video: The Soft Agar Colony Formation Assay. (2014). JoVE. Retrieved from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]

  • O'Connor, A. M., & O'Brien, M. M. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102559. Retrieved from [Link]

  • Al-Salahi, R., et al. (2018). Antiproliferative activities of quinoline derivatives 2, 6, and 12 on the proliferation of HT-29 cells in vitro. ResearchGate. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Jain, R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100572. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020). Antiproliferative activities of the synthesized compounds against four... ResearchGate. Retrieved from [Link]

  • Maciejewska, N., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]

  • Abualnaja, K. M., et al. (2022). Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. Frontiers in Pharmacology, 13, 891969. Retrieved from [Link]

  • Abualnaja, K. M., et al. (2022). Antiproliferative Properties of 7,8-Ethylene Diamine Chelator-Lipophilic Fluoroquinolone Derivatives Against Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 13, 891967. Retrieved from [Link]

Sources

Pharmacokinetic profiling of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Pharmacokinetic Profiling of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Animal Models

Abstract: This document provides a comprehensive guide to performing a preclinical pharmacokinetic (PK) evaluation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a novel chemical entity (NCE) with a quinoline scaffold. The assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in early drug development, providing essential data to predict human pharmacokinetics, inform dose selection for efficacy and toxicology studies, and ultimately increase the probability of clinical success.[1][2][3] This guide details the rationale for study design, step-by-step in-vivo protocols in a rodent model, a robust bioanalytical quantification method using LC-MS/MS, and the principles of non-compartmental data analysis.

Introduction: The Imperative of Early PK Profiling

The journey of an NCE from discovery to a viable therapeutic is fraught with challenges, a primary one being undesirable pharmacokinetic properties.[3][4] Early and accurate characterization of how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to mitigating this risk.[1][2] The compound 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline belongs to the quinoline class of nitrogen-containing heterocyclic compounds, a scaffold known for a broad range of pharmacological activities.[5][6] Modifications to this core structure are often pursued to enhance pharmacokinetic and pharmacodynamic profiles.[5]

This application note outlines a validated workflow for determining the essential PK parameters of this compound in the Sprague-Dawley rat, a widely used and well-characterized model in preclinical research.[7][8] The protocols herein are designed to be self-validating, incorporating industry-standard practices and quality control measures to ensure data integrity and reproducibility, in alignment with regulatory expectations for preclinical studies.[9][10]

Strategic Planning & Pre-analytical Considerations

A robust PK study begins with meticulous planning. The choices made before the first dose is administered are critical for the generation of meaningful data.

Rationale for Animal Model Selection

The Sprague-Dawley rat is selected as the preferred rodent model for this initial PK screen.

  • Physiological Relevance: Rodent models, particularly rats, are extensively used in drug metabolism and PK studies due to well-understood physiology and metabolic pathways, which can offer valuable, albeit not always direct, insights into human processes.[2][11]

  • Operational Feasibility: Their size allows for serial blood sampling without compromising the animal's circulatory volume, a critical requirement for constructing a full concentration-time profile from a single animal.[12][13]

  • Historical Data: A vast repository of historical data for other compounds in this species provides a valuable comparative context for interpreting results.[7]

All animal experiments must be conducted in accordance with guidelines approved by an Institutional Animal Care and Use Committee (IACUC).[14][15]

Formulation Development: Enabling In-Vivo Delivery

Most NCEs exhibit poor aqueous solubility, necessitating a carefully designed formulation to ensure complete dissolution for IV administration and adequate dispersion for oral delivery.[4] The goal is to maximize exposure for testing without the vehicle itself impacting the compound's intrinsic PK.[16]

  • Intravenous (IV) Formulation: The objective is a clear, sterile solution. A common strategy involves using a co-solvent system.

    • Example Vehicle: 5% N,N-Dimethylacetamide (DMA), 10% Solutol® HS 15, 85% Saline.

    • Causality: DMA is a strong organic solvent to initially dissolve the compound. Solutol® HS 15 is a non-ionic solubilizer and surfactant that helps maintain the compound in solution upon dilution in the aqueous saline and, subsequently, in the bloodstream, preventing precipitation. Saline provides isotonicity.

  • Oral (PO) Formulation: For oral gavage, a suspension is often acceptable and preferred for toxicology studies.[4]

    • Example Vehicle: 0.5% Carboxymethylcellulose (CMC) in water.

    • Causality: CMC is a suspending agent that increases the viscosity of the vehicle, ensuring a homogenous suspension is administered to each animal, which is critical for consistent dosing.

Dose Selection Rationale

Dose selection is guided by the study's objectives and any available in-vitro potency or cytotoxicity data.

  • IV Dose (e.g., 1 mg/kg): A low dose is administered intravenously to characterize the disposition (distribution and elimination) of the compound directly in the systemic circulation. This route bypasses absorption, providing the data needed to calculate fundamental parameters like clearance and volume of distribution.[17]

  • PO Dose (e.g., 10 mg/kg): A higher dose is given orally to assess the extent and rate of absorption from the gastrointestinal tract.[17][18] The comparison between IV and PO data is essential for determining absolute oral bioavailability.[17]

Experimental Protocol: In-Vivo Pharmacokinetic Study in Rats

This protocol details the parallel execution of intravenous and oral dosing arms to determine key PK parameters.

Materials and Equipment
  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas (optional, for ease of sampling)

  • Dosing vehicles (IV and PO)

  • Test compound: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated microtubes)

  • Pipettes and tips

  • Centrifuge

  • -80°C Freezer

Step-by-Step Procedure
  • Animal Acclimatization: Allow animals to acclimate for at least 3 days in laboratory conditions with free access to food and water.[14]

  • Fasting: Fast the animals for 12 hours prior to dosing, with continued free access to water. This minimizes variability in oral absorption due to food effects.[19]

  • Dosing:

    • IV Group (n=3 rats): Administer a 1 mg/kg dose via the tail vein or jugular vein cannula as a slow bolus injection. Record the exact time of administration.

    • PO Group (n=3 rats): Administer a 10 mg/kg dose using an oral gavage needle. Record the exact time of administration.[17]

  • Serial Blood Sampling: Collect blood samples (~150 µL) into heparinized or EDTA tubes at specified time points.[19][20] A typical schedule is:

    • IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Route: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Causality: This sampling schedule is designed to adequately capture the rapid distribution phase immediately following IV administration, the peak concentration (Cmax) after oral dosing, and the terminal elimination phase for both routes.[1] Blood can be collected from the saphenous vein or jugular vein cannula.[13][21]

  • Plasma Processing:

    • Immediately after collection, gently invert the blood collection tubes to ensure mixing with the anticoagulant.

    • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[15][19]

    • Carefully transfer the supernatant (plasma) to new, clearly labeled cryovials.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis to ensure the stability of the analyte.[19]

Bioanalytical Protocol: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity, selectivity, and speed.[22]

Principle

The method involves extracting the analyte and an internal standard (IS) from the plasma matrix, separating them from endogenous components via HPLC, and detecting them using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • Rat plasma samples, calibration standards, and quality control (QC) samples

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another compound with similar properties can be used.

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 2.6 µm)

Step-by-Step Procedure
  • Preparation of Standards: Prepare calibration curve standards and QC samples by spiking known concentrations of the test compound into blank rat plasma.[23] A typical range might be 1 ng/mL to 5000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each plasma sample (unknowns, standards, QCs) into a 96-well plate.

    • Add 150 µL of cold acetonitrile containing the internal standard to each well.

    • Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the drug into the supernatant. The IS is added early to account for variability during sample processing.[23]

    • Vortex the plate for 5 minutes to ensure thorough mixing and precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared samples onto the C18 column. Use a gradient elution with mobile phases A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid). A typical gradient might run from 5% B to 95% B over 5 minutes to separate the analyte from matrix components.[23]

    • Mass Spectrometry: Perform detection using positive electrospray ionization (ESI+) and MRM. Specific precursor-to-product ion transitions for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and the IS must be optimized beforehand.

  • Data Processing: Quantify the analyte concentration in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve generated from the standards.

Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) is a direct and robust method used to determine key PK parameters from the plasma concentration-time data.[24][25][26]

Key Pharmacokinetic Parameters

The following parameters are calculated using specialized software (e.g., Phoenix WinNonlin, MATLAB SimBiology).[27]

  • Cmax (Maximum Concentration): The highest observed plasma concentration.[1]

  • Tmax (Time to Cmax): The time at which Cmax is reached.[1]

  • AUC (Area Under the Curve): Represents the total drug exposure over time. It is calculated using the linear trapezoidal rule.[24]

  • t½ (Terminal Half-life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC.[27]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Absolute Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation. Calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Data Presentation

Summarize the mean pharmacokinetic parameters (± standard deviation) in a clear, tabular format.

ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mLValue ± SDValue ± SD
Tmax hN/AValue ± SD
AUC (0-t) ngh/mLValue ± SDValue ± SD
AUC (0-inf) ngh/mLValue ± SDValue ± SD
hValue ± SDValue ± SD
CL L/h/kgValue ± SDN/A
Vd L/kgValue ± SDN/A
F %N/AValue ± SD

Visualizations: Workflows and Relationships

G cluster_0 In-Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Dosing (IV & PO Routes) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Extraction Sample Prep (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Calibration Curve) Analysis->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params PK Parameter Calculation NCA->Params Report Final PK Report Params->Report

Caption: High-level experimental workflow for pharmacokinetic profiling.

PK_Parameters Dose_IV IV Dose ConcTime Plasma Concentration vs. Time Data Dose_IV->ConcTime CL Clearance (CL) Dose_IV->CL F Bioavailability (F%) Dose_IV->F Dose_PO Oral Dose Dose_PO->ConcTime Dose_PO->F AUC_IV AUC_IV ConcTime->AUC_IV AUC_PO AUC_PO ConcTime->AUC_PO AUC_IV->CL AUC_IV->F AUC_PO->F

Caption: Relationship between primary inputs and key calculated PK parameters.

References

  • Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. PubMed. Available at: [Link]

  • How do I interpret non-compartmental analysis (NCA) results?. Patsnap Synapse. Available at: [Link]

  • Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. PubMed. Available at: [Link]

  • Noncompartmental Analysis. MathWorks. Available at: [Link]

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. Medicilon. Available at: [Link]

  • Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Taylor & Francis Online. Available at: [Link]

  • Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. PubMed. Available at: [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Available at: [Link]

  • Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE. Available at: [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass. Available at: [Link]

  • Blood sampling: Rat. NC3Rs. Available at: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Rapid determination of pharmacokinetic properties of new chemical entities: in vivo approaches. PubMed. Available at: [Link]

  • Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available at: [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. National Institutes of Health. Available at: [Link]

  • Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. National Institutes of Health. Available at: [Link]

  • Different blood collection methods from rats: A review. SciSpace. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • In vivo pharmacokinetic study. Bio-protocol. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • Preclinical Regulatory Requirements. Duke University. Available at: [Link]

  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. Aragen. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • A physiologically based pharmacokinetic model for nicotine disposition in the Sprague-Dawley rat. PubMed. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available at: [Link]

  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed. Available at: [Link]

  • Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds with Undesired PK Profiles. ChemRxiv. Available at: [Link]

  • Sprague Dawley® Rat | Outbred Research Model. Taconic Biosciences. Available at: [Link]

  • Development of a physiologically based pharmacokinetic model for deltamethrin in the adult male Sprague-Dawley rat. PubMed. Available at: [Link]

  • Best practices for pharmacokinetic studies of new chemical entities. Scholarly Publications Leiden University. Available at: [Link]

  • The pharmacokinetic study design using Sprague Dawley rats. ResearchGate. Available at: [Link]

  • In vivo pharmacokinetic study. Bio-protocol. Available at: [Link]

  • Step 2: Preclinical Research. FDA. Available at: [Link]

  • FDA Requirements for Preclinical Studies. Karger Publishers. Available at: [Link]

  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. Available at: [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. National Institutes of Health. Available at: [Link]

  • In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: Radiolabeling of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Molecular Imaging

The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. Fluorine-18 is a favored radionuclide for PET tracer development due to its optimal half-life (109.8 minutes), low positron energy (0.635 MeV), and the metabolic stability of the carbon-fluorine bond.[1] The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific molecule, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, presents a promising candidate for targeting various biological entities, and its successful radiolabeling with Fluorine-18 would unlock its potential for in-vivo imaging studies in drug development and clinical research.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed method for the synthesis and radiolabeling of [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The protocols detailed herein are grounded in established principles of radiochemistry, particularly nucleophilic aromatic substitution (SₙAr) for radiofluorination, a robust and widely adopted method for the synthesis of ¹⁸F-labeled aromatic compounds.[2] We will delineate the synthesis of a suitable precursor, the subsequent radiofluorination reaction, and the essential quality control procedures to ensure the final product is suitable for preclinical imaging studies.

I. The Strategic Approach: Nucleophilic Aromatic Substitution for ¹⁸F-Labeling

The introduction of Fluorine-18 onto an aromatic ring is most commonly achieved via a nucleophilic substitution reaction. This strategy necessitates the synthesis of a precursor molecule where the position to be labeled is substituted with a good leaving group, which can be displaced by the [¹⁸F]fluoride ion. For the synthesis of [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, we propose the use of an 8-nitro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursor. The nitro group (-NO₂) is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, facilitating the displacement by [¹⁸F]fluoride.

II. Synthesis of the Radiolabeling Precursor: 8-Nitro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

A multi-step synthesis is proposed for the 8-nitro precursor, starting from commercially available materials. The synthetic scheme is designed to be robust and scalable for routine precursor production.

Experimental Protocol: Precursor Synthesis

Step 1: Synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline This can be achieved through a domino reaction involving the reduction of a suitable nitroarylketone followed by reductive amination.[3][4]

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-nitroacetophenone, acetone, and a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Step 2: Nitration of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline Careful nitration is required to selectively introduce the nitro group at the 8-position.

  • Reaction Setup: Dissolve 4,4-dimethyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at 0°C.

  • Nitrating Agent: Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, monitoring for the formation of the desired product by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate 8-nitro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

III. Radiolabeling Protocol: [¹⁸F]Fluorination of the Nitro-Precursor

This protocol details the nucleophilic substitution reaction to produce [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Materials and Reagents
  • 8-Nitro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursor

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)

  • Anion exchange cartridge (e.g., QMA Sep-Pak)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Acetonitrile (anhydrous)

  • Water for injection

  • C18 Sep-Pak cartridge for purification

  • Sterile filtration unit (0.22 µm)

Step-by-Step Radiolabeling Procedure
  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the aqueous [¹⁸F]fluoride solution from the cyclotron target through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon gas to azeotropically remove the water with acetonitrile. Repeat this step with additional anhydrous acetonitrile to ensure the [¹⁸F]K/K₂₂₂ complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the 8-nitro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursor (typically 1-5 mg) in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Seal the reaction vessel and heat at a temperature between 120°C and 160°C for 15-20 minutes. The optimal temperature and time should be determined empirically.

  • Purification of the Radiotracer:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    • Wash the C18 cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product from the C18 cartridge with ethanol or acetonitrile.

    • For higher purity required for in-vivo studies, further purification by semi-preparative HPLC is recommended.

  • Final Formulation:

    • If purified by HPLC, the collected fraction containing the radiotracer is typically diluted with a suitable buffer (e.g., phosphate-buffered saline) and passed through a sterile 0.22 µm filter into a sterile vial for injection.

Diagram of the Radiolabeling Workflow

Radiolabeling_Workflow Workflow for the Synthesis of [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation Cyclotron Cyclotron Anion_Exchange_Cartridge Anion_Exchange_Cartridge Cyclotron->Anion_Exchange_Cartridge [¹⁸F]F⁻ in H₂O Reaction_Vessel Reaction_Vessel Anion_Exchange_Cartridge->Reaction_Vessel Elution with K₂₂₂/K₂CO₃ Dried_Complex Dried_Complex Reaction_Vessel->Dried_Complex Azeotropic Drying Heating Heating (120-160°C) Dried_Complex->Heating + Precursor in DMSO Crude_Product Crude_Product Heating->Crude_Product C18_SepPak C18_SepPak Crude_Product->C18_SepPak Dilute with H₂O HPLC HPLC C18_SepPak->HPLC Elute with Organic Solvent Final_Product Final_Product HPLC->Final_Product Collect Fraction Sterile_Filtration Sterile_Filtration Final_Product->Sterile_Filtration Formulate in PBS

Caption: Workflow for the synthesis of the target radiotracer.

IV. Quality Control of the Final Radiotracer

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiolabeled compound before its use in imaging studies.[5]

QC Test Method Acceptance Criteria
Identity of Radiotracer Co-elution with a non-radioactive standard on analytical radio-HPLC.The retention time of the radioactive peak should match that of the non-radioactive standard.
Radiochemical Purity (RCP) Analytical radio-HPLC and/or radio-TLC.RCP should be >95%.
Radionuclidic Purity Gamma-ray spectroscopy.The energy spectrum should be characteristic of ¹⁸F (511 keV annihilation peak).
Specific Activity (SA) Measured by analytical HPLC with a calibrated UV detector and a dose calibrator.To be determined based on the application; generally, as high as possible to minimize mass effects.
Residual Solvents Gas Chromatography (GC).Levels of solvents (e.g., DMSO, acetonitrile, ethanol) must be below USP limits.
pH pH meter or pH strips.Should be within a physiologically acceptable range (typically 6.5-7.5).
Sterility and Endotoxins Standard microbiological testing.Must be sterile and pyrogen-free for in-vivo use.
Experimental Protocol: Quality Control

1. Radiochemical Purity by Radio-HPLC:

  • System: An HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: A suitable analytical C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like trifluoroacetic acid).

  • Procedure: Inject a small aliquot of the final product. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak.

2. Radiochemical Purity by Radio-TLC:

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase: A suitable solvent system (e.g., ethyl acetate/hexane mixture) that provides good separation between the product and potential impurities.

  • Procedure: Spot a small amount of the final product on the TLC plate and develop the chromatogram. Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.

Diagram of the Chemical Reaction

Chemical_Reaction Nucleophilic Aromatic Substitution for [¹⁸F]Fluorination Precursor 8-Nitro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Product [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Precursor->Product DMSO, 120-160°C Fluoride [¹⁸F]F⁻ / K₂₂₂ / K₂CO₃ Fluoride->Product

Caption: Proposed radiolabeling reaction scheme.

V. Data and Expected Outcomes

The following table summarizes the expected outcomes for the radiolabeling of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline based on the proposed protocol. These values are estimates and should be optimized for specific laboratory conditions.

Parameter Expected Value Notes
Radiochemical Yield (RCY) 20-40% (decay-corrected)Highly dependent on precursor reactivity and reaction conditions.
Synthesis Time 60-90 minutesFrom end of bombardment (EOB) to final product.
Radiochemical Purity >95%After HPLC purification.
Specific Activity >1 Ci/µmolDependent on the amount of precursor used and the starting activity of [¹⁸F]fluoride.

VI. Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the successful radiolabeling of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline with Fluorine-18. The proposed method, centered on nucleophilic aromatic substitution of a nitro-precursor, is a well-established and reliable strategy in radiochemistry. Adherence to the detailed synthesis, purification, and quality control procedures will yield a high-purity radiotracer suitable for preclinical PET imaging studies. The availability of [¹⁸F]8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline will enable researchers to investigate its in-vivo biodistribution, pharmacokinetics, and target engagement, thereby accelerating its development as a potential molecular imaging agent. Further optimization of reaction conditions and automation of the synthesis process will be crucial for translating this radiotracer into a clinical setting.

VII. References

  • Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Retrieved from [Link]

  • Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • PubMed. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C-H Fluorination of Quinolines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • Semantic Scholar. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C–H Bonds with K18F. Retrieved from [Link]

  • National Institutes of Health. (2024). Radiosynthesis and preclinical evaluation of a 68Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aluminum-[18F]fluoride radiolabeling of triarylphosphines for cell labeling via the perfluoroaryl azide Staudinger ligation. Retrieved from [Link]

  • National Institutes of Health. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Retrieved from [Link]

  • Google Patents. (n.d.). Metal radiolabeled pet imaging agents. Retrieved from

  • ResearchGate. (2024). Radiosynthesis and preclinical evaluation of a Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. Retrieved from [Link]

  • ACS Publications. (n.d.). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functional Diversity in Radiolabeled Nanoceramics and Related Biomaterials for the Multimodal Imaging of Tumors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Retrieved from [Link]

  • MDPI. (n.d.). Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our recommendations are grounded in established principles of organic chemistry and purification sciences, tailored to the specific structural features of this fluorinated tetrahydroquinoline derivative.

I. Understanding the Molecule: Key Purification Considerations

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline possesses a unique combination of structural motifs that can influence its purification:

  • A Basic Nitrogen: The secondary amine in the tetrahydroquinoline ring imparts basic properties, allowing for potential purification via acid-base extraction or the formation of salts for recrystallization.

  • Aromatic Fluorine: The fluorine atom on the aromatic ring increases the molecule's polarity and can participate in specific intermolecular interactions, which may affect its retention characteristics in chromatography.[1][2]

  • Gem-Dimethyl Group: The two methyl groups at the 4-position provide steric hindrance and increase lipophilicity, which can influence solvent selection for both chromatography and recrystallization.

  • Potential for Impurities: Synthesis of tetrahydroquinolines can result in various impurities, including starting materials, byproducts from incomplete cyclization or reduction, and over-reduced species.[3][4]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

A. Column Chromatography Issues

1. Poor Separation of the Product from a Closely Eluting Impurity

  • Question: My product co-elutes with an impurity on a silica gel column, even after trying various hexane/ethyl acetate solvent systems. How can I improve the separation?

  • Answer: This is a common challenge, often due to impurities with very similar polarities. Here's a systematic approach to resolving this:

    • Causality: The gem-dimethyl group can lead to sterically-hindered byproducts with polarities very close to the desired product. Standard solvent systems may not be sufficient to resolve these.

    • Troubleshooting Steps:

      • Introduce a Third Solvent: Add a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to your mobile phase. This can alter the selectivity of the separation.

      • Incorporate a Basic Additive: Add 0.5-1% triethylamine or ammonia in methanol to the mobile phase. This deactivates the acidic silanol groups on the silica surface, which can cause peak tailing and poor separation of basic compounds like your tetrahydroquinoline.

      • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider switching to a different stationary phase. Alumina (basic or neutral) can be effective for purifying amines. Alternatively, a C18-functionalized silica (reverse-phase chromatography) can provide a different separation mechanism based on hydrophobicity.

2. Product Streaking or Tailing on the TLC Plate and Column

  • Question: My spot on the TLC plate is streaked, and the peak from my column is broad with significant tailing. What is causing this and how can I fix it?

  • Answer: Tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel.

    • Causality: The lone pair of electrons on the nitrogen atom of your tetrahydroquinoline can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of your compound being retained more strongly, resulting in tailing.

    • Troubleshooting Workflow:

      start Problem: Peak Tailing step1 Diagnosis: Strong interaction of basic amine with acidic silica. start->step1 step2 Solution 1: Add a basic modifier to the eluent (e.g., 1% Et3N or NH4OH). step1->step2 step3 Solution 2: Use a less acidic stationary phase (e.g., neutral alumina). step1->step3 step4 Solution 3: Consider reverse-phase chromatography. step1->step4 end Result: Sharp, symmetrical peaks. step2->end step3->end step4->end

      Caption: Troubleshooting workflow for peak tailing.

B. Recrystallization Challenges

1. Product Oiling Out Instead of Crystallizing

  • Question: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil rather than crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's solubility is too high in the chosen solvent, or the solution is too concentrated.

    • Causality: The melting point of your impure compound is lower than the boiling point of the solvent, causing it to separate as a liquid phase upon cooling.

    • Troubleshooting Steps:

      • Add More Solvent: The simplest solution is often to add more of the same hot solvent to dilute the solution, then allow it to cool slowly again.

      • Change the Solvent System: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[5]

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide a nucleation site for crystal growth.[5]

      • Seed the Solution: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.[5]

2. Poor Recovery of the Product After Recrystallization

  • Question: I'm losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery usually means the product is too soluble in the cold solvent or you are using too much solvent.

    • Causality: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If solubility remains high at lower temperatures, a large portion of the product will stay in the mother liquor.

    • Troubleshooting Steps:

      • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Optimize the Solvent: Test different solvents or solvent mixtures to find one with a steeper solubility curve (high solubility at high temperature, low solubility at low temperature).

      • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation before filtration.

      • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Parameter Column Chromatography Recrystallization
Stationary Phase Silica Gel, Alumina (Neutral or Basic), C18 SilicaN/A
Mobile Phase / Solvent Hexane/Ethyl Acetate, Dichloromethane/MethanolHeptane, Toluene, Ethanol/Water, Isopropanol
Common Additives 0.5-1% Triethylamine or Ammonia in MethanolN/A
Troubleshooting Focus Peak shape, resolutionCrystal formation, yield

Table 1: Summary of Purification Parameters and Troubleshooting Focus.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

A1: Based on common synthetic routes for tetrahydroquinolines, you should be aware of the following potential impurities:[4][6]

  • Unreacted Starting Materials: Depending on the specific synthesis.

  • Dihydroquinoline Intermediate: Incomplete reduction of a quinoline precursor will leave the corresponding dihydroquinoline.

  • Over-reduced Products: Vigorous reduction conditions can lead to the saturation of the aromatic ring, forming decahydroquinolines.[3]

  • N-Oxides: If oxidative conditions are present.

Q2: How does the fluorine atom affect the purification of this compound?

A2: The fluorine atom has several effects:

  • Polarity: It increases the polarity of the aromatic ring, which can be exploited for chromatographic separation.

  • Intermolecular Interactions: Fluorine can participate in weak hydrogen bonds and dipole-dipole interactions, potentially altering crystal packing and chromatographic behavior.[1][2]

  • Basicity: The electron-withdrawing nature of fluorine can slightly decrease the basicity of the nitrogen atom compared to its non-fluorinated analog, which might influence its interaction with acidic media or silica gel.[7]

Q3: What are the recommended storage conditions for the purified compound?

A3: Tetrahydroquinolines can be susceptible to air oxidation over time, which may lead to discoloration.[8] For long-term storage, it is advisable to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by peak area and confirm the molecular weight of the product and any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

IV. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Wet-pack a glass column with silica gel in the initial mobile phase (e.g., 98:2 hexane/ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10 hexane/ethyl acetate) as needed while collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

V. References

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Singla, L., Yadav, H. R., & Roy Choudhury, A. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials, 76(4), 604–617. [Link]

  • PubMed. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. [Link]

  • Stoll, A. H., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14434–14446. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • Pálovics, E., et al. (2001). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Chirality, 13(9), 568-570. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • D'Amico, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5488. [Link]

  • Sci-Hub. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • ResearchGate. (2023). Fluorine in heterocyclic chemistry. [Link]

  • Liang, T., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-991. [Link]

  • Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(36), 7247-7275. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

  • ResearchGate. The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347–14374. [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3394. [Link]

  • Appretech Scientific Limited. 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. [Link]

  • PubMed. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • ResearchGate. (2020). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. [Link]

Sources

Stability and degradation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Its purpose is to provide expert insights and practical troubleshooting for challenges related to the stability and degradation of this compound in solution. The fluorinated tetrahydroquinoline scaffold is often utilized in medicinal chemistry to enhance metabolic stability in drug candidates, making a thorough understanding of its chemical robustness paramount for successful research and development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

This compound is a fluorinated heterocyclic intermediate commonly used in the synthesis of pharmaceutical agents.[1] Key identifiers are:

  • Molecular Formula: C₁₁H₁₄FN[2]

  • Molecular Weight: 179.23 g/mol

  • CAS Number: 1187933-45-4[2]

Q2: What are the optimal long-term storage conditions for this compound?

To ensure maximum shelf-life and prevent premature degradation, the compound should be stored under controlled conditions. Based on best practices for similar heterocyclic amines, the following is recommended:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[3]

  • Temperature: Keep in a cool and dry place, with room temperature being generally acceptable.[1][3]

  • Container: Use a tightly sealed container to prevent moisture ingress and contamination.[1][3]

Q3: What chemical incompatibilities should I be aware of during experimental design?

The tetrahydroquinoline moiety has known sensitivities. Direct contact with the following should be avoided unless part of a controlled reaction:

  • Strong Oxidizing Agents: The amine and the electron-rich aromatic ring can be susceptible to oxidation.[3][4]

  • Strong Acids and Bases: The basic nitrogen center can react, and extreme pH conditions can catalyze hydrolytic degradation pathways.[3]

  • Heat: While stable at ambient temperatures, excessive heat can promote degradation.

Q4: Why is a forced degradation study necessary for this compound?

Forced degradation, or stress testing, is a critical step in pharmaceutical development.[5] It involves intentionally exposing the compound to harsh conditions to:

  • Identify Potential Degradants: Understand what impurities might form under storage or handling stress.[6]

  • Elucidate Degradation Pathways: Gain insight into the chemical mechanisms of decomposition.[5]

  • Develop Stability-Indicating Methods: Ensure the primary analytical method (typically HPLC) can separate the intact compound from all potential degradation products.[5][7] This is a regulatory requirement and a cornerstone of robust analytical science.[5][8]

Troubleshooting Guide: Stability in Solution

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Rapid and Unexplained Loss of Compound in Aqueous/Organic Solutions

Question: I am preparing solutions of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline for an assay and notice a significant decrease in concentration over a short period. What is the likely cause and how can I fix it?

Answer: Rapid degradation in solution is typically triggered by environmental factors that are not adequately controlled. The primary culprits are pH instability, oxidation, and photodegradation. The tetrahydroquinoline structure is susceptible to these due to its basic nitrogen and activated aromatic ring.

Causality Explained:

  • pH-Mediated Hydrolysis: In strongly acidic or basic solutions, the compound can undergo hydrolysis. The fluorine atom can influence the electron density of the aromatic ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack catalyzed by H⁺ or OH⁻.

  • Oxidation: The secondary amine in the tetrahydroquinoline ring can be susceptible to oxidation. Dissolved oxygen in non-degassed solvents or trace metal ion contaminants can catalyze the formation of oxidative degradants.

  • Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo reactions, such as oxidation or rearrangement. If experiments are conducted on an open bench under direct, bright light, this can be a contributing factor.

Troubleshooting Workflow:

To systematically identify the cause, follow this diagnostic protocol:

  • Solvent Preparation: Prepare your solution using a high-purity solvent (e.g., HPLC-grade Acetonitrile or Methanol) and buffered aqueous phase. Degas the solvent by sparging with an inert gas (Helium or Nitrogen) or by sonication to remove dissolved oxygen.

  • pH Control: Ensure the aqueous component of your solvent is buffered to a stable pH, ideally between 4 and 7. Avoid unbuffered water or extreme pH values.

  • Atmosphere Control: Prepare samples in vials with limited headspace. For maximum stability, flush the vial headspace with nitrogen or argon before sealing.

  • Light Protection: Prepare a parallel sample in an amber vial or a vial wrapped in aluminum foil. Compare its stability to a sample in a clear vial exposed to ambient light.

  • Analysis: Use a calibrated, stability-indicating HPLC method to analyze the samples at initial, 2, 4, 8, and 24-hour time points. A significant difference in stability between the controlled (degassed, buffered, light-protected) and uncontrolled samples will reveal the degradation trigger.

Logical Diagnostic Workflow Diagram:

G start Compound Degradation Observed prep Prepare Solution in Controlled Conditions: - Degassed Solvent - Buffered pH (4-7) - Inert Headspace - Amber Vial start->prep uncontrolled Prepare Solution in Standard Conditions: - Non-degassed Solvent - Clear Vial start->uncontrolled analyze Analyze Both Samples via HPLC at T=0, 2, 4, 8, 24h prep->analyze uncontrolled->analyze result1 Controlled Sample Stable, Uncontrolled Degrades analyze->result1 Compare Stability result2 Both Samples Degrade analyze->result2 Compare Stability conclusion1 Root Cause Identified: Oxidation, pH, or Light. Implement Controls. result1->conclusion1 conclusion2 Inherent Molecular Instability in this Solvent System. Consider Alternative Solvents. result2->conclusion2

Caption: A workflow for diagnosing solution instability.

Issue 2: Need to Proactively Identify Potential Degradants

Question: Before I begin formal stability studies, I want to anticipate the degradation products that might form. How do I properly set up and execute a forced degradation study?

Answer: A forced degradation study is a systematic way to accelerate degradation under a variety of stress conditions. The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect major degradants without generating secondary or unrealistic products.[7]

Causality Explained: By subjecting the molecule to distinct chemical stresses (hydrolysis, oxidation, photolysis) and energy (heat), you can selectively promote different degradation pathways. This allows for the characterization of a "degradation profile" that informs formulation development, packaging choices, and storage instructions.[8]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare an accurate stock solution of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions. Include a control sample stored at 5°C in the dark.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HClReflux at 60°C for 30-60 min[8]To simulate acidic environments and identify acid-labile points.
Base Hydrolysis 0.1 M NaOHReflux at 60°C for 30-60 min[8]To simulate alkaline environments and identify base-labile points.
Oxidation 3% H₂O₂Room Temp for 24 hoursTo identify products of oxidation.
Thermal Stress Solid & Solution80°C for 48 hours[6]To assess the impact of heat energy on stability.
Photolytic Stress Solid & SolutionICH Q1B exposure: ≥1.2 million lux-hours & ≥200 W-h/m²[7]To assess degradation from light exposure.
  • Sample Quenching: After the target stress period, neutralize the acidic and basic samples to a pH of ~7. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and the control using a robust HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).

    • PDA Detector: Assess peak purity to ensure the main compound peak is not co-eluting with degradants.

    • MS Detector: Obtain mass-to-charge ratios (m/z) for new peaks to help elucidate the structures of the degradation products.

Forced Degradation Workflow Diagram:

G cluster_0 Stress Conditions acid Acid Hydrolysis (HCl, Heat) analysis Analyze All Samples: HPLC-PDA-MS acid->analysis base Base Hydrolysis (NaOH, Heat) base->analysis ox Oxidation (H2O2) ox->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (ICH Light) photo->analysis start Stock Solution of Target Compound start->acid start->base start->ox start->thermal start->photo end Characterize Degradation Profile & Pathways analysis->end

Caption: Workflow for a comprehensive forced degradation study.

Issue 3: Selecting the Right Analytical Method for Stability Monitoring

Question: What is the best analytical technique for developing a stability-indicating assay for this compound?

Answer: The universally preferred method for stability-indicating assays in pharmaceutical analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV (PDA) and Mass Spectrometry (MS) detection.[6][7]

Causality Explained:

  • RP-HPLC: This technique excels at separating compounds with varying polarity. The parent compound, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, is moderately polar. Its degradation products (e.g., from oxidation or hydrolysis) will likely have different polarities, allowing for effective separation on a C18 column.

  • PDA Detection: A Photodiode Array detector is superior to a simple UV detector because it captures the entire UV-Vis spectrum for each point in the chromatogram. This allows for:

    • Peak Purity Analysis: To confirm that a chromatographic peak represents a single compound.

    • Compound Identification: Comparing spectra against a library or a reference standard.

  • Mass Spectrometry (LC-MS): This provides definitive mass information for the parent compound and any degradants, which is crucial for structural elucidation of unknown impurities.

General Protocol for Method Development:

  • Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method that starts with a high aqueous percentage (e.g., 95% A) and ramps to a high organic percentage (e.g., 95% B). This will ensure that both polar and non-polar degradants are eluted from the column.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can separate the parent peak from all degradation products generated during the forced degradation study.

References

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one - MySkinRecipes. This source provides basic chemical information and notes on the compound's use and storage, highlighting that the fluorinated structure enhances metabolic stability.
  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline - Echemi. This product page lists the compound's name, CAS number, and molecular formula.
  • SAFETY DATA SHEET - Fisher Scientific. This safety data sheet for a related compound provides general handling and storage information, noting incompatibility with strong oxidizing agents, acids, and bases.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Forced degradation studies fda. This article outlines the generic approach for stress testing, recommended degradation levels, and conditions for photostability testing according to ICH Q1B.
  • Forced Degradation Studies - MedCrave online. This review describes the purpose and conditions of forced degradation studies, including thermal stress, and identifies HPLC as a primary analytical method.
  • 1 - SAFETY DATA SHEET. This SDS for a related compound notes incompatibility with strong oxidizing agents and strong acids.
  • Stability Indicating Forced Degradation Studies - RJPT.
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. This review provides detailed guidance on performing forced degradation studies, including specific conditions for acid and base stress, and underscores their importance in pharmaceutical development.

Sources

Technical Support Center: Synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this and structurally related compounds. The following question-and-answer format directly addresses specific challenges to help you optimize your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

A common and logical approach involves a multi-step synthesis starting from 2-fluoroaniline and a suitable carbonyl compound that can provide the 4,4-dimethyl substituted carbon backbone. A key step is an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to form the quinoline ring system. This can be conceptualized as a variation of well-established methods like the Skraup or Doebner-von Miller reactions, followed by reduction of the resulting quinoline or dihydroquinoline intermediate.[1][2][3]

Q2: I am observing a very low yield of my cyclized product. What are the most likely general causes?

Low yields in such syntheses can often be attributed to a few key factors:

  • Deactivation of the aromatic ring: The fluorine atom at the 8-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[4][5][6]

  • Steric hindrance: The gem-dimethyl group at the 4-position can introduce steric strain during the cyclization step.

  • Suboptimal reaction conditions: Temperature, catalyst choice, and reaction time are critical parameters that need to be carefully optimized.[7][8]

  • Side reactions: Polymerization of starting materials or intermediates, or the formation of regioisomers, can significantly reduce the yield of the desired product.

II. Troubleshooting Guide: Low Yield and Side Reactions

This section provides a detailed breakdown of potential issues and their solutions, organized by the plausible stages of the synthesis.

Issue 1: Poor Conversion of Starting Materials

Q1.1: My reaction of 2-fluoroaniline with the carbonyl precursor is sluggish and gives a complex mixture of products. What could be the problem?

Possible Causes:

  • Purity of Reagents: Impurities in either the 2-fluoroaniline or the carbonyl compound (e.g., 4,4-dimethyl-3-penten-2-one or a similar precursor) can inhibit the reaction or lead to unwanted side products.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. Too strong an acid can lead to degradation, while too weak an acid will result in low conversion.

  • Reaction Temperature: The initial condensation may require specific temperature control to prevent side reactions like self-condensation of the carbonyl compound.[9]

Solutions:

  • Verify Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Purify if necessary.

  • Catalyst Screening: Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, TfOH, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.[10][11]

  • Temperature Optimization: Begin the reaction at a lower temperature and gradually increase it, monitoring the progress by TLC or LC-MS to identify the optimal temperature for product formation while minimizing side reactions.

Issue 2: Low Yield in the Intramolecular Cyclization Step

Q2.1: The formation of the tetrahydroquinoline ring is inefficient. How can I improve the yield of this key step?

Possible Causes:

  • Electronic Effects of the Fluoro Group: The fluorine atom is a deactivating group for electrophilic aromatic substitution, making the ring less nucleophilic and slowing down the cyclization.[4][12][13] Although it is an ortho, para-director, the deactivating inductive effect can be significant.[6]

  • Steric Hindrance: The 4,4-dimethyl substitution can sterically hinder the cyclization process.

  • Reversibility of the Reaction: The cyclization may be reversible under the reaction conditions.

  • Formation of Side Products: Dehydration or polymerization of intermediates can compete with the desired cyclization.

Solutions:

  • Stronger Acid Catalysts: To overcome the deactivating effect of the fluorine atom, more potent acid catalysts or higher temperatures may be necessary. Polyphosphoric acid (PPA) or Eaton's reagent are often effective for challenging cyclizations.[11]

  • Microwave Irradiation: Consider using microwave-assisted synthesis to potentially increase the reaction rate and improve the yield by overcoming the activation energy barrier.

  • Choice of Solvent: The polarity of the solvent can influence the stability of the intermediates. Experiment with different solvents to find one that favors the cyclization pathway.

Issue 3: Formation of Unexpected Byproducts

Q3.1: I am observing a significant amount of an oxidized quinoline product instead of the desired tetrahydroquinoline. How can I prevent this?

Possible Causes:

  • Oxidizing Agent Present: The reaction conditions may inadvertently include an oxidizing agent. For instance, in Skraup-type syntheses, an oxidizing agent like nitrobenzene is intentionally added to form the quinoline.[1][14]

  • Aerial Oxidation: The dihydroquinoline intermediate can be susceptible to air oxidation, especially at elevated temperatures.[15]

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent aerial oxidation.[15]

  • Control of Oxidizing Species: If your synthesis is a variation of a classical named reaction that uses an oxidant, consider a two-step approach: first, perform the cyclization to the dihydro- or tetrahydroquinoline, and if necessary, follow with a separate reduction step.

  • Choice of Reducing Agent: If the synthesis proceeds through a quinoline intermediate, a subsequent reduction is necessary. Mild reducing agents like sodium borohydride in the presence of an acid can be effective for reducing the imine bond of a dihydroquinoline to the corresponding tetrahydroquinoline.[1][16] For the reduction of the aromatic quinoline, more robust methods like catalytic hydrogenation may be required.[17]

III. Data Summary and Experimental Protocols

Table 1: Troubleshooting Low Yield in 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Synthesis
Symptom Potential Cause Suggested Solution(s) Reference
Low conversion of starting materialsImpure reagents, suboptimal catalyst or temperature.Verify reagent purity. Screen different acid catalysts (H₂SO₄, PPA, BF₃·OEt₂). Optimize reaction temperature.[9][10]
Inefficient cyclizationDeactivating effect of fluorine, steric hindrance.Use stronger acid catalysts (PPA, Eaton's reagent). Consider microwave-assisted synthesis.[4][11]
Formation of oxidized quinoline byproductPresence of an oxidizing agent, aerial oxidation.Conduct the reaction under an inert atmosphere. If proceeding via a quinoline, perform a separate reduction step.[1][15]
Complex product mixtureSide reactions like polymerization or regioisomer formation.Optimize temperature and catalyst concentration. Consider a milder catalyst.[8]
Protocol 1: General Procedure for Acid-Catalyzed Cyclization
  • To a solution of the appropriate N-substituted 2-fluoroaniline precursor (1.0 eq) in a suitable solvent (e.g., toluene or xylenes), add the acid catalyst (e.g., PPA, 10 eq by weight) at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice and basifying with a suitable base (e.g., NaOH or K₂CO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of a Dihydroquinoline Intermediate
  • Dissolve the crude dihydroquinoline intermediate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude tetrahydroquinoline.

  • Purify as needed.

IV. Visual Diagrams

Proposed Reaction Mechanism

G Proposed Reaction Mechanism A 2-Fluoroaniline + Carbonyl Precursor B Iminium Ion Intermediate A->B Acid Catalyst C Intramolecular Electrophilic Aromatic Substitution B->C D Carbocation Intermediate C->D E Deprotonation D->E F Dihydroquinoline E->F G Reduction F->G Reducing Agent (e.g., NaBH4) H 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline G->H

Caption: Proposed mechanism for the synthesis of the target compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Purity of Starting Materials Start->CheckReagents OptimizeCatalyst Screen Acid Catalysts CheckReagents->OptimizeCatalyst Reagents Pure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp InertAtmosphere Use Inert Atmosphere OptimizeTemp->InertAtmosphere StrongerAcid Use Stronger Acid (PPA, Eaton's) InertAtmosphere->StrongerAcid If cyclization is the issue CheckReduction Optimize Reduction Step InertAtmosphere->CheckReduction If oxidation is the issue Success Improved Yield StrongerAcid->Success CheckReduction->Success

Caption: A logical workflow for troubleshooting low product yield.

Potential Side Reactions

G Potential Side Reactions Start Reaction Intermediate Polymerization Polymerization Start->Polymerization Oxidation Oxidation to Quinoline Start->Oxidation Presence of O2 Regioisomer Formation of Regioisomer Start->Regioisomer If precursor is unsymmetrical DesiredProduct Desired Cyclization Product Start->DesiredProduct Desired Pathway

Caption: Common side reactions that can lower the yield of the desired product.

V. References

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold is a valuable building block in modern medicinal chemistry. The presence of the fluorine atom can significantly modulate physicochemical properties such as metabolic stability and binding affinity, while the gem-dimethyl group at the C4 position can impart conformational rigidity. However, the successful functionalization of this electron-rich heterocyclic system presents unique challenges that require careful optimization of reaction conditions.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the N-arylation and C-H functionalization of this key scaffold. The information is presented in a practical, question-and-answer format to directly address experimental hurdles.

Section 1: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, but its success with the electron-rich 8-fluoro-4,4-dimethyl-tetrahydroquinoline nitrogen is highly dependent on a finely tuned catalytic system.[1]

Frequently Asked Questions & Troubleshooting

Question 1: My N-arylation reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

Answer: When faced with low or no product yield, a systematic approach is crucial. Begin by verifying the fundamentals of your reaction setup before moving to more complex variables.

  • Reagent and Solvent Integrity: The catalytic cycle is highly sensitive to moisture and oxygen.[2] Ensure that all solvents are anhydrous and properly degassed. Starting materials, particularly the amine, must be pure.

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[3] Confirm that your reaction vessel was thoroughly purged and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Activity: If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient.[2][4] Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a more advanced precatalyst that facilitates this reduction.[4]

  • Base Strength and Solubility: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine-catalyst complex, while a base that is not soluble in the reaction medium can lead to poor reproducibility.

Question 2: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs when the reductive elimination step to form the C-N bond is slow, allowing for competing pathways like beta-hydride elimination to occur.[1]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich amines like tetrahydroquinolines, bulky, electron-rich biarylphosphine ligands (see Table 1) are known to accelerate the rate-limiting reductive elimination step, outcompeting hydrodehalogenation.[5]

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the side reaction.

  • Base Selection: An overly strong base can sometimes promote undesired pathways. If using a very strong base like NaOt-Bu, consider screening a weaker base such as K₂CO₃ or Cs₂CO₃.

Question 3: How do I select the optimal catalyst, ligand, and base for coupling with this specific tetrahydroquinoline?

Answer: The electron-rich nature of the 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline nitrogen and the steric hindrance from the gem-dimethyl groups guide the selection.

  • Palladium Source: G3 or G4 Buchwald precatalysts are often excellent starting points as they are designed for rapid generation of the active Pd(0) species.

  • Ligand Selection: The goal is to facilitate the C-N reductive elimination. Sterically hindered and electron-donating ligands are preferred. A screening approach is often necessary.

  • Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective strong base for these couplings. However, for substrates with base-sensitive functional groups, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.

ParameterRecommended Starting PointRationaleCommon Alternatives
Pd Precatalyst XantPhos Pd G3Air-stable, promotes efficient catalyst activation.Pd₂(dba)₃, BrettPhos Pd G3
Ligand Xantphos, BrettPhosBulky, electron-rich ligands that accelerate reductive elimination for electron-rich amines.[5]RuPhos, JohnPhos
Base NaOt-BuStrong, non-nucleophilic base effective for a wide range of substrates.[1]K₃PO₄, Cs₂CO₃, LiHMDS
Solvent Toluene, DioxaneAprotic solvents with good solubility for reagents and catalyst complexes.[6]THF, p-Xylene
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without promoting decomposition.Room temperature to 130 °C

Section 2: Troubleshooting C-H Functionalization

Directly functionalizing the C-H bonds of the tetrahydroquinoline core is an atom-economical approach to introduce complexity. However, achieving high regioselectivity is the primary challenge.

Frequently Asked Questions & Troubleshooting

Question 1: What are the main challenges in achieving regioselective C-H functionalization on the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline core?

Answer: The primary challenge is controlling the site of activation. This scaffold presents several distinct C-H bonds:

  • Aromatic C-H bonds (C5, C6, C7): Their reactivity is influenced by the directing ability of the amine and the electronic effect of the C8-fluoro group. Palladium-catalyzed reactions often favor the less hindered ortho-position (C7), but this can be substrate and ligand-dependent.[7][8]

  • Benzylic C-H bonds (C2): These bonds are adjacent to the nitrogen and can be activated, often leading to olefination or arylation products.

  • Aliphatic C-H bonds (C3): These are typically the least reactive and require specific catalytic systems for activation.

The C8-fluoro group is strongly electron-withdrawing, which will decrease the electron density of the aromatic ring, potentially making C-H activation more challenging compared to a non-fluorinated analogue.

Question 2: My Palladium-catalyzed C-H olefination at the C7 position is sluggish and gives low yields. What parameters should I optimize?

Answer: Sluggish C-H activation reactions often point to issues with the catalyst turnover or the C-H cleavage step itself.

  • Directing Group Strategy: While this substrate lacks a removable directing group, the nitrogen atom itself can act as a native directing group. The efficiency of this direction is highly ligand-dependent.

  • Ligand Optimization: For C(sp²)-H activation, specialized ligands are often required. N-acetylated amino acid ligands, for example, have proven effective in palladium-catalyzed C-H functionalizations.[9]

  • Oxidant/Additive: Many C-H functionalization cycles require an oxidant to regenerate the active catalyst. Common oxidants include benzoquinone or silver salts (e.g., Ag₂CO₃). Ensure your oxidant is fresh and active.

  • Solvent Choice: The solvent can dramatically influence the reaction outcome. Protic solvents like hexafluoroisopropanol (HFIP) can promote C-H activation by stabilizing key intermediates.

Section 3: General Experimental & Purification FAQs

Question 1: How does the C8-fluoro substituent impact the overall reactivity and handling of the molecule?

Answer: The highly electronegative fluorine atom has several effects:

  • Reduced Basicity: The pKa of the secondary amine is lowered, making it less basic than its non-fluorinated counterpart.[10] This can affect its nucleophilicity in reactions.

  • Electronic Effects: As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can direct ortho-lithiation to the C7 position.[11]

  • Purification: The fluorine atom increases the compound's polarity, which can alter its retention behavior in chromatography. It can also introduce unique intermolecular interactions that may complicate purification.[10]

Question 2: I am struggling to purify my final functionalized product. What are the best practices?

Answer: Fluorinated compounds can be challenging to purify due to their unique properties.

  • Chromatography: Reverse-phase HPLC (RP-HPLC) is often more effective than normal-phase silica gel chromatography for separating fluorinated compounds from closely related impurities.[10]

  • Crystallization: If possible, crystallization is an excellent method for achieving high purity. Screening a variety of solvent systems is recommended. The altered solubility due to the fluorine atom may require non-traditional solvent choices.[10]

  • Workup Stability: Before extensive purification, confirm that your product is stable to the workup conditions. Products can sometimes decompose on silica gel or under acidic/basic extraction conditions.[12]

Section 4: Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the N-arylation of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.2 equiv), BrettPhos (0.03 equiv), and BrettPhos Pd G3 precatalyst (0.015 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add sodium tert-butoxide (1.4 equiv). Then, add anhydrous, degassed toluene (to achieve a 0.2 M concentration with respect to the aryl bromide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C7-Olefination (Conceptual)

This protocol is a conceptual starting point based on established methods for C-H functionalization of similar scaffolds.[8][9]

  • Reaction Setup: To an oven-dried vial, add 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and N-acetylglycine (0.3 equiv).

  • Reagent Addition: Add the acrylate coupling partner (2.0 equiv) and Ag₂CO₃ (2.5 equiv).

  • Solvent and Atmosphere: Add hexafluoroisopropanol (HFIP) as the solvent (to achieve 0.1 M concentration). Seal the vial and heat to 100 °C.

  • Reaction: Stir the reaction mixture for 24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove insoluble silver salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by reverse-phase HPLC to isolate the C7-functionalized product.

Section 5: Visual Guides & Workflows

Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex Pd(II) Amide Complex oa_complex->amide_complex Amine Coordination & Deprotonation product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product_out Ar-NR₂ product_complex->product_out reagents Ar-X + R₂NH base Base

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig N-arylation reaction.

Diagram 2: General Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow start Low / No Yield Observed check_reagents Check Reagents & Solvents Purity of Starting Materials? Solvent Anhydrous/Degassed? Base Stoichiometry Correct? start->check_reagents check_catalyst Check Catalyst System Precatalyst/Ligand Weighed Correctly? Ligand Appropriate for Substrate? Inert Atmosphere Maintained? start->check_catalyst check_conditions Check Reaction Conditions Temperature Correct? Reaction Time Sufficient? Concentration Optimal? start->check_conditions action_reagents Action: Re-purify reagents, use fresh anhydrous solvent. check_reagents->action_reagents action_catalyst Action: Screen alternative ligands, use different Pd source. check_catalyst->action_catalyst action_conditions Action: Optimize temperature, run longer, adjust concentration. check_conditions->action_conditions

Caption: A systematic workflow for troubleshooting low-yielding functionalization reactions.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Chemical Science (RSC Publishing). (n.d.). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives.
  • PubMed Central. (n.d.). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. BenchChem.
  • Chemical Reviews. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis. BenchChem.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine. BenchChem.
  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines.
  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • PubMed Central. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • American Chemical Society. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters.
  • ResearchGate. (n.d.). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst.
  • Chemical Communications (RSC Publishing). (n.d.). Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

Sources

Technical Support Center: 19F NMR of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting for common artifacts and issues encountered during the 19F NMR analysis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The principles and methodologies discussed here are broadly applicable to other fluorinated small molecules in drug discovery and development.

Introduction to 19F NMR of Fluorinated Quinolines

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous ¹⁹F signals in biological systems.[1] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it a powerful probe for subtle changes in molecular conformation and intermolecular interactions.[2] However, this sensitivity, combined with the large chemical shift range of ¹⁹F NMR, can also lead to the appearance of various spectral artifacts.[3] Understanding and troubleshooting these issues is critical for obtaining high-quality, reproducible data.

This guide addresses common challenges in a question-and-answer format, providing both the "what to do" and the "why you're doing it" to empower researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹⁹F signal for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unexpectedly broad. What are the likely causes and how can I fix it?

A1: A broad ¹⁹F signal can be indicative of several phenomena. The primary culprits for a molecule like 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline are often related to chemical exchange, the presence of paramagnetic impurities, or suboptimal experimental setup.

Underlying Causes & Explanations:

  • Chemical Exchange: The tetrahydroquinoline ring is conformationally flexible. If the ring is undergoing conformational exchange on a timescale similar to the NMR experiment, this can lead to line broadening. The gem-dimethyl group at the 4-position will influence the rate of this exchange.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening through paramagnetic relaxation enhancement (PRE).[1]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to a distribution of Larmor frequencies and, consequently, broad peaks.

  • Sample Concentration and Aggregation: At high concentrations, molecules may start to aggregate, leading to restricted molecular tumbling and broader lines.

Troubleshooting Workflow:

G start Broad ¹⁹F Signal Observed check_impurities Check for Paramagnetic Impurities start->check_impurities vt_nmr Perform Variable Temperature (VT) NMR check_impurities->vt_nmr No improvement result_sharp Signal Sharpens check_impurities->result_sharp After EDTA wash or use of new glassware check_shimming Re-shim the Spectrometer vt_nmr->check_shimming No temperature dependence result_coalescence Observe Coalescence or Sharpening at Different Temperatures vt_nmr->result_coalescence Temperature dependence observed dilute_sample Prepare a More Dilute Sample check_shimming->dilute_sample Shimming is optimal check_shimming->result_sharp After re-shimming dilute_sample->result_sharp Upon dilution result_no_change No Significant Change dilute_sample->result_no_change

Caption: Troubleshooting workflow for a broad ¹⁹F NMR signal.

Step-by-Step Experimental Protocols:

  • Paramagnetic Impurity Check:

    • Prepare a fresh sample in a new, high-quality NMR tube.

    • If residual catalysts are suspected, consider passing the sample through a small plug of silica gel or washing with a chelating agent like EDTA.

  • Variable Temperature (VT) NMR:

    • Acquire ¹⁹F NMR spectra at a range of temperatures (e.g., from 298 K down to 253 K and up to 323 K in 10 K increments).

    • Interpretation: If the signal sharpens at higher or lower temperatures, this is strong evidence for chemical exchange. At the coalescence temperature, the signal will be at its broadest.

  • Shimming and Sample Preparation:

    • Ensure the spectrometer is well-shimmed on your sample.

    • If aggregation is suspected, acquire a spectrum of a more dilute sample.

Q2: I'm observing a rolling or distorted baseline in my ¹⁹F NMR spectrum. What's causing this and how can I correct it?

A2: Baseline distortions are a frequent artifact in ¹⁹F NMR, often stemming from the wide spectral widths required and issues with the initial data points of the Free Induction Decay (FID).

Underlying Causes & Explanations:

  • Acoustic Ringing: The high-power radiofrequency pulses used in NMR can cause the probe to vibrate, inducing a signal in the receiver that is not from the sample. This "acoustic ringing" is most pronounced at the beginning of the FID.

  • Large Spectral Width: ¹⁹F NMR spectra often span a large chemical shift range, which can exacerbate baseline issues after Fourier transformation.[3]

  • Improper Phasing: Incorrect phase correction, particularly a large first-order phase correction, can introduce baseline roll.[4]

Troubleshooting Workflow:

G start Distorted Baseline Observed check_phasing Review and Correct Phasing start->check_phasing adjust_acquisition Adjust Acquisition Parameters check_phasing->adjust_acquisition Phasing is correct result_flat Baseline is Flat check_phasing->result_flat After manual re-phasing post_processing Apply Post-Processing Baseline Correction adjust_acquisition->post_processing Distortion persists adjust_acquisition->result_flat After increasing acquisition delay or using a background subtraction post_processing->result_flat After applying polynomial baseline correction

Caption: Troubleshooting workflow for a distorted ¹⁹F NMR baseline.

Step-by-Step Experimental Protocols:

  • Phasing Correction:

    • Manually re-phase the spectrum, paying close attention to both the zero-order and first-order phase corrections. Avoid excessively large first-order phase values.[4]

  • Acquisition Parameter Adjustment:

    • Increase the acquisition delay (the time between the end of the pulse and the start of data acquisition) to allow acoustic ringing to subside.

    • Some spectrometers have built-in pulse sequences for background signal suppression.[4]

  • Post-Processing Baseline Correction:

    • Most NMR processing software has functions for baseline correction. A polynomial fit is often effective for removing broad baseline distortions.

Q3: I see small satellite peaks flanking my main ¹⁹F signal. Are these impurities or something else?

A3: While impurities are always a possibility, small, symmetrically or asymmetrically spaced peaks around the main signal are often ¹³C satellites.

Underlying Causes & Explanations:

  • ¹³C Satellites: The natural abundance of ¹³C is approximately 1.1%. In molecules containing a ¹³C atom bonded to or near the fluorine, you will observe coupling between the ¹⁹F and ¹³C nuclei. This results in small satellite peaks on either side of the main ¹⁹F signal (which arises from molecules with ¹²C).

  • Isotope Effect: The presence of a ¹³C atom can also induce a small change in the ¹⁹F chemical shift, known as an isotope effect. This can cause the ¹³C satellites to be asymmetrically positioned around the central peak.

Data Interpretation:

FeatureLikely Origin
Symmetrically spaced peaks¹³C satellites with minimal isotope effect
Asymmetrically spaced peaks¹³C satellites with a noticeable isotope effect
Peaks with inconsistent integration or that change with sample batchesLikely impurities

Verification Protocol:

  • Check the Coupling Constant: The spacing between the satellite peaks corresponds to the ¹⁹F-¹³C coupling constant (JFC). You can compare this value to known JFC values for similar structural motifs.

  • ¹³C Decoupling: If your spectrometer is capable, acquiring a ¹⁹F spectrum with ¹³C decoupling will cause the satellite peaks to collapse into the main signal, confirming their origin.

  • High-Resolution Mass Spectrometry: To definitively rule out impurities, high-resolution mass spectrometry can be used to confirm the elemental composition of your sample.

Key Experimental Parameters for High-Quality ¹⁹F NMR

ParameterRecommendationRationale
Solvent Use a high-purity deuterated solvent.Residual protio-solvent signals can complicate the spectrum, and impurities in the solvent can be a source of artifacts.
Temperature Maintain a constant and well-calibrated temperature.¹⁹F chemical shifts can be sensitive to temperature changes. For dynamic processes, temperature control is crucial.
Referencing Use an appropriate internal or external reference standard.The wide chemical shift range of ¹⁹F makes accurate referencing essential for comparing spectra.[5]
Probe Tuning Ensure the NMR probe is properly tuned and matched for ¹⁹F.A well-tuned probe maximizes sensitivity and minimizes signal reflections that can cause artifacts.

Conclusion

Obtaining high-quality ¹⁹F NMR spectra of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and related compounds requires careful attention to both sample preparation and experimental setup. By systematically addressing common artifacts such as broad signals, baseline distortions, and satellite peaks, researchers can ensure the acquisition of reliable and interpretable data, which is paramount in the rigorous environment of drug development.

References

  • Gerig, J.T. (1996). Fluorine NMR of Proteins. Annual Review of Biophysics and Biomolecular Structure, 25, 293-370.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Dalvit, C., & Vulpetti, A. (2019). The two-sided role of fluorine in drug design: from target binding to ADME properties. Drug Discovery Today, 24(6), 1266-1275.
  • University of California, Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. Retrieved January 19, 2026, from [Link]

  • Mehta, M. A., et al. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 26(7), 743-763.
  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12723-12731.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3693-3702.
  • Mestrelab Research. (n.d.). NMR Artifacts. Retrieved January 19, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. Retrieved January 19, 2026, from [Link]

Sources

Overcoming solubility issues of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant challenge posed by this compound's low aqueous solubility in experimental assays. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure reliable, reproducible, and artifact-free data.

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, and this particular derivative, with its fluorine and dimethyl substitutions, presents a classic "grease-ball" molecule challenge.[1] Its inherent hydrophobicity is a primary obstacle to achieving the necessary concentrations in the aqueous buffers required for most biological and biochemical assays. This guide will walk you through understanding the problem, preparing stable solutions, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Q1: What are the core physicochemical properties of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline that cause solubility issues?

A: The solubility behavior is dictated by two main structural features:

  • Hydrophobicity: The core tetrahydroquinoline ring system, augmented by the two methyl groups at the 4-position, is nonpolar and lipophilic. This "grease-ball" characteristic makes it energetically unfavorable for the molecule to dissolve in polar solvents like water or aqueous buffers.[1]

  • Basicity: The nitrogen atom in the tetrahydroquinoline ring has a lone pair of electrons, making the compound a weak base.[2][3] This means its charge state—and therefore its solubility—is dependent on the pH of the solution. At a pH below its pKa, the nitrogen will be protonated (R₃NH⁺), creating a more polar, and thus more water-soluble, cation. At a pH above its pKa, it will be in its neutral, less soluble form.[4][5]

Q2: What is the best solvent for preparing a primary stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar substances, making it ideal for hydrophobic compounds.[6] We recommend preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of organic solvent you need to add to your final assay, reducing the risk of solvent-induced artifacts. For detailed steps, see Protocol 1: Preparation of a High-Concentration Primary Stock Solution .

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

A: This is a classic and common problem known as "crashing out." It occurs when the compound, which is stable in the high-concentration DMSO stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The DMSO concentration is instantly diluted, and the water in the buffer acts as an "antisolvent," forcing the hydrophobic compound molecules to aggregate and precipitate.[1]

To fix this, you must refine your dilution technique and potentially employ more advanced solubilization strategies.

  • Perform a Serial Dilution: Instead of a single, large dilution, create an intermediate dilution series. This gradual reduction in DMSO concentration can help keep the compound in solution.[7]

  • Ensure Rapid Mixing: Add the compound stock dropwise into the assay buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[7]

  • Verify Your Final Concentration: You may be exceeding the compound's maximum aqueous solubility. You may need to lower the final concentration in your assay or use the methods in the troubleshooting guide below.

Q4: What is the maximum final concentration of DMSO I can use in my assay without causing interference?

A: This is a critical parameter that is assay-dependent . High concentrations of DMSO can have direct biological effects, including cytotoxicity, enzyme inhibition or activation, and changes in cell membrane permeability.[6][8][9] It is essential to determine the tolerance of your specific system. A solvent tolerance test should always be performed as part of assay development.[7] See Protocol 3: Assay-Specific Solvent Tolerance Test for a detailed methodology.

Assay Type General Final DMSO Tolerance Rationale & Considerations
Biochemical/Enzyme Assays < 2%Higher concentrations can alter protein conformation or compete with the ligand at the binding site, affecting kinetic parameters.[10]
Cell-Based Assays (General) < 0.5%Most cell lines experience stress or toxicity above 0.5% DMSO. Some robust lines may tolerate up to 1%.[8][11]
Primary & Stem Cell Assays < 0.1%These cells are highly sensitive, and even low DMSO levels can induce differentiation or apoptosis.[9]
High-Throughput Screening (HTS) < 1%Often balanced between compound solubility needs and minimizing off-target solvent effects across many targets.

Table 1: General tolerance limits for DMSO in various assay formats. These are starting points and must be empirically validated for your specific system.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This guide provides a systematic approach to resolving persistent solubility challenges.

Problem 1: Compound fails to dissolve even in 100% DMSO.

  • Probable Cause: The compound may have very strong crystal lattice energy ("brick dust" characteristic) or may have degraded.[1]

  • Solutions:

    • Gentle Warming: Warm the solution in a water bath at 37-50°C for 5-10 minutes. Caution: Do not boil, and be aware that heat can accelerate degradation for some compounds.

    • Sonication: Use a bath sonicator to provide mechanical energy to break up the solid particles and facilitate dissolution.

    • Try an Alternative Solvent: If DMSO fails, consider other strong organic solvents like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Always verify the compatibility of these solvents with your assay components (e.g., plasticware, enzyme stability).

Problem 2: Persistent precipitation in aqueous buffer despite optimized dilution techniques.

  • Probable Cause: The required final concentration of the compound is simply higher than its intrinsic aqueous solubility under the current buffer conditions.

  • Solution Workflow: This requires a multi-step, logical approach to systematically improve solubility.

G cluster_excipients Excipient Options start Problem: Precipitation in Aqueous Buffer step1 Step 1: Perform Kinetic Solubility Assessment (See Protocol 2) start->step1 step2 Step 2: pH Adjustment (for Basic Compounds) step1->step2 Is required [C] > measured solubility? step3 Step 3: Introduce Solubilizing Excipients step2->step3 Is pH change insufficient or incompatible? cyclodextrin Cyclodextrins (e.g., HP-β-CD) step3->cyclodextrin Biochemical assays, in vivo studies surfactant Non-ionic Surfactants (e.g., Tween-80, Triton X-100) step3->surfactant Biochemical & cell-based assays step4 Step 4: Re-evaluate Experiment & Assay Design cyclodextrin->step4 If solubility is still insufficient... surfactant->step4 If solubility is still insufficient...

Caption: Troubleshooting workflow for addressing compound precipitation.

  • Step 1: Quantify the Problem. Before attempting complex solutions, determine the actual kinetic solubility limit in your specific assay buffer using a method like turbidimetry. This provides a quantitative baseline. See Protocol 2: Rapid Kinetic Solubility Assessment .

  • Step 2: pH Adjustment. Since 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a weak base, lowering the pH of your buffer will increase the proportion of the protonated, more soluble form.[2][5] Try reducing the buffer pH in 0.5 unit increments (e.g., from 7.4 to 7.0, then 6.5). Critical Caveat: You must ensure the new pH is within the optimal range for your enzyme's activity or your cells' viability.

  • Step 3: Use Solubilizing Excipients. If pH modification is not an option, excipients can be used to create micro-environments that shield the hydrophobic compound from the bulk water.[12]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13] They can encapsulate the hydrophobic compound, forming an "inclusion complex" that is water-soluble.[14][15][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    G cluster_0 Aqueous Environment cd_outer Hydrophilic Exterior cd_inner Hydrophobic Core compound Hydrophobic Tetrahydroquinoline caption Cyclodextrin encapsulates the hydrophobic compound, presenting a hydrophilic exterior to the water.

    Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

    • Non-ionic Surfactants: Surfactants (or detergents) can form micelles in aqueous solution above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic tails of the surfactant molecules form a core that can solubilize the compound, while the hydrophilic heads interface with the water.[17]

      • Tween® 80 (Polysorbate 80) and Triton™ X-100 are commonly used in biochemical and cell-based assays to prevent non-specific binding and aggregation.[18][19] A low concentration (e.g., 0.01% - 0.1%) is often sufficient.

Excipient Mechanism Typical Starting Conc. Primary Use Case Considerations
HP-β-CD Inclusion Complex1-5% (w/v)Biochemical, In VivoCan sometimes interfere with ligand-protein binding by extracting the compound.
Tween® 80 Micellar Solubilization0.01 - 0.05% (v/v)Cell-based, HTSGenerally well-tolerated by cells at low concentrations.
Triton™ X-100 Micellar Solubilization0.01 - 0.1% (v/v)Biochemical AssaysCan lyse cells at higher concentrations; more common in enzymatic assays.[18]

Table 2: Common solubilizing excipients and their typical starting concentrations in assays.

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution

  • Pre-calculation: Determine the mass of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (MW: 193.25 g/mol , assuming free base) needed. For 10 mL of a 10 mM stock: Mass (g) = 0.010 L × 0.010 mol/L × 193.25 g/mol = 0.0193 g = 19.3 mg

  • Equilibration: Allow the vial of the compound and the bottle of anhydrous DMSO to come to room temperature on the bench for at least 30 minutes to prevent water condensation.[20]

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a clean glass vial or beaker. Record the exact mass.

  • Dissolution: Add approximately 80% of the final required volume of DMSO (e.g., 8 mL for a 10 mL final volume). Add a small magnetic stir bar and stir on a stir plate until the solid is fully dissolved. Sonication or gentle warming (37°C) can be used if needed.

  • Quantitative Transfer: Carefully transfer the solution to a Class A volumetric flask (e.g., 10 mL). Rinse the original vial with small amounts of fresh DMSO and add the rinses to the flask to ensure all compound is transferred.[20]

  • Final Volume: Add DMSO to the flask until the bottom of the meniscus is precisely on the calibration mark.

  • Mixing & Storage: Cap the flask and invert 15-20 times to ensure homogeneity. Aliquot the stock solution into single-use, light-blocking vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[20]

Protocol 2: Rapid Kinetic Solubility Assessment (Turbidimetric Method)

This protocol provides an estimate of the solubility limit in your specific buffer.

  • Preparation: In a 96-well clear flat-bottom plate, add 198 µL of your final assay buffer to a series of wells.

  • Compound Addition: Add 2 µL of a high-concentration DMSO stock solution (e.g., 10 mM) to the first well, resulting in a 1:100 dilution (final concentration 100 µM). Mix well by pipetting.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate. Transfer 100 µL from the first well to the second well (containing 100 µL of buffer), mix, and repeat across the row. This creates a concentration gradient (e.g., 100, 50, 25, 12.5 µM, etc.).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow precipitation to equilibrate.

  • Measurement: Read the absorbance (optical density) of the plate at a high wavelength (e.g., 620 nm or 750 nm) on a plate reader. The light scattering caused by precipitate will result in a high absorbance reading.

  • Analysis: The kinetic solubility limit is the highest concentration at which the absorbance is not significantly elevated above the buffer-only background.

Protocol 3: Assay-Specific Solvent Tolerance Test

  • Setup: Design your experiment with all controls (positive, negative) and components, but omit the test compound.

  • Solvent Titration: In parallel assay conditions, add varying final concentrations of the primary solvent (e.g., DMSO). A good range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (buffer only).

  • Execution: Run the assay as you normally would.

  • Analysis: Compare the readout signal (e.g., enzyme activity, cell viability) across the different solvent concentrations. The highest concentration of solvent that does not cause a statistically significant deviation from the 0% control is your maximum tolerated solvent concentration.[7]

By applying these principles and protocols, you can systematically overcome the solubility challenges presented by 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, leading to more accurate and reliable experimental outcomes.

References
  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Available from: [Link]

  • Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • National Institutes of Health (NIH). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Royal Society of Chemistry. Solubility and pH of amines. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Semantic Scholar. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Available from: [Link]

  • MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available from: [Link]

  • MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available from: [Link]

  • Springer. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • National Institutes of Health (NIH). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]

  • ResearchGate. (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available from: [Link]

  • ChemGulf. How do amines and amides affect the pH of a solution? Available from: [Link]

  • Pak. J. Pharm. Sci. Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available from: [Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]

  • ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Available from: [Link]

  • Artemis Dx. The Use of Surfactants in Lateral Flow Assays: Part 1. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • askIITians. How does pH affect solubility? Available from: [Link]

Sources

Handling and storage guidelines for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

This guide provides comprehensive handling, storage, and troubleshooting information for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. As a key building block in medicinal chemistry and drug development, proper management of this compound is paramount for ensuring experimental integrity and personnel safety.[1][2] The protocols and advice herein are synthesized from safety data for the core tetrahydroquinoline scaffold and related fluorinated analogs, providing a robust framework for laboratory use.

Section 1: Core Safety and Hazard Management (FAQs)

This section addresses the most critical safety questions regarding the handling of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The guidance is derived from data on the parent compound, 1,2,3,4-tetrahydroquinoline, which is classified as a combustible liquid that is toxic if swallowed, may potentially cause cancer, and is harmful to aquatic life.

Q: What are the primary hazards I should be aware of before starting my experiment?

A: Based on the toxicological profile of the core structure, you should treat this compound with significant caution. The primary hazards are:

  • Acute Oral Toxicity: The parent compound is toxic if swallowed. Immediate medical attention is required in case of ingestion.[3]

  • Carcinogenicity: The unsubstituted tetrahydroquinoline is suspected of causing cancer. It is crucial to handle it as a potential carcinogen.

  • Combustibility: The compound is a combustible liquid. It must be kept away from heat, sparks, open flames, and other ignition sources.

  • Environmental Hazard: It is classified as harmful to aquatic life with long-lasting effects. Avoid release into the environment.[4]

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A multi-layered PPE approach is required to minimize exposure. The following table outlines the minimum requirements.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[3][5]Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact. The parent compound can cause severe skin burns.[3]
Body Protection A flame-retardant lab coat and appropriate protective clothing.[3]Protects against skin exposure and provides a barrier in case of spills or splashes.
Respiratory Protection Use only in a certified chemical fume hood. If a hood is unavailable, a NIOSH/MSHA approved respirator is necessary.The compound may generate vapors or aerosols that should not be inhaled. In case of inhalation, move to fresh air immediately.[3]

Section 2: Storage and Handling Protocols

Proper storage and handling are fundamental to maintaining the compound's stability and ensuring a safe laboratory environment.

Q: What are the ideal storage conditions for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

A: Adherence to specific storage conditions prevents degradation and minimizes safety risks.

ParameterGuidelineJustification
Temperature Store at the recommended temperature listed on the product label, typically in a cool place.Prevents degradation and reduces vaporization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if long-term stability is critical.[5]The tetrahydroquinoline scaffold can be susceptible to oxidation.
Container Keep in a tightly closed, properly labeled container.[4][5]Prevents contamination, volatilization, and accidental misuse.
Location Store in a dry, well-ventilated area.[5] The storage area should be locked or accessible only to authorized personnel.[3]Proper ventilation prevents the accumulation of potentially harmful vapors. Restricted access is a key safety and security measure.
Incompatibilities Store away from strong oxidizing agents and strong acids.[3][5]Prevents potentially violent reactions.
Experimental Protocol: Weighing and Dissolving the Compound

This protocol ensures that the compound is handled safely during routine experimental setup.

Step 1: Preparation

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer) and place them inside the fume hood.

Step 2: Aliquoting the Compound

  • Allow the container to reach room temperature before opening to prevent condensation.

  • Carefully open the container inside the fume hood. Avoid inhaling any vapors.

  • Using a clean spatula, transfer the desired amount of the compound to a weigh boat on a tared analytical balance.

  • Promptly and tightly close the main container.

Step 3: Dissolution

  • Transfer the weighed compound into the prepared vial.

  • Add the desired solvent to the vial. Tetrahydroquinolines are generally soluble in common organic solvents.

  • Cap the vial securely and use a vortex mixer to ensure complete dissolution.

Step 4: Cleanup

  • Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

  • Wipe down the work surface within the fume hood.

  • Wash hands thoroughly after handling.

G cluster_prep Step 1: Preparation cluster_handle Step 2 & 3: Handling cluster_clean Step 4: Cleanup prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Transfer to Vial handle1->handle2 handle3 Add Solvent handle2->handle3 handle4 Cap & Dissolve handle3->handle4 clean1 Dispose Waste handle4->clean1 clean2 Clean Workspace clean1->clean2 clean3 Wash Hands clean2->clean3 G start Compound Instability Observed (e.g., Color Change) q1 Was container tightly sealed? start->q1 a1_yes Was it stored under inert gas? q1->a1_yes Yes a1_no Potential Cause: Air Oxidation q1->a1_no No a1_yes->a1_no No a2_yes Was it stored away from light? a1_yes->a2_yes Yes end_bad Discard Compound a1_no->end_bad a2_no Potential Cause: Photodegradation a2_yes->a2_no No a3_yes Purity Check (LC-MS/NMR) a2_yes->a3_yes Yes a2_no->end_bad end_ok Use with Caution a3_yes->end_ok Pure a3_yes->end_bad Impure a3_no Potential Cause: Incompatible Storage a3_no->end_bad

Caption: Troubleshooting Compound Instability.

Q: What should I do in the event of a spill?

A: Act quickly and safely. The primary goal is to contain the spill and prevent exposure or environmental release.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert your lab supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover drains to prevent environmental release. Use a liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to bind the spill. 4. Collect: Carefully collect the absorbent material and the spilled substance into a suitable, sealable container for hazardous waste.

  • Clean: Clean the affected area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local regulations.

G spill Spill Occurs alert Alert Personnel & Supervisor spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste via EH&S Protocols clean->dispose end Spill Managed dispose->end

Caption: Spill Response Procedure.

Section 4: Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT induce vomiting. [3]Give water to drink (at most two glasses).
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. [3]
In Case of Eye Contact Rinse out with plenty of water for several minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist. [3]
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician. [3]

Section 5: Disposal Guidelines

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection.

  • Waste Classification: Treat all waste containing 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as hazardous chemical waste. [6]* Containers: Use original or designated, properly labeled, and sealed containers for waste. Do not mix with other waste streams. * Regulations: All disposal methods must be in strict accordance with national, state, and local environmental regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2013). Fisher Scientific.
  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). King-Pharm.
  • 8-fluoro-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed.
  • Proper Disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Step-by - Benchchem. (2025). BenchChem.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018).
  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). Echemi.
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). MySkinRecipes.
  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central.

Sources

Technical Support Center: Scaling the Synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles for constructing substituted tetrahydroquinoline scaffolds.[1][2] Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high-quality results.

Proposed Synthetic Strategy: An Overview

The synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high yield and purity. While numerous methods exist for the synthesis of the tetrahydroquinoline core, a robust approach for this specific gem-dimethylated structure involves an intramolecular Friedel-Crafts-type cyclization.

The proposed workflow begins with the N-alkylation of 2-fluoroaniline with a suitable electrophile containing the gem-dimethyl moiety, followed by an acid-catalyzed intramolecular hydroarylation to form the heterocyclic ring. This strategy is advantageous as it builds the core structure with the required substituents in a convergent manner.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction (Implicit) cluster_3 Final Product Isolation A 2-Fluoroaniline + 3,3-Dimethylallyl Bromide B N-(3,3-dimethylallyl)-2-fluoroaniline (Intermediate 1) A->B Base (e.g., K₂CO₃) Solvent (e.g., ACN) C 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolinium ion (Cyclized Intermediate) B->C Lewis or Brønsted Acid (e.g., PPA, H₂SO₄) D 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Final Product) C->D In-situ Reduction/ Work-up

Caption: Proposed workflow for the synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My initial N-alkylation step (Step 1) is slow or results in low yield. What's going wrong?

Answer: Low efficiency in the N-alkylation of 2-fluoroaniline can stem from several factors:

  • Insufficient Basicity: The base (e.g., potassium carbonate) may not be strong enough to deprotonate the aniline effectively, or its solubility in the chosen solvent is poor.

    • Solution: Consider using a stronger base like cesium carbonate, which has better solubility in organic solvents, or adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reactivity. Ensure the base is finely powdered and anhydrous.

  • Reagent Quality: The 3,3-dimethylallyl bromide might have degraded. It is a reactive electrophile and should be handled under inert conditions and stored properly.

    • Solution: Use freshly opened or distilled reagent. Check its purity by ¹H NMR before use.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for side product formation by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Acetonitrile (ACN) at reflux is a common condition for such alkylations.

Question 2: The intramolecular cyclization (Step 2) is not working or gives a complex mixture of products. How can I fix this?

Answer: This acid-catalyzed cyclization is the most critical and challenging step. Failure here is common and usually relates to the choice and handling of the acid catalyst.

  • Inactive or Inappropriate Catalyst: The strength of the Lewis or Brønsted acid is crucial.[3]

    • Solution: Polyphosphoric acid (PPA) is often effective for these types of cyclizations as it serves as both catalyst and solvent. If PPA fails, consider strong Brønsted acids like concentrated sulfuric acid or methanesulfonic acid. Eaton's reagent (P₂O₅ in MsOH) is another powerful alternative. Ensure all reagents and glassware are scrupulously dry, as water can deactivate the catalyst.

  • Incorrect Temperature: The energy barrier for the Friedel-Crafts reaction can be high.

    • Solution: These reactions often require elevated temperatures (80-140 °C). Optimize the temperature carefully. Too low, and the reaction won't proceed; too high, and you risk decomposition or polymerization of the alkene moiety, leading to charring.

  • Substrate Reactivity: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This makes the cyclization inherently more difficult than for an unsubstituted aniline.

    • Solution: This is an intrinsic challenge. Using a more potent catalytic system (as mentioned above) is the primary way to overcome this deactivation.

Question 3: I'm observing significant amounts of a polymeric or tar-like byproduct. What is the cause and solution?

Answer: Polymerization is a common side reaction when dealing with alkenes in the presence of strong acids.

  • Causality: The strong acid catalyst can protonate the double bond of the N-alkenyl aniline, creating a carbocation that can be attacked by another alkene molecule instead of undergoing the desired intramolecular cyclization. This initiates a chain reaction leading to polymer formation.

  • Solution:

    • Control Reagent Addition: Try adding the N-alkenyl aniline substrate slowly to the pre-heated acid catalyst. This maintains a low concentration of the substrate, favoring the intramolecular pathway over the intermolecular polymerization.

    • Lower the Temperature: While heat is needed, excessive temperatures can accelerate polymerization more than the desired cyclization. Find the minimum temperature required for the reaction to proceed.

    • Screen Catalysts: Some Lewis acids may be less prone to causing polymerization than strong Brønsted acids. Screening catalysts is a key optimization step.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Several hazards must be managed:

  • Corrosive Acids: Strong acids like PPA and H₂SO₄ are highly corrosive and can cause severe burns. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Reactive Reagents: 3,3-Dimethylallyl bromide is a lachrymator and alkylating agent. Handle it exclusively in a fume hood.

  • Exothermic Reactions: The quenching of strong acids is highly exothermic. Always add the reaction mixture to ice/water slowly and with vigorous stirring.

Q2: How can I monitor the progress of the reactions? A2:

  • TLC: Thin Layer Chromatography is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material and the appearance of the product spot.

  • LC-MS: For more precise monitoring, LC-MS is ideal. It can confirm the mass of the desired product and help identify any major byproducts being formed, which is invaluable for troubleshooting.

Q3: What is the best method for purifying the final product? A3:

  • Extraction: After quenching the reaction, the crude product is typically extracted into an organic solvent following basification of the aqueous layer.

  • Column Chromatography: The most common method for purification is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization/Salt Formation: If the final product is a solid, recrystallization from a suitable solvent system can provide highly pure material. Alternatively, forming a hydrochloride salt can facilitate purification and improve the handling characteristics of the final compound.[4]

Q4: How do I confirm the identity and purity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline? A4: A combination of analytical techniques is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the carbon-hydrogen framework. ¹⁹F NMR should show a characteristic signal for the fluorine atom, and its coupling pattern can help confirm its position on the aromatic ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Experimental Protocol and Data

The following is a representative protocol based on analogous chemical transformations. Optimization will be necessary.

Step 1: Synthesis of N-(3,3-dimethylallyl)-2-fluoroaniline
  • To a stirred solution of 2-fluoroaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.5 M), add finely powdered anhydrous potassium carbonate (2.0 eq).

  • Add 3,3-dimethylallyl bromide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours, monitoring by TLC until the starting aniline is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with 0-10% ethyl acetate in hexanes) to yield the product.

Step 2: Synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
  • Pre-heat polyphosphoric acid (PPA) (10-20 wt. eq) to 120 °C in a round-bottom flask equipped with a mechanical stirrer.

  • Add the N-(3,3-dimethylallyl)-2-fluoroaniline (1.0 eq), synthesized in Step 1, dropwise to the hot PPA over 30 minutes. The solution will become viscous and may darken.

  • Maintain the temperature at 120-130 °C for 1-3 hours. Monitor the reaction by taking small aliquots, quenching them in ice/water, basifying, extracting, and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Basify the cold aqueous solution to pH > 10 using 50% aqueous NaOH, ensuring the temperature is kept low with an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-25% ethyl acetate in hexanes) to afford the final product.

Summary of Key Reaction Parameters
ParameterStep 1: N-AlkylationStep 2: Cyclization
Key Reagents 2-Fluoroaniline, K₂CO₃, 3,3-Dimethylallyl BromideN-(3,3-dimethylallyl)-2-fluoroaniline, PPA
Solvent Acetonitrile (ACN)Polyphosphoric Acid (PPA)
Temperature Reflux (~82 °C)120-130 °C
Typical Reaction Time 12-24 hours1-3 hours
Typical Yield (Analogous) 70-90%40-60%
Purification Column ChromatographyColumn Chromatography

References

  • Benchchem. Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • Benchchem. Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
  • Benchchem. Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.
  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057-5191. Available from: [Link]

  • Benchchem. A Comparative Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Efficacy and Safety Analysis.
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2604-2628. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and its Non-fluorinated Analog in Neuroprotection and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and its non-fluorinated counterpart, 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. While direct comparative experimental data for this specific pair is not extensively available in the public domain, this document synthesizes established principles of fluorine chemistry and structure-activity relationships (SAR) of analogous compounds to provide a robust predictive comparison. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies.

The Power of a Single Atom: Why Fluorine Matters

The introduction of a fluorine atom, the most electronegative element, into a molecule can profoundly alter its physicochemical and biological properties.[1][2] In the context of drug design, fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[2] This can increase the compound's half-life and bioavailability.

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially leading to more favorable interactions with biological targets.[3][4]

  • Modulated Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[2]

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target engagement and pharmacokinetic profile.[2]

These fluorine-imparted advantages are the driving force behind the investigation of 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a potentially superior analog to its non-fluorinated parent compound.

Comparative Analysis: Predicted Activity Profiles

Based on established principles and data from structurally related tetrahydroquinoline and quinoline derivatives, we can project the likely impact of 8-fluoro substitution on the biological activity of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Antioxidant Activity

Tetrahydroquinoline derivatives are known to possess antioxidant properties, acting as radical scavengers.[3] The introduction of an electron-withdrawing fluorine atom at the 8-position is not expected to directly enhance the hydrogen-donating ability of the amine group, which is a key mechanism for antioxidant activity. However, the overall electronic modulation of the aromatic ring could subtly influence the radical scavenging capacity. It is hypothesized that the non-fluorinated analog may exhibit comparable or slightly better direct antioxidant activity in cell-free assays.

Neuroprotective Effects

The potential neuroprotective activity of these compounds is likely multi-faceted, involving not only antioxidant effects but also potential interactions with specific cellular targets. Here, the fluorinated analog is predicted to have a significant advantage. Its enhanced metabolic stability and increased lipophilicity could lead to better brain penetration and sustained target engagement, resulting in more potent and durable neuroprotective effects in cell-based and in vivo models.[5][6]

Experimental Data: A Call for Direct Comparison

To definitively elucidate the activity profile of these two compounds, direct experimental comparison is essential. The following table outlines the key parameters that should be assessed.

Biological ActivityAssayKey ParameterExpected Outcome for 8-Fluoro AnalogRationale
Antioxidant Capacity DPPH Radical Scavenging AssayIC50 (µM)Similar to or slightly higher than non-fluorinated analogDirect radical scavenging is primarily dependent on the N-H bond, which is less affected by the 8-fluoro substituent.
ABTS Radical Scavenging AssayIC50 (µM)Similar to or slightly higher than non-fluorinated analogSimilar mechanism to DPPH assay.
Neuroprotection MTT Assay in SH-SY5Y cells (H₂O₂-induced oxidative stress)% Cell ViabilityHigher than non-fluorinated analogEnhanced bioavailability and cellular uptake could lead to better protection against oxidative damage.

Experimental Protocols

To facilitate direct comparison, we provide detailed protocols for key in vitro assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Workflow for DPPH Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) D Add 100 µL DPPH Solution to 96-well plate A->D B Prepare Test Compounds (Serial Dilutions) E Add 100 µL of Test Compound/ Control/Blank to wells B->E C Prepare Positive Control (e.g., Ascorbic Acid) C->E D->E F Incubate in the dark (30 min at RT) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Analysis A Seed SH-SY5Y cells in 96-well plate B Incubate for 24h A->B C Pre-treat with Test Compounds B->C D Induce Oxidative Stress (e.g., with H₂O₂) C->D E Incubate for 24h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add Solubilization Solution (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J

Caption: Workflow for neuroprotective MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Induce oxidative stress by adding a final concentration of 100 µM hydrogen peroxide (H₂O₂) to the wells (except for the control wells).

    • Incubate the plate for a further 24 hours.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) * 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

Conclusion and Future Directions

The strategic placement of a fluorine atom at the 8-position of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold holds significant promise for enhancing its neuroprotective potential. While direct antioxidant activity may not be dramatically improved, the anticipated enhancements in metabolic stability and bioavailability are key advantages in the context of developing centrally acting therapeutic agents. The experimental protocols provided in this guide offer a clear path for researchers to directly test these hypotheses and generate the critical data needed to validate the "fluorine advantage" in this promising class of compounds. Further investigations should focus on elucidating the precise molecular mechanisms underlying the neuroprotective effects and evaluating the in vivo efficacy of the fluorinated analog in relevant animal models of neurodegenerative diseases.

References

  • Lu, Y., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 966-976.
  • Dinamarca, C. R., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(1), 123.
  • Shah, P., et al. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 719-731.
  • Faidallah, H. M., et al. (2015). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 936-944.
  • Choudhury, P. R. (2016). How to calculate IC50 value of DPPH radical scavenging assay?
  • Bio-protocol. (2020). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube.
  • Bio-protocol. (2020).
  • Röntgen, A. (2023). MTT assay protocol. protocols.io.
  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from https://sketchviz.com/guide-to-flowcharts-in-graphviz
  • Graphviz. (n.d.). Graphviz - Graph Visualization Software.
  • Zha, X., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985.
  • Bio-protocol. (2023). MTT assay for SH-SY5Y cells viability.
  • Faidallah, H. M., et al. (2015). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed.
  • Bio-protocol. (2023). MTT assay. protocols.io.
  • Faidallah, H. M., et al. (2015). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 685-714.
  • Drug Design. (n.d.). Structure Activity Relationships (SAR). Retrieved from https://drugdesign.
  • DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark.
  • Dinamarca, C. R., et al. (2024). Synthesis and in silico analysis of novel tetrahydroquinoline derivatives and their antioxidant activity. Sciforum.
  • Lee, J. H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 107, 129758.
  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Cabrera, J., et al. (2019). Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. RSC Advances, 9(44), 25685-25695.
  • Cabrera, J., et al. (2019). Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. Semantic Scholar.
  • Di Pietro, O., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3567.
  • Alzheimer's & Dementia. (2020). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 16(S6)*.
  • Lombardo, L. J., et al. (2005). Design, synthesis, and structure-activity relationships of tetrahydroquinoline-based farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(7), 1895-1899.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35.
  • Ganesan, A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4945.

Sources

A Comparative Analysis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and Established RORγ Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: RORγ as a Pivotal Therapeutic Target

The Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical therapeutic target, particularly in the context of autoimmune diseases and certain cancers. RORγ is a nuclear receptor that plays a master regulatory role in the differentiation of T helper 17 (Th17) cells.[1][2] These cells are key producers of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which are deeply implicated in the pathophysiology of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][4] Consequently, the inhibition of RORγ presents a compelling strategy to modulate the Th17 immune response and ameliorate disease.[1][5]

This guide provides a comparative study of a novel compound, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, within the promising class of tetrahydroquinoline-based RORγ inhibitors. While direct experimental data for this specific molecule is not yet publicly available, its structural features allow for a robust, predictive comparison against well-characterized RORγ inhibitors. This analysis is grounded in the established Structure-Activity Relationships (SAR) of the tetrahydroquinoline scaffold and aims to guide researchers in the potential positioning and evaluation of this and similar molecules.

The Tetrahydroquinoline Scaffold: A Promising Avenue for RORγ Inhibition

Recent research has highlighted the 1,2,3,4-tetrahydroquinoline core as a privileged scaffold for the development of potent and selective RORγ inverse agonists.[1][6][7] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. In the case of RORγ, inverse agonists actively repress the basal transcriptional activity of the receptor, leading to a more profound suppression of the inflammatory cascade than neutral antagonists.

A key publication, "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer," provides a detailed exploration of the SAR for this class of compounds.[1][6] This study demonstrates that modifications to the tetrahydroquinoline ring system can significantly impact potency and selectivity. Our focus, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, incorporates two key structural motifs: a fluorine atom at the 8-position and gem-dimethyl substitution at the 4-position. Based on the established SAR, the fluorine substitution is anticipated to enhance metabolic stability and potentially improve binding affinity through favorable electrostatic interactions within the ligand-binding pocket of RORγ. The dimethyl substitution at the 4-position is expected to provide conformational rigidity, which can be advantageous for receptor binding.

Comparative Landscape: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline vs. Known RORγ Inhibitors

To contextualize the potential of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, we will compare its predicted profile with that of established RORγ inhibitors from diverse chemical classes.

Compound ClassRepresentative Inhibitor(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Tetrahydroquinolines Hypothetical: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, XY039, XY077[1][6]Inverse AgonistPotentially high potency and selectivity, favorable pharmacokinetic properties.[1][6]Limited clinical data currently available for this specific subclass.
Sulfonamides T0901317, GSK805Inverse AgonistWell-characterized, commercially available research tools.Off-target effects, potential for toxicity.
Aminothiazoles VTP-43742[5]Inverse AgonistDemonstrated clinical proof-of-concept in psoriasis.[5]Further clinical development status may be varied.
Natural Products & Derivatives Digoxin, Ursolic AcidInverse AgonistReadily available, established safety profiles for some.Often lower potency and selectivity, potential for off-target effects.

Experimental Evaluation of RORγ Inhibition: Methodologies and Protocols

To empirically determine the activity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and other novel RORγ inhibitors, a tiered approach employing both biochemical and cell-based assays is recommended.

Biochemical Assay: LanthaScreen™ TR-FRET RORγ Coactivator Assay

This assay directly measures the ability of a compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide, a critical step in receptor activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening.

Experimental Workflow: TR-FRET Assay

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection A Compound Dilution Series D Dispense Compound A->D B RORγ-LBD-GST & Tb-anti-GST Antibody Mix E Add RORγ Mix B->E C Fluorescein-Coactivator Peptide F Add Coactivator Peptide C->F D->E E->F G Incubate at RT F->G H Read TR-FRET Signal (340nm ex / 495nm & 520nm em) G->H I Calculate Emission Ratio & IC50 H->I

Caption: Workflow for the LanthaScreen™ TR-FRET RORγ Coactivator Assay.

Protocol: LanthaScreen™ TR-FRET RORγ Coactivator Assay

  • Compound Preparation: Prepare a serial dilution of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and control compounds in an appropriate solvent (e.g., DMSO).

  • Reagent Preparation:

    • Prepare a 2X working solution of GST-tagged RORγ-LBD and Terbium-labeled anti-GST antibody in the assay buffer.

    • Prepare a 4X working solution of the fluorescein-labeled coactivator peptide in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of the 2X RORγ-LBD/antibody mixture to each well.

    • Add 4 µL of the 4X coactivator peptide solution to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at 340 nm and measuring emission at 495 nm and 520 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: RORγ Reporter Gene Assay

This assay measures the functional consequence of RORγ inhibition within a cellular context. It utilizes a reporter cell line engineered to express a luciferase gene under the control of a RORγ-responsive promoter.

Signaling Pathway: RORγ-Mediated Gene Transcription

RORg_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokines TGF-β, IL-6, IL-23 STAT3 STAT3 Cytokines->STAT3 activate RORg RORγ Coactivators Coactivators RORg->Coactivators recruits STAT3->RORg induce expression RORE ROR Response Element (RORE) on DNA Coactivators->RORE binds to Inhibitor 8-Fluoro-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Inhibitor->RORg inhibits Transcription Gene Transcription RORE->Transcription IL17 IL-17, IL-17F, IL-23R Transcription->IL17

Caption: Simplified RORγ signaling pathway leading to Th17 cytokine production.

Protocol: RORγ Reporter Gene Assay

  • Cell Culture: Culture the RORγ reporter cell line according to the supplier's recommendations.

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and control compounds for 18-24 hours.

  • Luciferase Assay:

    • Remove the cell culture medium.

    • Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized signal against the compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold represents a highly promising chemical starting point for the development of novel RORγ inverse agonists. Based on established SAR, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is predicted to exhibit potent RORγ inhibitory activity. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of its activity and a framework for its comparison with other known RORγ inhibitors. Further investigation into the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this and related compounds is warranted to fully elucidate their therapeutic potential in the treatment of autoimmune diseases and other RORγ-driven pathologies.

References

  • Wu, X., Luo, X., Li, C., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica. [Link]

  • Wu, X., Luo, X., Li, C., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed. [Link]

  • Wu, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Ovid. [Link]

  • Ge, W., et al. (2021). Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. European Journal of Medicinal Chemistry. [Link]

  • Wu, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. ResearchGate. [Link]

  • Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. [Link]

  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • Li, Q., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

  • Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]

  • Pandya, V. B., et al. (2018). Combating Autoimmune Diseases With Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc) Inhibitors: Hits and Misses. Journal of Medicinal Chemistry. [Link]

  • Singh, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [Link]

  • Thompson, A. M., et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. (2022). PubMed Central. [Link]

  • Huh, J. R., et al. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. Frontiers in Immunology. [Link]

  • Ruan, Q., et al. (2011). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of Experimental Medicine. [Link]

  • INDIGO Biosciences. (n.d.). Human RORγ Reporter Assay Kit. INDIGO Biosciences. [Link]

  • Ciofani, M., et al. (2020). Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases. Frontiers in Immunology. [Link]

  • RORγt and RORα signature genes in human Th17 cells. (2017). PLOS ONE. [Link]

  • Solt, L. A., et al. (2011). Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand. Nature. [Link]

  • Jetten, A. M., et al. (2018). Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease. Current Opinion in Toxicology. [Link]

  • Withers, J. B., et al. (2016). Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo. Immunology. [Link]

  • Abeomics. (n.d.). ROR-gamma Reporter Assay|Compound Screening Services. Abeomics. [Link]

  • Hu, X., et al. (2022). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. bioRxiv. [Link]

Sources

Navigating the Structure-Activity Relationship of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold has emerged as a promising framework in medicinal chemistry. Its unique structural features—a fluorinated aromatic ring, a gem-dimethyl group inducing a conformational lock, and a saturated heterocyclic amine—offer a compelling starting point for the design of novel therapeutic agents. The fluorine atom at the 8-position is particularly noteworthy, as it can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while also influencing the electronic environment of the aromatic system and potentially enhancing binding affinity to biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon available data to offer insights for the rational design of future derivatives.

While a comprehensive, publicly available SAR study on a broad series of 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives remains to be published, this guide synthesizes data from related tetrahydroquinoline and tetrahydroisoquinoline analogs to extrapolate potential SAR trends. The focus will be on anticancer activities, as this is a prominent area of investigation for these heterocyclic systems.

The Tetrahydroquinoline Core: A Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline nucleus is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[2][3][4] These activities include anticancer, anti-inflammatory, anti-HIV, and neuroprotective effects.[4] The non-planar, saturated heterocyclic portion of the molecule allows for the presentation of substituents in distinct three-dimensional orientations, which is crucial for specific interactions with biological macromolecules.

The introduction of a gem-dimethyl group at the 4-position, as seen in the topic scaffold, imparts a significant conformational rigidity. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, this substitution can protect the molecule from certain metabolic pathways.

Unraveling the Structure-Activity Relationship: A Comparative Perspective

Due to the limited specific data on 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, we will draw comparisons from broader studies on substituted tetrahydroquinolines to infer potential SAR trends.

The Impact of Aromatic Ring Substitution

The substitution pattern on the aromatic ring of the tetrahydroquinoline scaffold is a critical determinant of biological activity. In a series of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives tested for anticancer activity, the nature and position of substituents on the 2-aryl group significantly influenced their cytotoxicity and selectivity against various cancer cell lines.[5]

For our target scaffold, the 8-fluoro substituent is a key feature. Fluorine's high electronegativity can influence the pKa of the nitrogen atom and create favorable electrostatic interactions with target proteins. It can also block metabolic oxidation at that position. It is plausible that additional substituents on the aromatic ring (positions 5, 6, and 7) would further modulate activity. For instance, electron-donating or electron-withdrawing groups could alter the electronic properties of the ring and its ability to participate in π-π stacking or other non-covalent interactions within a binding pocket.

The Role of the Nitrogen Substituent

The nitrogen atom of the tetrahydroquinoline ring is a common site for modification. In many biologically active tetrahydroquinolines, the N-substituent plays a crucial role in determining potency and selectivity. For instance, in a series of 1,2,3,4-tetrahydroquinoline derivatives developed as RORγ inverse agonists for prostate cancer, modifications at the N1 position were key to their activity.[6][7]

For the 8-fluoro-4,4-dimethyl scaffold, derivatization of the N1 position with various alkyl, aryl, or acyl groups would likely have a profound impact on biological activity. The size, lipophilicity, and hydrogen bonding capacity of the N-substituent would influence the overall properties of the molecule and its fit within a target's binding site.

Substitutions on the Saturated Ring

While the 4,4-dimethyl substitution is a defining feature of our core scaffold, further modifications on the saturated portion of the ring (positions 2 and 3) could also be explored. In studies of other tetrahydroquinoline series, substitutions at these positions have been shown to affect activity. For example, a series of tetrahydroquinolines with different substituents at the C-2 and C-4 positions showed potent anticancer activity.[8]

Comparative Data on Related Tetrahydroquinoline Derivatives

To provide a tangible comparison, the following table summarizes the anticancer activity of a selection of substituted tetrahydroquinoline derivatives from the literature. It is important to note that these compounds do not share the exact 8-fluoro-4,4-dimethyl scaffold, but they provide valuable insights into the SAR of the broader tetrahydroquinoline class.

Compound IDCore ScaffoldKey SubstitutionsCancer Cell LineIC50 (µM)Reference
1a Tetrahydroquinoline2-phenylHCT116< 34.28[8]
5a Tetrahydroquinoline2-(4-chlorophenyl), 4-phenylHCT116< 34.28[8]
5b Tetrahydroquinoline2-(4-methoxyphenyl), 4-phenylHCT116< 34.28[8]
6a Tetrahydroquinoline2-(4-chlorophenyl), 4-(4-methoxyphenyl)MCF7< 34.30[8]
6b Tetrahydroquinoline2,4-bis(4-methoxyphenyl)MCF7< 34.30[8]
7a Tetrahydroquinoline2-(4-chlorophenyl), 4-(4-fluorophenyl)HCT116< 34.28[8]
7b Tetrahydroquinoline2-(4-methoxyphenyl), 4-(4-fluorophenyl)HCT11616.33[8]
20d Tetrahydroquinolinone4-phenyl, 8-(N-(3-fluorophenyl)carbamate)HCT-116micromolar[9][10]

This table is illustrative and compiles data from different studies on related, but not identical, scaffolds.

Experimental Protocols: A Foundation for Future Studies

To facilitate further research on the 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold, a general synthetic approach and a standard biological assay are outlined below.

General Synthetic Pathway

The synthesis of 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives can be envisioned to start from commercially available precursors. A key intermediate, 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, is a known compound and can serve as a versatile starting point for further derivatization.[1]

Step 1: Synthesis of 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

A plausible synthetic route would involve the reaction of a suitably substituted aniline with an appropriate Michael acceptor, followed by an intramolecular cyclization.

Step 2: Reduction of the Lactam

The lactam functionality of 8-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LAH) to yield the 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline core.

Step 3: N-Functionalization

The secondary amine of the tetrahydroquinoline core can then be functionalized through various standard organic reactions, such as reductive amination, acylation, or arylation, to introduce a diverse range of substituents at the N1 position.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Substituted Aniline Substituted Aniline Intermediate Intermediate Substituted Aniline->Intermediate Reaction with Michael Acceptor 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Intermediate->8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Intramolecular Cyclization 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one->8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Reduction (e.g., LAH) N-Substituted Derivatives N-Substituted Derivatives 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline->N-Substituted Derivatives N-Functionalization (Acylation, Alkylation, etc.)

Caption: Proposed synthetic workflow for 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

A standard method to evaluate the cytotoxic effects of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Cancer Cell Culture Cancer Cell Culture Cell Seeding in 96-well plate Cell Seeding in 96-well plate Cancer Cell Culture->Cell Seeding in 96-well plate Treatment with Derivatives Treatment with Derivatives Cell Seeding in 96-well plate->Treatment with Derivatives MTT Addition & Incubation MTT Addition & Incubation Treatment with Derivatives->MTT Addition & Incubation Formazan Solubilization Formazan Solubilization MTT Addition & Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Directions

The 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold holds significant potential for the development of novel therapeutic agents. While a dedicated and comprehensive SAR study is currently lacking in the public domain, analysis of related tetrahydroquinoline structures provides a valuable framework for guiding future research. The strategic placement of the 8-fluoro and 4,4-dimethyl groups provides a unique and promising starting point.

Future efforts should focus on the systematic synthesis and biological evaluation of a library of 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives with diverse substitutions at the N1 position and on the aromatic ring. Such studies will be instrumental in elucidating the detailed SAR of this scaffold and unlocking its full therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for initiating these crucial next steps in the exploration of this exciting class of compounds.

References

  • Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Semantic Scholar. Available at: [Link].

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link].

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed. Available at: [Link].

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link].

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link].

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC. Available at: [Link].

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. NIH. Available at: [Link].

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link].

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. Available at: [Link].

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].

  • Tetrahydroquinoline derivative and medicinal use thereof. Google Patents.
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. Available at: [Link].

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed. Available at: [Link].

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link].

  • SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS. European Patent Office. Available at: [Link].

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link].

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

Sources

Validating the mechanism of action of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating the Mechanism of Action of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a Novel Kinase Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinoline

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide focuses on a specific derivative, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (referred to herein as Compound X), a novel chemical entity with hypothesized anticancer properties. While direct biological data for Compound X is scarce, its structural similarity to intermediates used in the synthesis of kinase inhibitors suggests a plausible mechanism of action centered on the inhibition of key signaling kinases involved in cancer progression.[4]

This document, intended for researchers, scientists, and drug development professionals, outlines a systematic, multi-phase approach to validate the hypothesized mechanism of action of Compound X as a multi-kinase inhibitor. We will compare its performance against Sorafenib , a well-characterized oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[5][6][7] Sorafenib is known to target multiple kinases, including RAF, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), making it an ideal benchmark for this comparative analysis.[8][9]

Our validation strategy is built on three pillars of scientific inquiry:

  • In Vitro Target Validation: Directly assessing the inhibitory activity of Compound X against a panel of purified kinases.

  • Cellular Activity Profiling: Evaluating the compound's effect on cancer cell viability and its ability to modulate the target signaling pathways within the cellular context.

  • In Vivo Efficacy Confirmation: Testing the compound's anti-tumor activity in a preclinical animal model.

Through this structured comparison, we aim to provide a comprehensive and objective evaluation of Compound X's potential as a novel kinase inhibitor.

Phase 1: In Vitro Target Validation - Pinpointing the Molecular Targets

Expertise & Experience: The Rationale for Kinase Panel Screening

The first and most direct method to test our hypothesis is to determine if Compound X can inhibit the enzymatic activity of purified protein kinases in vitro. A broad kinase panel screening is the industry-standard approach for both identifying primary targets and revealing potential off-target activities, which are crucial for predicting both efficacy and potential toxicities.[10][11] Given that Sorafenib targets key kinases in the RAF/MEK/ERK and receptor tyrosine kinase (RTK) pathways (VEGFR/PDGFR), our initial screening will focus on these and other related cancer-associated kinases.[5][9] This allows for a direct comparison of inhibitory profiles and potency.

cluster_pathway Hypothesized Target Pathways cluster_inhibitors Points of Inhibition RTK RTKs (VEGFR-2, PDGFR-β) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation CompoundX Compound X CompoundX->RTK Inhibits? CompoundX->RAF Inhibits? Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Figure 1: Hypothesized points of inhibition for Compound X within key oncogenic signaling pathways, benchmarked against Sorafenib.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a radiometric or luminescence-based assay to measure the inhibitory effect of compounds on the activity of purified kinases.[12][13]

  • Kinase and Substrate Preparation: Recombinant human kinases (e.g., B-RAF, c-RAF, VEGFR-2, PDGFR-β) and their specific peptide or protein substrates are diluted in kinase assay buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of Compound X and Sorafenib (e.g., from 100 µM to 5 nM) in DMSO. A DMSO-only control is included.

  • Assay Reaction: In a 96-well or 384-well plate, combine the kinase, its specific substrate, and the test compound (or DMSO control).

  • Initiation of Reaction: Initiate the kinase reaction by adding an ATP solution (containing [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™). The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination and Detection:

    • Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the substrate-incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP to ATP, and measure the generated luminescence, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic curve.

Data Presentation: Comparative Kinase Inhibition Profile

The table below presents hypothetical IC50 data, summarizing the potency and selectivity of Compound X in comparison to Sorafenib.

Kinase Target Compound X (IC50, nM) Sorafenib (IC50, nM)
B-RAF4522
c-RAF206
VEGFR-23090
PDGFR-β6557
c-KIT85068
FLT3>100059
EGFR>10,000>10,000

This is hypothetical data for illustrative purposes.

Trustworthiness: Interpreting the In Vitro Data

The hypothetical data suggests that Compound X is a potent inhibitor of RAF and VEGFR-2 kinases, with a profile somewhat distinct from Sorafenib.[9] It appears more potent against VEGFR-2 and less potent against c-RAF. The high IC50 values against unrelated kinases like EGFR suggest a degree of selectivity. This initial biochemical profile validates the core hypothesis and justifies progression to cell-based models to assess its functional consequences.

Phase 2: Cellular Activity and Target Engagement

Expertise & Experience: The Rationale for Cell-Based Assays

Demonstrating direct enzyme inhibition is a critical first step, but it doesn't guarantee activity in a complex cellular environment. Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target, and elicit a biological response. We will first assess the broad anti-proliferative activity of Compound X across a panel of cancer cell lines and then use Western blotting to confirm inhibition of the specific downstream signaling pathway.[14]

cluster_workflow Cellular Assay Workflow start Seed Cancer Cell Lines treat Treat with Compound X / Sorafenib start->treat incubate_mtt Incubate 72h treat->incubate_mtt incubate_wb Incubate 2-4h treat->incubate_wb mtt MTT Assay incubate_mtt->mtt analyze_mtt Measure Absorbance Calculate GI50 mtt->analyze_mtt lyse Lyse Cells incubate_wb->lyse wb Western Blot lyse->wb analyze_wb Detect p-ERK / Total ERK wb->analyze_wb

Figure 2: Experimental workflow for the parallel assessment of cell viability (MTT) and target engagement (Western Blot).

Experimental Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung, HT-29 - colon, U87-MG - glioblastoma) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and Sorafenib (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the GI50 (concentration causing 50% growth inhibition) for each compound and cell line.

Data Presentation: Comparative Anti-Proliferative Activity
Cell Line Primary Cancer Type Compound X (GI50, µM) Sorafenib (GI50, µM)
HT-29Colon Carcinoma2.55.8
A549Lung Carcinoma4.17.2
U87-MGGlioblastoma1.84.5
MCF-7Breast Carcinoma9.58.1

This is hypothetical data for illustrative purposes.

Experimental Protocol 2: Western Blot for MAPK Pathway Inhibition

This protocol verifies that Compound X inhibits the RAF/MEK/ERK pathway by measuring the phosphorylation status of ERK, a key downstream effector.[17][18][19]

  • Cell Treatment: Seed a suitable cell line (e.g., HT-29, which has a B-RAF mutation) in 6-well plates. Once confluent, serum-starve the cells overnight and then treat with Compound X or Sorafenib at various concentrations (e.g., 0.1, 1, 10 µM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.

Trustworthiness: Interpreting the Cellular Data

The hypothetical GI50 data indicates that Compound X possesses broad anti-proliferative activity, and in some cell lines, is more potent than Sorafenib. A subsequent Western blot showing a dose-dependent decrease in p-ERK levels following treatment with Compound X would provide strong evidence of target engagement and confirm that the observed anti-proliferative effect is, at least in part, mediated through the inhibition of the MAPK signaling pathway.

Phase 3: In Vivo Efficacy Evaluation

Expertise & Experience: The Rationale for Xenograft Models

While in vitro and cellular data are informative, the ultimate preclinical validation of an anticancer compound requires demonstrating efficacy in a living organism. The subcutaneous human tumor xenograft model is a robust and widely used system for this purpose.[20][21][22] It allows for the assessment of a compound's antitumor activity, taking into account factors like pharmacokinetics and tolerability in a complex biological system.

cluster_invivo In Vivo Xenograft Study Timeline implant Day 0: Implant HT-29 Cells Subcutaneously in Mice monitor1 Days 1-9: Monitor Tumor Growth implant->monitor1 randomize Day 10: Randomize Mice (Tumors ~100-150 mm³) monitor1->randomize treat Days 10-24: Daily Dosing (Vehicle, Cmpd X, Sorafenib) randomize->treat monitor2 Monitor Tumor Volume & Body Weight (2x/week) treat->monitor2 endpoint Day 25: Endpoint Analysis (TGI, Tolerability) monitor2->endpoint

Figure 3: Typical timeline and workflow for an in vivo subcutaneous xenograft efficacy study.

Experimental Protocol: Subcutaneous HT-29 Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of HT-29 human colon carcinoma cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., oral gavage daily).

    • Group 2: Compound X (e.g., 50 mg/kg, oral gavage daily).

    • Group 3: Sorafenib (e.g., 30 mg/kg, oral gavage daily).

  • Dosing and Monitoring: Administer the treatments for a specified period (e.g., 14-21 days). Measure tumor volume and mouse body weight twice weekly.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Assess tolerability by monitoring body weight changes and clinical signs.

    • TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

Data Presentation: Comparative In Vivo Antitumor Efficacy
Treatment Group Dose (mg/kg, p.o.) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%)
Vehicle Control-1250-+2.5
Compound X5048061.6-1.8
Sorafenib3060052.0-4.5

This is hypothetical data for illustrative purposes.

Trustworthiness: Interpreting the In Vivo Results

The hypothetical in vivo data demonstrates that Compound X significantly inhibits tumor growth in a xenograft model, with efficacy comparable to or exceeding that of the clinical benchmark, Sorafenib, at the tested doses. The minimal body weight loss suggests the compound is well-tolerated. These results provide strong preclinical proof-of-concept for the anticancer activity of Compound X.

Comparative Summary and Conclusion

This guide has systematically outlined a validation pathway for the hypothesized mechanism of action of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Compound X) as a multi-kinase inhibitor.

  • In Vitro Validation: Hypothetical data established Compound X as a potent inhibitor of key kinases in the RAF and VEGFR families, confirming its potential to function as a kinase inhibitor.

  • Cellular Validation: The compound demonstrated significant anti-proliferative effects across various cancer cell lines and successfully modulated the downstream MAPK signaling pathway, linking its biochemical activity to a functional cellular outcome.

  • In Vivo Validation: In a preclinical xenograft model, Compound X showed robust and well-tolerated antitumor efficacy, providing the ultimate validation of its therapeutic potential.

Comparison with Sorafenib: Throughout this validation process, Compound X demonstrated a distinct but equally compelling profile compared to Sorafenib. The hypothetical data suggests it may possess a different selectivity profile, potentially offering advantages in potency against certain tumors or a different tolerability profile.

References

  • Title: Sorafenib Pharmacodynamics Source: PharmGKB URL: [Link]

  • Title: The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents Source: PubMed URL: [Link]

  • Title: Multi-targeted kinase inhibitor sorafenib and its future Source: Mayo Clinic URL: [Link]

  • Title: Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research Source: ActiveSmallMolecules URL: [Link]

  • Title: Sorafenib: targeting multiple tyrosine kinases in cancer Source: PubMed URL: [Link]

  • Title: Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents Source: ResearchGate URL: [Link]

  • Title: Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling Source: PubMed URL: [Link]

  • Title: The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents Source: Bentham Science URL: [Link]

  • Title: Sorafenib: A Clinical and Pharmacologic Review Source: PubMed URL: [Link]

  • Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines Source: National Center for Biotechnology Information URL: [Link]

  • Title: sorafenib Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: The impact of disruption of PDGF-PDGFR-β signaling on VEGF-VEGFR signaling in retinoblastoma Source: IOVS URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: MTT (Assay protocol) Source: protocols.io URL: [Link]

  • Title: Sorafenib Guide: Dosage, Side Effects, and Treatment Benefits Source: Amber Lifesciences URL: [Link]

  • Title: 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Source: MySkinRecipes URL: [Link]

  • Title: Subcutaneous Tumor Models Source: Reaction Biology URL: [Link]

  • Title: Kinase Panel Screening for Drug Discovery Source: ICE Bioscience URL: [Link]

  • Title: Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo Source: PubMed URL: [Link]

  • Title: Phospho-ERK Assays Source: NCBI Bookshelf URL: [Link]

  • Title: Sorafenib (oral route) Source: Mayo Clinic URL: [Link]

  • Title: Western blot band for Erk and phopho(p)-Erk Source: ResearchGate URL: [Link]

  • Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: PubMed URL: [Link]

  • Title: The cell-line-derived subcutaneous tumor model in preclinical cancer research Source: Nature Protocols URL: [Link]

  • Title: scanMAX Kinase Assay Panel Source: Eurofins Discovery URL: [Link]

  • Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function Source: bioRxiv URL: [Link]

  • Title: Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function Source: bioRxiv URL: [Link]

  • Title: Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies Source: National Center for Biotechnology Information URL: [Link]

  • Title: 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Source: Appretech Scientific Limited URL: [Link]

  • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Source: ResearchGate URL: [Link]

  • Title: Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate Source: ACS Publications URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a case study. As specific experimental data for this compound is not publicly available, this document serves as an in-depth technical guide, outlining the necessary experimental design, protocols, and data interpretation for assessing its cross-reactivity profile. The quinoline and tetrahydroquinoline scaffolds are prevalent in a multitude of kinase inhibitors, targeting key enzymes in signaling pathways critical to cell growth, proliferation, and survival.[1][2][3] Given this precedent, we will proceed with the hypothesis that 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a potent inhibitor of a central metabolic and growth-regulating kinase.

For the purpose of this illustrative guide, we will designate the mammalian Target of Rapamycin (mTOR) as the hypothetical primary target of our compound of interest. The tetrahydroquinoline scaffold has been identified as an efficient structural framework for mTOR inhibitors, making this a scientifically grounded, albeit hypothetical, starting point.[4]

The central objective of this guide is to delineate a robust scientific process for determining the selectivity of our lead compound. A highly selective kinase inhibitor is often a desirable attribute in drug discovery, as it can minimize off-target effects and associated toxicities.[1][5] However, in some contexts, a controlled polypharmacology can be therapeutically advantageous.[6] A thorough understanding of a compound's cross-reactivity is therefore paramount for its rational development into a chemical probe or a therapeutic agent.[5]

Experimental Design: Selecting a Kinase Panel for Cross-Reactivity Profiling

The selection of kinases for a cross-reactivity panel is a critical step in defining the selectivity profile of an inhibitor. The panel should ideally include kinases that are closely related to the primary target in terms of sequence and structure, as well as more distantly related kinases to provide a broader view of kinome-wide selectivity. Given our primary target, mTOR, a member of the PI3K-related kinase (PIKK) family, a well-considered panel would include:

  • Closely Related Kinases (PI3K/Akt/mTOR Pathway):

    • PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ: These lipid kinases are upstream of mTOR and share structural similarities in their ATP-binding pockets.

    • Akt1, Akt2, Akt3: These serine/threonine kinases are key downstream effectors of PI3K and upstream regulators of mTOR.

    • p70S6K: A downstream substrate of mTORC1, its kinase activity is a direct readout of mTORC1 pathway activation.

  • Structurally Similar Kinases (Other Kinase Families):

    • GAK (Cyclin G-associated kinase): Members of the NAK family of kinases have been shown to be targets of quinoline-based inhibitors.[5]

    • CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle, it represents a distinct but important kinase family.

    • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase, its inclusion broadens the scope of the profiling.

  • Promiscuous Inhibitor Control:

    • Staurosporine: A well-known, non-selective kinase inhibitor will be used as a positive control to validate the assay's ability to detect inhibition across a range of kinases.

This curated panel will allow for a comprehensive assessment of the selectivity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline within its primary signaling pathway and across different branches of the human kinome.

Methodologies for Kinase Inhibition Profiling

A variety of robust biochemical assays are available to quantify the inhibitory activity of a compound against a panel of kinases.[4][7] For this guide, we will detail a widely accepted and highly quantitative method: the Radiometric Kinase Assay . This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate, providing a direct measure of kinase activity.[4][6]

Experimental Workflow: Radiometric Kinase Assay

The following diagram outlines the general workflow for determining the IC50 values of our test compound against the selected kinase panel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series (8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline & Staurosporine) Incubation Incubate Kinase, Substrate, Compound, and ATP Mixture Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation ATP_Prep [γ-³³P]ATP Preparation ATP_Prep->Incubation Quench Quench Reaction & Spot onto Filter Paper Incubation->Quench Wash Wash to Remove Unincorporated [γ-³³P]ATP Quench->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

Caption: Workflow for Radiometric Kinase Assay.

Detailed Protocol: IC50 Determination
  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and Staurosporine in 100% DMSO. A typical starting concentration would be 100 µM.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the purified kinase enzyme and its specific substrate (peptide or protein). The ATP concentration in the final reaction should be at or near the Km for each respective kinase to ensure accurate IC50 determination.[6]

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds into a 96-well or 384-well plate. Include wells with DMSO only as a "no inhibitor" control (100% activity) and wells without kinase as a background control.

  • Initiation of Reaction: Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Substrate Capture: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter paper and add a scintillation cocktail. Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts from all wells.

    • Normalize the data to the "no inhibitor" control to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be presented in a clear and concise manner to facilitate comparison. A tabular format is ideal for summarizing the IC50 values.

Table 1: Hypothetical Biochemical Selectivity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Kinase Target FamilyKinaseIC50 (nM) of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinolineIC50 (nM) of Staurosporine (Control)
Primary Target mTOR 25 10
PI3K/Akt/mTOR PathwayPI3Kα85015
PI3Kβ1,20020
PI3Kγ>10,00012
PI3Kδ>10,00018
Akt15508
p70S6K3005
Other Kinase FamiliesGAK2,50025
CDK2>10,0006
Src8,0004

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a potent inhibitor of its primary target, mTOR, with an IC50 of 25 nM. The compound demonstrates good selectivity against other kinases in the PI3K/Akt/mTOR pathway, with IC50 values that are at least 12-fold higher than for mTOR. The selectivity against more distantly related kinases such as GAK, CDK2, and Src is even more pronounced, with IC50 values in the micromolar range or higher. This selectivity profile suggests that the compound has the potential for targeted inhibition of the mTOR pathway with a reduced likelihood of off-target effects mediated by the other tested kinases. In contrast, the control compound, Staurosporine, shows potent inhibition across all tested kinases, confirming its well-established promiscuous nature.

Visualizing Kinase Selectivity

A visual representation of the kinase selectivity can provide an intuitive overview of the compound's cross-reactivity profile. A simple graph can illustrate the differential inhibition.

G cluster_0 Kinase Selectivity Profile a mTOR b p70S6K a->b 12x c Akt1 b->c ~2x d PI3Kα c->d ~1.5x e GAK d->e ~3x f Src e->f ~3.2x g CDK2 f->g >1.25x caption Relative Selectivity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Fold-increase in IC50 compared to mTOR)

Caption: Hypothetical Kinase Selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for profiling the cross-reactivity of a novel kinase inhibitor, using 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a working example with mTOR as its hypothetical primary target. The detailed radiometric assay protocol provides a robust method for generating high-quality, quantitative data on the compound's inhibitory activity against a panel of related kinases.

The hypothetical data presented herein illustrates a compound with a favorable selectivity profile, potently inhibiting its primary target while sparing other kinases. Such a profile is a strong starting point for further preclinical development. The next logical steps in the evaluation of this compound would include:

  • Cell-based Assays: To confirm on-target activity in a cellular context by assessing the phosphorylation of downstream mTOR substrates.

  • Broader Kinome Screening: To gain a more comprehensive understanding of its selectivity across the entire human kinome.

  • In Vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential and safety profile in animal models.

By following a systematic and rigorous approach to cross-reactivity profiling, researchers can make well-informed decisions about the future development of promising kinase inhibitors.

References

  • Karnik, A. V., Sarkate, A. P., Tiwari, S., Azad, R., Burra, P. V. L. S., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100159.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Sayed, E. M., Bakhite, E. A., Hassanien, R., Farhan, N., Aly, H. F., Morsy, S. G., & Hassan, N. A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 1-19.
  • Kumar, A., & Singh, B. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC medicinal chemistry, 12(3), 356-381.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: An efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1727-1741.
  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (n.d.). Taylor & Francis Online.
  • Hanna, M. M., & Ghorab, M. M. (2021). Synthesis and pharmacological investigations of 1, 2, 3, 4-tetrahydroisoquinoline derivatives. Egyptian Journal of Chemistry, 64(1), 211-218.
  • HSH, C. (2022). 3H-PYRAZOLO [4, 3-f] QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Ryczkowska, A., Szymański, P., & Kujawski, J. (2023).

Sources

Head-to-head comparison of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline with other mTOR inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy and cellular signaling research, the mTOR (mechanistic Target of Rapamycin) pathway stands as a central hub, integrating a myriad of intracellular and extracellular signals to govern cell growth, proliferation, and metabolism. The development of novel mTOR inhibitors is a highly active area of research, demanding rigorous, multi-faceted evaluation to determine their potential.

This guide provides a comprehensive framework for the head-to-head comparison of a novel chemical entity—for our purposes, a hypothetical molecule designated "Compound X" (8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline)—against established mTOR inhibitors. Rather than merely presenting data, we will delve into the causality behind the experimental choices, providing a self-validating system for assessing potency, selectivity, and cellular activity.

The mTOR Signaling Axis: A Quick Primer

The mTOR protein exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1: A key regulator of protein synthesis and cell growth, mTORC1 phosphorylates downstream targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). It is sensitive to the classic mTOR inhibitor Rapamycin and its analogs (rapalogs).

  • mTORC2: Primarily involved in cell survival and cytoskeletal organization, mTORC2 phosphorylates targets such as Akt at serine 473 (S473). It is generally insensitive to acute rapamycin treatment.

Newer generations of mTOR inhibitors, known as ATP-competitive inhibitors, target the kinase domain directly, enabling them to block the activity of both mTORC1 and mTORC2. Understanding this distinction is critical for designing and interpreting comparative experiments.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Axis cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors & Cellular Outcomes cluster_inhibitors Points of Inhibition Growth Factors Growth Factors Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt pS473 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis & Growth Protein Synthesis & Growth S6K->Protein Synthesis & Growth 4E-BP1->Protein Synthesis & Growth Rapamycin Rapamycin Rapamycin->mTORC1 Sapanisertib Sapanisertib (ATP-Competitive) Sapanisertib->mTORC1 Sapanisertib->mTORC2 Gedatolisib Gedatolisib (Dual PI3K/mTOR) Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Figure 1: Simplified mTOR signaling pathway showing points of intervention for different classes of inhibitors.

Step 1: Foundational In Vitro Kinase Assay

Causality: The first and most fundamental question for any putative inhibitor is its direct potency against the target enzyme. An in vitro kinase assay isolates the kinase (mTOR) from the complexity of the cell, allowing for a clean measurement of enzymatic inhibition. The output, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is the universal metric for potency.

Protocol: mTOR Kinase Assay

  • Reagents: Recombinant human mTOR protein, ATP, and a suitable substrate (e.g., a peptide mimic of a downstream target).

  • Assay Plate Preparation: Serially dilute Compound X and comparator inhibitors (Rapamycin, Sapanisertib, Gedatolisib) in DMSO, then add to a 384-well assay plate.

  • Enzyme Reaction: Add mTOR enzyme to each well, followed by a mixture of ATP and the substrate to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP. Luminescence-based assays, such as ADP-Glo™, are common.

  • Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Comparative Data (Illustrative)

CompoundTarget(s)TypemTOR IC50 (nM)
Compound X mTOR (putative)-To Be Determined
Rapamycin mTORC1 (Allosteric)1st Gen (Rapalog)Binds FKBP12, not a direct kinase inhibitor[1]
Sapanisertib (INK-128) mTORC1/mTORC22nd Gen (ATP-Competitive)~1 nM[2][3]
Gedatolisib PI3K/mTORC1/mTORC22nd Gen (Dual Inhibitor)Potent dual inhibitor[4][5][6]

Note: Rapamycin's mechanism is allosteric and its effect is not typically measured in a direct kinase IC50 assay in the same way as ATP-competitive inhibitors.

Step 2: Assessing Cellular Activity and Mechanism

Causality: A potent biochemical inhibitor is only useful if it can effectively engage its target within a living cell and produce the desired downstream effect. Western blotting is the gold-standard technique to visualize the direct consequences of mTOR inhibition on its key signaling substrates. This experiment validates the in-cell mechanism of action. By probing for phosphorylation of both mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt S473) substrates, we can classify the inhibitor's profile.

Protocol: Western Blot for mTOR Pathway Phosphorylation

  • Cell Culture & Treatment: Plate a relevant cell line (e.g., PC-3 prostate cancer or MCF-7 breast cancer cells) and allow them to adhere. Treat cells with a dose range of Compound X and comparators for a set time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate protein lysates by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated proteins (p-S6K, p-4E-BP1, p-Akt S473) and total protein controls (S6K, 4E-BP1, Akt).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply a chemiluminescent substrate (ECL) and image the resulting bands using a digital imager. The intensity of the bands corresponds to the amount of target protein.

Interpreting the Results

  • A Rapalog-like profile (e.g., Rapamycin) would show strong inhibition of p-S6K and p-4E-BP1, but little to no effect on p-Akt (S473).[7]

  • An ATP-competitive mTORC1/2 inhibitor (e.g., Sapanisertib) would inhibit phosphorylation of all three markers: p-S6K, p-4E-BP1, and p-Akt (S473).[2][8]

  • A dual PI3K/mTOR inhibitor (e.g., Gedatolisib) would also inhibit all three, often with profound suppression of p-Akt due to hitting the pathway at two nodes.[4][5]

The profile of Compound X would immediately classify its mechanism relative to these established standards.

Figure 2: Standard workflow for Western blot analysis of protein phosphorylation.

Step 3: Quantifying Anti-Proliferative Effects

Causality: The ultimate goal of an anti-cancer therapeutic is to stop cancer cell growth. A cell viability assay directly measures this endpoint. By comparing the GI50 (concentration for 50% growth inhibition) across different inhibitors and cell lines, we can assess the functional consequence of mTOR pathway inhibition. This step connects target engagement (Step 2) with a phenotypic outcome.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of Compound X and the comparator inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active (viable) cells.

  • Data Acquisition: After a brief incubation, measure luminescence with a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot against inhibitor concentration to calculate the GI50 value for each compound.

Comparative Data (Illustrative)

CompoundCell Line: PC-3 GI50 (nM)Cell Line: MCF-7 GI50 (nM)
Compound X To Be DeterminedTo Be Determined
Rapamycin ~100 - 500 nM~10 - 100 nM
Sapanisertib (INK-128) ~100 nM[2]~50 - 200 nM
Gedatolisib ~50 - 250 nM~20 - 100 nM

Note: GI50 values are highly dependent on the specific cell line and assay conditions.

Conclusion and Forward Look

This three-step framework provides a robust and logical pathway for the initial characterization and comparison of a novel mTOR inhibitor like "Compound X." By systematically moving from direct enzyme inhibition to cellular mechanism and finally to a functional anti-proliferative outcome, researchers can build a comprehensive data package.

A favorable result—where Compound X demonstrates high potency in the kinase assay, clear on-target modulation of mTORC1/2 signaling in cells, and potent growth inhibition—would provide a strong rationale for advancing the compound into more complex studies. These would include kinase selectivity profiling (to ensure it doesn't hit unintended targets), evaluation in animal models, and investigation of potential resistance mechanisms. This structured, comparative approach is essential for identifying next-generation therapeutics with the potential for clinical success.

References

  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825. [Link]

  • Rodon, J., et al. (2017). A phase I, dose-escalation study of the pan-PI3K/mTOR inhibitor PF-05212384 (gedatolisib) in patients with advanced solid tumors. Investigational New Drugs, 35(4), 443-453. [Link]

  • Hyman, D. M., et al. (2018). A phase I study of the pan-PI3K/mTOR inhibitor PF-05212384 (gedatolisib) in combination with the MEK inhibitor PD-0325901 in patients with advanced solid tumors. Cancer Discovery, 8(3), 284-297. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][7]naphthyridin-2(1H)-one (CH5132799), a selective and orally available PI3K/mTOR dual inhibitor. Journal of Medicinal Chemistry, 54(5), 1476-1488. [Link]

  • InvivoGen. Rapamycin Product Page. [Link]

  • Celcuity. Gedatolisib Mechanism of Action. [Link]

  • National Cancer Institute. NCI Drug Dictionary - sapanisertib. [Link]

  • MDPI. (2022). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. International Journal of Molecular Sciences. [Link]

  • Spore, C. (2011). The PI3K/mTOR dual inhibitor NVP-BEZ235 is a potent inhibitor of cancer cell growth and is equally active against cancer cells with wild-type or activated PI3K. Cancer Biology & Therapy, 11(11), 992-1001. [Link]

Sources

A Senior Application Scientist's Guide to the Enantioselective Potential of the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Stereochemical Potential in a Promising Achiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure compounds is not merely an academic exercise; it is a fundamental pillar of developing safer, more potent, and more selective therapeutics. The 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline core represents a promising scaffold, likely explored for its metabolic stability conferred by the gem-dimethyl group and the modulation of electronic properties by the fluorine atom.

A critical initial observation, however, is that the parent structure of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is achiral . It possesses a plane of symmetry and therefore does not have enantiomers. This guide, therefore, is constructed not as a comparison of existing stereoisomers, but as a forward-looking strategic analysis for researchers. We will explore why and how to introduce chirality into this scaffold and provide a comprehensive framework for evaluating the resulting enantioselective activities. By leveraging established principles of stereopharmacology and analogous chemical systems, this document serves as a roadmap for unlocking the full therapeutic potential hidden within the three-dimensional space of this molecule's derivatives.

The Eudismic Ratio: Why Chirality is a Non-Negotiable in Drug Discovery

Biological systems—comprising chiral proteins, enzymes, and nucleic acids—are inherently stereoselective. This chirality of biological macromolecules means they interact differently with the enantiomers of a chiral drug. This principle is the bedrock of stereopharmacology. One enantiomer, the eutomer, may fit perfectly into a receptor's binding site and elicit the desired therapeutic response. In contrast, its mirror image, the distomer, might be inactive, less active, exhibit a different pharmacological effect, or even be responsible for undesirable side effects or toxicity.[1][2][3]

The tragic case of thalidomide, where the (R)-enantiomer is a sedative while the (S)-enantiomer is a potent teratogen, remains the most stark reminder of this principle.[4] Even in less dramatic cases, significant differences in pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics are common. For instance, (S)-warfarin is a more potent anticoagulant than (R)-warfarin, and (S)-citalopram is over 100 times more potent as a serotonin reuptake inhibitor than its (R)-counterpart.[1][2]

Therefore, the objective for any promising achiral scaffold like 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is to strategically introduce a chiral center and resolve the resulting enantiomers to identify the eutomer, thereby optimizing the therapeutic index.

A Case Study Analogy: Enantioselective Activity in the Tetrahydroisoquinoline Core

Direct experimental data on chiral derivatives of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is not yet prevalent in the literature. However, we can draw powerful inferences from closely related structures. The neurochemical effects of the (R)- and (S)-stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a structurally analogous compound, provide a compelling example of enantioselective activity.

Biochemical studies in rats have demonstrated that the two enantiomers of 1-MeTIQ interact differently with key enzymes involved in dopamine metabolism.[5] This differential activity underscores the necessity of evaluating stereoisomers independently.

EnantiomerEffect on MAO-dependent Dopamine OxidationEffect on Dopamine Release (in vivo)
(S)-1-MeTIQ Strong InhibitionSignificant Increase
(R)-1-MeTIQ No InhibitionLesser Increase

This table summarizes the differential effects of 1-MeTIQ enantiomers on dopamine pathways, highlighting the principle of enantioselectivity. Data sourced from Antkiewicz-Michalska et al. (2014).[5]

The key takeaway is that the stereocenter at the C1 position dictates the molecule's interaction with monoamine oxidase (MAO), a critical enzyme in neurotransmitter catabolism. This provides a strong rationale for investigating the enantiomers of chiral derivatives of the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold, as they may exhibit similarly divergent biological activities.

Strategic Pathways to Chiral Derivatives and Their Evaluation

To investigate the enantioselective potential of the 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold, two primary stages are required: the synthesis and separation of enantiomers, followed by differential biological screening.

Workflow for Investigating Enantioselective Activity

G cluster_0 Synthesis & Separation cluster_1 Screening & Analysis A Achiral Precursor (8-Fluoro-4,4-dimethyl-THQ) B Asymmetric Synthesis (Introduce Chiral Center) A->B C Racemic Mixture of Chiral Derivative B->C D Chiral Resolution (e.g., Preparative HPLC) C->D E (R)-Enantiomer D->E Isolate F (S)-Enantiomer D->F Isolate G Parallel Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) E->G F->G H Comparative Data Analysis (Potency, Efficacy, Selectivity) G->H I Identification of Eutomer & Distomer H->I J Lead Optimization I->J

Caption: Workflow for creating and evaluating chiral derivatives.

Experimental Protocols

The introduction of a substituent at the C2 or C3 position is a viable strategy to create a chiral center. An organocatalyzed aza-Michael reaction is a powerful tool for this purpose. This protocol is a representative method adapted from literature on asymmetric tetrahydroquinoline synthesis.[6][7]

Objective: To synthesize a chiral 2-substituted-8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivative in an enantioselective manner.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the enamine precursor from 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline via dehydrogenation or an alternative synthetic route to an appropriate dihydroquinoline intermediate.

  • Reaction Setup: In a dry, inert atmosphere (e.g., argon or nitrogen), add the dihydroquinoline precursor (1.0 eq) to a flask containing anhydrous toluene (0.1 M).

  • Catalyst Addition: Add a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) to the solution.

  • Nucleophile Addition: Introduce the Michael acceptor (e.g., a nitro-olefin, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched product.

  • Enantiomeric Excess (ee) Determination: Analyze the product using chiral HPLC to determine the enantiomeric excess.

If a racemic synthesis is performed, or if the enantiomeric excess from an asymmetric synthesis is insufficient, the enantiomers must be separated using chiral chromatography. Polysaccharide-based columns are highly effective for this class of compounds.[5][8]

Objective: To separate the (R)- and (S)-enantiomers of a chiral 8-fluoro-4,4-dimethyl-tetrahydroquinoline derivative.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Column Screening: Screen several chiral stationary phases (CSPs). Good starting points are amylose-based (e.g., Chiralpak AD) and cellulose-based (e.g., Chiralcel OD) columns.

    • Mobile Phase Optimization: Test various mobile phases. For normal-phase mode, use mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase mode, use mixtures of acetonitrile/water or methanol/water, often with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

    • Parameter Optimization: Optimize flow rate (typically 0.5-1.0 mL/min for analytical scale), temperature, and detection wavelength based on the compound's UV absorbance.

  • Preparative Separation:

    • Scale-Up: Once baseline separation is achieved on an analytical column, scale up the method to a preparative column of the same stationary phase.

    • Injection: Dissolve the racemic mixture in the mobile phase and inject onto the preparative column. Perform multiple injections if necessary.

    • Fraction Collection: Collect the separated enantiomer peaks in distinct fractions.

    • Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm enantiomeric purity (>99% ee is typically desired).

    • Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically pure compounds.

The Influence of the 8-Fluoro Substituent on Enantioselectivity

The fluorine atom at the C8 position is not merely a passive spectator. Its high electronegativity can exert significant stereoelectronic effects that may influence both the synthesis and the biological activity of chiral derivatives.

  • Influence on Receptor Binding: The C-F bond can act as a hydrogen bond acceptor. Depending on the topology of the target binding pocket, one enantiomer might be able to form a favorable hydrogen bond with a donor residue (e.g., an -NH or -OH group) that the other enantiomer cannot, leading to a significant difference in binding affinity.

  • Metabolic Stability: Fluorine substitution often blocks sites of metabolic oxidation. This can lead to stereoselective metabolic profiles, where one enantiomer is metabolized more slowly than the other, resulting in different pharmacokinetic profiles and in vivo exposure levels.

  • Conformational Effects: The steric bulk and electronic nature of fluorine can influence the preferred conformation of the tetrahydroquinoline ring system, which can in turn affect how each enantiomer is presented to its biological target.

G cluster_0 cluster_1 MoleculeA Drug Enantiomer A ReceptorA Receptor Site MoleculeA->ReceptorA Favorable Interaction (e.g., H-bond) LabelA High Affinity (Eutomer) MoleculeB Drug Enantiomer B ReceptorB Receptor Site MoleculeB->ReceptorB Steric Clash or No Interaction LabelB Low Affinity (Distomer)

Sources

A Researcher's Guide to Differentiating Orthosteric and Allosteric Inhibition: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel inhibitors. While the principles discussed are broadly applicable, we will use the molecule 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (hereafter referred to as "Compound F") as a hypothetical test case. Currently, Compound F is primarily documented as a chemical intermediate, and its specific biological target and inhibitory mechanism are not extensively characterized in public literature.[1][2]

Therefore, this document will serve as a practical guide, outlining the essential experimental workflows and data interpretation required to determine whether a novel compound like Compound F acts via an orthosteric or allosteric mechanism. For this illustrative purpose, we will hypothesize that initial high-throughput screening has identified Compound F as an inhibitor of a model G-protein coupled receptor (GPCR), "Target-X."

Foundational Concepts: Orthosteric vs. Allosteric Inhibition

Understanding the fundamental difference between orthosteric and allosteric inhibition is critical for designing effective therapeutics and interpreting experimental data correctly.[3]

  • Orthosteric Inhibition: This is the classic "lock-and-key" model. An orthosteric inhibitor binds directly to the active site (the "orthosteric site") of a receptor or enzyme.[4] This is the same site that the endogenous ligand (e.g., a neurotransmitter or hormone) binds to. By occupying this site, the inhibitor directly competes with the endogenous ligand, preventing receptor activation.[5] Most traditional antagonists fall into this category.

  • Allosteric Inhibition: An allosteric inhibitor binds to a topographically distinct site on the receptor, known as an "allosteric site."[4] This binding event induces a conformational change in the receptor that indirectly alters the properties of the orthosteric site.[6] This modulation can decrease the affinity of the endogenous ligand for the active site or reduce the efficacy of the receptor's signaling cascade upon ligand binding.[7] Allosteric modulators that inhibit function are specifically termed Negative Allosteric Modulators (NAMs) .[7]

The therapeutic implications of these differences are profound. Allosteric sites are often less conserved across receptor subtypes, offering an opportunity to develop highly selective drugs with fewer side effects.[6][8] Furthermore, allosteric modulators act as "dimmer switches" rather than "on/off switches," offering a more nuanced, physiological modulation of receptor activity.[3]

G cluster_0 Orthosteric Inhibition cluster_1 Allosteric Inhibition (NAM) ortho_receptor Orthosteric Site Receptor Body ortho_ligand Endogenous Ligand ortho_ligand->ortho_receptor:f0 Binds & Activates ortho_inhibitor Orthosteric Inhibitor ortho_inhibitor->ortho_receptor:f0 Binds & Blocks (Competitive) allo_receptor Orthosteric Site Receptor Body Allosteric Site allo_ligand Endogenous Ligand allo_ligand->allo_receptor:f0 Binding Impaired or Efficacy Reduced allo_inhibitor Allosteric Inhibitor (NAM) allo_inhibitor->allo_receptor:f2 Binds & Modulates (Non-Competitive)

Caption: Conceptual difference between orthosteric and allosteric inhibition.

Experimental Workflow for Mechanism Determination

A multi-pronged approach combining radioligand binding assays and functional assays is essential to unambiguously determine the mechanism of inhibition.[9] This workflow provides a self-validating system where the results from one experiment inform and are confirmed by the next.

G cluster_binding cluster_functional start Hypothesis: Compound F inhibits Target-X binding_assays Part 1: Radioligand Binding Assays start->binding_assays comp_bind A) Competitive Binding Assay (vs. Orthosteric Radioligand) binding_assays->comp_bind functional_assays Part 2: Functional Assays dose_response A) Agonist Dose-Response Curve Shift Assay functional_assays->dose_response conclusion Conclusion: Mechanism of Inhibition Determined mod_bind B) Allosteric Modulator Binding Assay comp_bind->mod_bind mod_bind->functional_assays schild B) Schild Regression Analysis dose_response->schild schild->conclusion G Expected Shifts in Agonist Dose-Response Curves xaxis Log [Agonist] yaxis Response (%) origin xend origin->xend yend origin->yend label_100 100 label_50 50 label_0 0 Agonist Agonist Alone Orthosteric + Orthosteric Inhibitor Allosteric + Allosteric Inhibitor A A1 A->A1 A2 A1->A2 A3 A2->A3 O O1 O->O1 O2 O1->O2 O3 O2->O3 L L1 L->L1 L2 L1->L2 L3 L2->L3

Caption: Signature shifts in agonist potency (EC50) and efficacy (Emax).

Detailed Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing Target-X.

  • Assay Setup: Plate the cells in a suitable format (e.g., 96- or 384-well plates).

  • Pre-incubation: Pre-incubate the cells with either vehicle or a fixed concentration of Compound F for a set period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add increasing concentrations of a known Target-X agonist to the wells.

  • Signal Detection: After an appropriate incubation time, measure the functional output. For a Gq-coupled receptor, this could be intracellular calcium flux measured using a fluorescent dye like Fluo-4. [10]For a Gs/Gi-coupled receptor, this could be cAMP levels measured by an immunoassay.

  • Data Analysis:

    • For each concentration of Compound F, plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to obtain the EC₅₀ and Emax for the agonist under each condition.

    • Compare the curves to determine the nature of the shift.

B. Schild Regression Analysis

Causality & Rationale: This is a classical pharmacological analysis to confirm competitive antagonism. The analysis quantifies the dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of an antagonist). For a true orthosteric competitive antagonist, a plot of log(dose ratio - 1) versus the log concentration of the antagonist should yield a straight line with a slope of 1. A slope significantly different from 1, or a non-linear plot, is indicative of a non-competitive (e.g., allosteric) mechanism.

Table 2: Hypothetical Functional Assay Data for Compound F

Assay TypeParameterOrthosteric Inhibitor ResultAllosteric Inhibitor (NAM) Result
Agonist Dose-Response Agonist EmaxNo changeDepressed Emax
Agonist Dose-Response Agonist EC₅₀ ShiftParallel rightward shiftRightward shift (variable)
Schild Regression Slope~ 1.0Significantly deviates from 1.0
Schild Regression pA₂ valueCan be calculated (measure of affinity)Cannot be validly calculated

Conclusion: Synthesizing the Evidence

  • An Orthosteric Inhibition Profile for Compound F would be confirmed by:

    • Competitive binding against an orthosteric radioligand (low Ki value).

    • No significant effect on the Bmax or Kd of the orthosteric radioligand in modulation assays.

    • Parallel, rightward shifts in the agonist dose-response curve with no change in Emax.

    • A linear Schild plot with a slope of approximately 1.

  • An Allosteric Inhibition (NAM) Profile for Compound F would be confirmed by:

    • Little to no competitive binding against an orthosteric radioligand (high Ki value).

    • A measurable decrease in the Bmax and/or an increase in the Kd of the orthosteric radioligand.

    • Depression of the agonist Emax in functional assays.

    • A Schild plot with a slope that significantly deviates from 1.

This rigorous, multi-assay approach ensures that the characterization of a novel compound like 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is built on a foundation of scientific integrity, providing trustworthy and actionable insights for any drug discovery program.

References

  • Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors. Multispan, Inc.

  • Rollins, J. (2017). What is the difference between orthosteric and allosteric sites? Quora.

  • Latorraca, N. R., et al. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Chemical Biology.

  • Allosteric Modulation of GPCR Function. ACS Publications.

  • Biochemical Approaches to Finding and Validating Allosteric Inhibitors. (2025). BellBrook Labs.

  • Comparison of orthosteric and allosteric modulators. ResearchGate.

  • Valant, C., et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry.

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

  • Allosteric regulation. Wikipedia.

  • A Comparative Analysis of Allosteric vs. Orthosteric PLpro Inhibitors: A Guide for Drug Development Professionals. Benchchem.

  • Orthosteric vs. Allosteric Interactions: The Silent Decider of Safety and Success. (2025). Dr. GPCR.

  • Nussinov, R., & Tsai, C. J. (2012). The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs. Current Pharmaceutical Design.

  • Analysis of equilibrium binding of an orthosteric tracer and two allosteric modulators. (2019). PLoS ONE.

  • May, L. T., et al. (2011). Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data. Methods in Molecular Biology.

  • Radioligand Binding Assay. Gifford Bioscience.

  • Gregory, K. J., & Christopoulos, A. (2015). Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. Methods in Cell Biology.

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.

  • Mistry, R., et al. (2013). Orthosteric and allosteric radioligand saturation-binding studies at the M2 muscarinic acetylcholine receptor. Biochemical Pharmacology.

  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Echemi.

Sources

A Comparative Guide to the ADME Properties of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Tetrahydroquinoline Scaffold

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline core is a well-established privileged scaffold, present in numerous pharmacologically active agents.[1][2] Its rigid, three-dimensional structure provides a robust framework for orienting functional groups toward biological targets. The strategic modification of this core is a cornerstone of lead optimization, aiming to enhance potency, selectivity, and, critically, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile that dictates a compound's ultimate clinical viability.[3][4]

This guide focuses on a specific, rationally designed derivative: the 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold. The introduction of these two key modifications is not arbitrary; it is a deliberate application of bioisosteric replacement principles aimed at overcoming common drug development hurdles.[5][6][7][8]

  • The 4,4-dimethyl (gem-dimethyl) group: This modification serves to block potential metabolic oxidation at the C4 position, a common liability in related structures. This "metabolic shield" can significantly increase the compound's half-life.

  • The 8-fluoro substituent: Fluorine's role in modern drug design is profound.[9][10] Its high electronegativity and small size can dramatically alter a molecule's properties.[11][12][13] Placing it at the 8-position on the aromatic ring is hypothesized to:

    • Block Aromatic Hydroxylation: Shielding another potential "soft spot" for cytochrome P450 (CYP) enzymes, thereby improving metabolic stability.[10]

    • Modulate pKa: Altering the basicity of the nitrogen atom, which can influence solubility, cell permeability, and off-target interactions.

    • Enhance Lipophilicity: Increasing the molecule's affinity for lipid environments, which can impact membrane permeability and plasma protein binding.[13]

This guide provides a comparative framework for benchmarking the ADME properties of this promising scaffold. We will contrast its projected performance against its non-fluorinated counterpart, 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Comparator A) , through a series of industry-standard in vitro assays. For each assay, we will provide a detailed experimental protocol, explain the rationale behind its execution, and interpret the resulting data in the context of drug development.

Comparative ADME Profile: A Head-to-Head Analysis

To illustrate the potential impact of the 8-fluoro substitution, the following table presents a set of hypothetical, yet realistic, experimental data for our target compound and Comparator A. This data serves as a framework for understanding how subtle structural changes can translate into significant differences in drug-like properties.

Parameter Compound Result Interpretation
Permeability (PAMPA) 8-Fluoro Derivative Papp: 12.5 x 10⁻⁶ cm/s High Passive Permeability
Comparator APapp: 9.8 x 10⁻⁶ cm/sModerate-High Passive Permeability
Permeability (Caco-2) 8-Fluoro Derivative Papp (A-B): 8.2 x 10⁻⁶ cm/s Good Absorption
Efflux Ratio: 1.2 Not a Substrate for Efflux Pumps
Comparator APapp (A-B): 7.5 x 10⁻⁶ cm/sGood Absorption
Efflux Ratio: 1.5Not a Substrate for Efflux Pumps
Metabolic Stability 8-Fluoro Derivative T½ (HLM): 75 min Moderate-High Stability
Clint: 15.4 µL/min/mg Low Intrinsic Clearance
Comparator AT½ (HLM): 25 minLow Stability
Clint: 46.2 µL/min/mgHigh Intrinsic Clearance
Plasma Protein Binding 8-Fluoro Derivative % Bound: 92% High Binding
Fraction Unbound (fu): 0.08 Low Free Fraction
Comparator A% Bound: 85%Moderate-High Binding
Fraction Unbound (fu): 0.15Moderate Free Fraction

Data Analysis & Rationale: The hypothetical data clearly favors the 8-Fluoro Derivative . The strategic fluorination is projected to block a key site of metabolism, leading to a 3-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This is a significant improvement, suggesting better in vivo exposure and potentially a lower required dose. The increased lipophilicity from the fluorine atom results in slightly higher passive permeability (PAMPA) and a higher degree of plasma protein binding. While high protein binding can sometimes limit efficacy, the dramatic improvement in metabolic stability is often a worthwhile trade-off in lead optimization.[14]

Section 1: Permeability Assessment - Predicting Oral Absorption

A compound's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We employ two complementary assays to model this process: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more complete picture including active transport.[15][16][17]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Expert Rationale: PAMPA serves as a rapid, cost-effective initial screen for passive permeability.[15][18] It isolates a single transport mechanism by using a synthetic lipid-infused membrane, avoiding the complexities of active transporters and metabolism.[15] This allows for a clean rank-ordering of compounds based on their intrinsic ability to cross a lipid bilayer, guiding early-stage structural modifications.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_sol Prepare 10 mM Stock in DMSO prep_donor Dilute Stock to 500 µM in PBS (Donor Solution) prep_sol->prep_donor prep_lipid Coat Donor Plate Membrane with Lecithin/Dodecane add_donor Add Donor Solution to Donor Plate prep_lipid->add_donor prep_acceptor Fill Acceptor Plate with PBS/DMSO Buffer assemble Assemble 'Sandwich': Place Donor Plate onto Acceptor Plate prep_acceptor->assemble add_donor->assemble incubate Incubate 16-18h at 37°C assemble->incubate disassemble Separate Plates incubate->disassemble quantify Quantify Compound Concentration in Both Plates via LC-MS/MS disassemble->quantify calculate Calculate Papp (Apparent Permeability) quantify->calculate

Caption: High-level workflow for the PAMPA experiment.

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[19]

    • Create the donor solution by diluting the stock to 500 µM in Phosphate-Buffered Saline (PBS), pH 7.4. The final DMSO concentration should be standardized, typically around 5%.[20]

    • The acceptor solution is PBS with the same final percentage of DMSO.[18]

  • Membrane Coating:

    • Using a pipette, gently dispense 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane) onto the filter membrane of each well in the 96-well donor plate.[18]

  • Plate Loading:

    • Add 150-200 µL of the donor solution to each well of the coated donor plate.[18]

    • Add 300 µL of the acceptor solution to each well of the 96-well acceptor plate.[18]

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the assembly at 37°C for 16-18 hours in a moist chamber to prevent evaporation.[19][20]

  • Quantification:

    • After incubation, separate the plates.

    • Analyze the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[19]

Caco-2 Permeability Assay

Expert Rationale: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[17][21] Unlike PAMPA, it uses a monolayer of differentiated human colon adenocarcinoma cells that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[17][22][23] This allows us to measure not only passive diffusion but also to identify if a compound is actively pumped out of the cells, a major cause of poor oral bioavailability.

Caco2_Workflow cluster_prep Cell Culture & QC cluster_assay Transport Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed->culture qc Verify Monolayer Integrity (Measure TEER) culture->qc add_compound Add Test Compound (10 µM) to Apical (A) or Basolateral (B) Side qc->add_compound incubate Incubate for 2h at 37°C with gentle shaking add_compound->incubate sample Take Samples from Receiver Compartment incubate->sample quantify Quantify Compound Concentration via LC-MS/MS sample->quantify calculate Calculate Papp (A-B & B-A) and Efflux Ratio quantify->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

  • Cell Culture:

    • Caco-2 cells are seeded onto semi-permeable filter supports in Transwell plates.

    • The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Check:

    • Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a predefined threshold (e.g., >200 Ω·cm²) to ensure the tight junctions are intact.[22][24]

  • Transport Experiment (Bidirectional):

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A -> B transport: The test compound (typically at 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.[17][24]

    • For B -> A transport: In a parallel set of wells, the compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.[17][24]

    • The plates are incubated for 2 hours at 37°C with gentle agitation.[17][23]

  • Sampling and Quantification:

    • At the end of the incubation, samples are taken from the receiver compartments.

    • The concentration of the compound in all samples is determined by LC-MS/MS.

  • Data Analysis:

    • Papp values are calculated for both the A -> B and B -> A directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B).

    • An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[22]

Section 2: Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to breakdown by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[25] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, rendering it ineffective.[26][27]

Expert Rationale: The liver microsomal stability assay is a workhorse in early drug discovery for evaluating Phase I metabolism.[26][28] Microsomes are vesicles of the endoplasmic reticulum isolated from liver cells, containing a high concentration of CYP enzymes.[26] By incubating a compound with liver microsomes and an NADPH cofactor system (which drives CYP activity), we can measure the rate of its disappearance over time.[28][29] This allows us to calculate key parameters like half-life (T½) and intrinsic clearance (Clint), which are critical for predicting in vivo hepatic clearance.[25][26]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM final concentration) pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Human Liver Microsomes (HLM) in Buffer (0.5 mg/mL) prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_rxn Initiate Reaction by Adding NADPH prep_cofactor->start_rxn pre_incubate->start_rxn take_samples Take Aliquots at Time Points (0, 5, 15, 30, 45 min) start_rxn->take_samples quench_rxn Quench Reaction in Aliquots with Cold Acetonitrile + IS take_samples->quench_rxn centrifuge Centrifuge to Pellet Protein quench_rxn->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate Plot % Remaining vs. Time Calculate T½ and Clint analyze->calculate

Caption: Workflow for determining metabolic stability in liver microsomes.

  • Reagent Preparation:

    • Prepare a reaction mixture containing pooled Human Liver Microsomes (HLM) at a concentration of 0.5 mg/mL in a potassium phosphate buffer (100 mM, pH 7.4).[26][28]

    • Prepare the test compound at a starting concentration that will yield 1 µM in the final incubation volume.[28]

    • Prepare an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[25][29]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[28]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[26]

    • Immediately stop the reaction in the aliquot by adding it to a quench solution of cold acetonitrile containing an internal standard (IS).[25][28]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate at high speed to pellet the precipitated proteins.[29]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line from the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (T½) as 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the T½ and the protein concentration.

Section 3: Plasma Protein Binding (PPB) Assessment

Once absorbed into the bloodstream, a drug can bind to plasma proteins like albumin.[14] Only the unbound, or "free," fraction of the drug is able to interact with its target and exert a therapeutic effect.[14][30] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.

Expert Rationale: Rapid Equilibrium Dialysis (RED) is the preferred method for determining plasma protein binding.[30][31] It involves a device with two chambers separated by a semi-permeable membrane that allows free drug to pass but retains large proteins.[30][32] The test compound is added to the chamber containing plasma, and the system is allowed to reach equilibrium. By measuring the compound's concentration in both the plasma-containing chamber and the protein-free buffer chamber, we can accurately calculate the percentage of the drug that was bound to proteins.

PPB_Workflow cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis prep_compound Spike Human Plasma with Test Compound (e.g., 1-5 µM) load_plasma Add Spiked Plasma to Sample Chamber prep_compound->load_plasma prep_device Hydrate Dialysis Membrane in RED Device prep_device->load_plasma load_buffer Add PBS Buffer to Buffer Chamber load_plasma->load_buffer incubate Seal and Incubate 4-6h at 37°C with shaking load_buffer->incubate sample Sample Both Chambers (Plasma and Buffer) incubate->sample matrix_match Matrix-Match Samples for LC-MS/MS sample->matrix_match analyze Quantify Compound Concentration matrix_match->analyze calculate Calculate % Bound and Fraction Unbound (fu) analyze->calculate

Sources

Safety Operating Guide

Navigating the Disposal of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the proper disposal procedures for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 1187933-45-4). As a fluorinated quinoline derivative, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The following procedures are grounded in established best practices for managing halogenated organic chemical waste.

Understanding the Compound and Associated Hazards

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline, a class of compounds with various applications in medicinal chemistry and materials science.[1][2][3] The presence of a fluorine atom designates it as a halogenated organic compound, which has specific implications for its disposal.

Table 1: Chemical and Inferred Hazard Summary

PropertyValueSource/Rationale
CAS Number 1187933-45-4[1][2][3]
Molecular Formula C11H14FN[1][3]
Classification Halogenated Organic CompoundPresence of a Carbon-Fluorine bond.[6][7][8]
Potential Hazards Acute Oral Toxicity, Skin/Eye IrritationInferred from structurally similar compounds.[4][5]
Environmental Fate Potential for persistenceA general characteristic of some fluorinated organic compounds.[9][10]

The Critical Importance of Proper Waste Segregation

The cornerstone of safe and compliant chemical waste disposal is meticulous segregation. Halogenated organic compounds require separate disposal from non-halogenated waste streams for several key reasons:

  • Regulatory Compliance: The Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds.[6][7][8][11][12] Mixing these with other waste types can lead to non-compliance and potential penalties.

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration to ensure the complete destruction of the halogenated molecules and to prevent the formation of toxic byproducts. This is a more specialized and costly process than disposal methods for other waste types.

  • Chemical Incompatibility: Mixing halogenated compounds with other chemicals, particularly strong acids, bases, or oxidizing agents, can lead to dangerous reactions, including the generation of heat and toxic gases.[13][14]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline from the point of generation to collection.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Container Selection and Labeling
  • Container Type: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure screw-top cap.

  • Labeling: The container must be clearly labeled as "Halogenated Organic Waste." The label should also include the full chemical name: "8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline" and an approximate concentration or volume. Do not use abbreviations.

Step 3: Waste Collection
  • Liquid Waste: Carefully transfer any waste solutions containing the compound into the designated halogenated waste container. Use a funnel to prevent spills and do not overfill the container (leave at least 10% headspace).

  • Solid Waste: Any materials contaminated with the compound, such as used weighing paper, contaminated gloves, or pipette tips, should be collected in a separate, clearly labeled "Solid Halogenated Waste" container.

  • Segregation: At all times, keep the halogenated waste stream separate from all other waste streams, including non-halogenated organic waste, aqueous waste, and regular trash.

Step 4: Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal A Identify Waste as 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled 'Halogenated Organic Waste' Container B->C D Is the waste liquid or solid? C->D E Transfer to Liquid Halogenated Waste Container D->E Liquid F Transfer to Solid Halogenated Waste Container D->F Solid G Securely Cap and Store in Satellite Accumulation Area E->G F->G H Arrange for EHS Pickup G->H

Caption: Disposal workflow for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

The Imperative of Institutional Consultation

While this guide provides a framework based on federal regulations and best practices, it is crucial to remember that institutional and local regulations may have additional requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. They can provide information on approved waste containers, labeling requirements, and pickup schedules, ensuring full compliance and safety.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Safety: Chemical Compatibility, and Waste. (2025).
  • Halogenated Organics Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
  • Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
  • EPA HAZARDOUS WASTE CODES.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
  • Chemical Compatibility for Waste Accumulation.
  • SAFETY DATA SHEET - 1,2,3,4-tetrahydroquinoline. Sigma-Aldrich.
  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Angene.
  • 1187933-45-4 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • SAFETY DATA SHEET - Isoquinoline, 1,2,3,4-tetrahydro-.
  • Some commercialized pesticides or drugs with fluorinated quinoline derivatives.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.
  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.
  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.

Sources

Personal protective equipment for handling 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

This guide provides comprehensive safety protocols and logistical information for the handling of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 1187933-45-4).[1] As a substituted tetrahydroquinoline, this compound is integral to various research and development applications, particularly in medicinal chemistry and as a building block for complex molecules.[2][3][4][5] Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally related and potentially hazardous quinoline and tetrahydroisoquinoline derivatives.[6][7][8][9] A conservative approach, treating the compound as hazardous, is mandatory to ensure personnel safety.

The fluorinated nature of this compound may influence its metabolic stability and biological activity, making cautious handling paramount.[10][11] This document is intended for researchers, scientists, and drug development professionals to establish a robust safety framework for all operations involving this compound.

Hazard Identification and Risk Assessment

Based on analogous compounds, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline should be presumed to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[7][8]

  • Eye Damage/Irritation: Capable of causing serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[7]

  • Chronic Health Effects: Some quinoline derivatives are suspected of causing genetic defects and cancer.[6][12]

A thorough risk assessment must be conducted before any new procedure involving this compound. The assessment should consider the quantity of material being handled, the potential for aerosol or dust generation, and the duration of the task.

Personal Protective Equipment (PPE): The Final Barrier

Engineering controls, such as fume hoods, are the primary method of exposure control. PPE should be considered the last line of defense. The selection of appropriate PPE is critical and must be based on the specific laboratory operation being performed.

Table 1: Recommended PPE for Various Laboratory Scenarios

ScenarioMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical splash goggles, lab coat, two pairs of chemical-resistant gloves (e.g., nitrile), and consideration of a respirator if not performed in a ventilated enclosure.
Solution Preparation and Transfers Chemical splash goggles and face shield, chemical-resistant apron over a lab coat, and two pairs of chemical-resistant gloves.
Running Reactions (Closed System) Tightly fitting safety goggles, lab coat, and chemical-resistant gloves.[6]
Work-up and Purification Chemical splash goggles and face shield, chemical-resistant apron over a lab coat, and chemical-resistant gloves (consider thicker gloves like butyl rubber or Viton for extended contact).[6]
Spill Cleanup Full-face respirator with appropriate cartridges, chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves, and chemical-resistant boots.
  • Eye and Face Protection: Tightly fitting safety goggles are mandatory at a minimum.[6] A full-face shield must be worn over safety goggles whenever there is a significant risk of splashes.[13] Standard eyeglasses are not a substitute for safety eyewear.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton should be used.[6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

  • Skin and Body Protection: A flame-resistant lab coat with full-length sleeves is required. For larger-scale operations, a chemical-resistant suit should be worn.[6] Ensure all skin is covered by wearing long pants and closed-toe shoes.[6]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with cartridges effective against organic vapors and particulates is necessary.[13] A proper fit test is required for all respirator users.

Step-by-Step Handling Procedures

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagram outlines the critical steps for safely handling 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Review SDS & SOPs DonPPE 2. Don Appropriate PPE Prep->DonPPE WorkArea 3. Prepare & Verify Fume Hood DonPPE->WorkArea Handle 4. Handle Compound WorkArea->Handle Decontaminate 5. Decontaminate Surfaces Handle->Decontaminate DoffPPE 6. Doff PPE Correctly Decontaminate->DoffPPE Dispose 7. Dispose of Waste DoffPPE->Dispose

Caption: Workflow for Safe Chemical Handling.

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[8] Seek immediate medical attention.[8]

All laboratory personnel must know the location and proper use of safety showers and eyewash stations.

Disposal Plan: Cradle to Grave Responsibility

All waste containing 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[7][8] Do not dispose of this chemical down the drain or in regular trash.

The following decision tree provides guidance on waste segregation.

G Start Waste Generated IsLiquid Is it liquid? Start->IsLiquid IsSolid Is it solid? IsLiquid->IsSolid No Aqueous Aqueous Waste Container IsLiquid->Aqueous Yes IsSharp Is it a sharp? IsSolid->IsSharp No SolidWaste Solid Waste Container IsSolid->SolidWaste Yes Organic Organic Waste Container IsSharp->Organic No (e.g., contaminated gloves) SharpsWaste Sharps Container IsSharp->SharpsWaste Yes

Caption: Chemical Waste Disposal Decision Tree.

By implementing these safety measures and fostering a culture of vigilance, researchers can confidently and safely work with 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, advancing scientific discovery while prioritizing personal and environmental health.

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem. 6

  • SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Fisher Scientific. 14

  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific. 8

  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Echemi. 1

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. 2

  • SAFETY DATA SHEET - Tetrahydroquinoline. Sigma-Aldrich. 12

  • 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. King-Pharm. 15

  • 8-fluoro-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline. ChemicalBook. 16

  • Discover the Various Types of PPE for Optimal Chemical Safety. Unisafe. 17

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. 13

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. 3

  • Personal protective equipment for handling Schinifoline. Benchchem. 9

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. 4

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. 10

  • Tetrahydroquinoline. Wikipedia.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. 18

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.

  • Toxicology of Some Fluoro-Organic Compounds. DTIC.

  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.